molecular formula C25H20N6O8Re-4 B12375279 fac-[Re(CO)3(L3)(H2O)][NO3]

fac-[Re(CO)3(L3)(H2O)][NO3]

Numéro de catalogue: B12375279
Poids moléculaire: 718.7 g/mol
Clé InChI: RFWDJJPGJKZHPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Fac-[Re(CO)3(L3)(H2O)][NO3] is a useful research compound. Its molecular formula is C25H20N6O8Re-4 and its molecular weight is 718.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality fac-[Re(CO)3(L3)(H2O)][NO3] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about fac-[Re(CO)3(L3)(H2O)][NO3] including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C25H20N6O8Re-4

Poids moléculaire

718.7 g/mol

Nom IUPAC

methanone;2-(5-methoxy-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline;rhenium;nitrate;hydrate

InChI

InChI=1S/C22H15N5O.3CHO.NO3.H2O.Re/c1-28-12-6-7-17-15(10-12)16(11-25-17)22-26-20-13-4-2-8-23-18(13)19-14(21(20)27-22)5-3-9-24-19;3*1-2;2-1(3)4;;/h2-11,25H,1H3,(H,26,27);3*1H;;1H2;/q;4*-1;;

Clé InChI

RFWDJJPGJKZHPV-UHFFFAOYSA-N

SMILES canonique

COC1=CC2=C(C=C1)NC=C2C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6.[CH-]=O.[CH-]=O.[CH-]=O.[N+](=O)([O-])[O-].O.[Re]

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of fac-[Re(CO)₃(tridentate ligand)(H₂O)][NO₃] Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and characterization of facial Rhenium(I) tricarbonyl complexes featuring a tridentate ligand and a labile water molecule, with a nitrate (B79036) counter-ion. These organometallic compounds are of significant interest for applications ranging from catalysis to the development of radiopharmaceuticals, owing to the kinetic inertness of the fac-[Re(CO)₃]⁺ core and the potential for further functionalization via the labile aqua ligand.[1][2][3]

Synthetic Strategy

The synthesis of fac-[Re(CO)₃(tridentate ligand)(H₂O)][NO₃] is typically a two-step process. First, a suitable precursor, the triaqua complex fac-[Re(CO)₃(H₂O)₃]⁺, is generated. Subsequently, this precursor is reacted with the desired tridentate ligand, which displaces two of the coordinated water molecules to yield the final product.

SynthesisWorkflow start [Re(CO)₅Br] or [NEt₄]₂[Re(CO)₃Br₃] precursor fac-[Re(CO)₃(H₂O)₃][NO₃] start->precursor 1. Reflux in H₂O 2. AgNO₃, pH 2 final_product fac-[Re(CO)₃(L)(H₂O)][NO₃] precursor->final_product Reflux in H₂O/MeOH  + L ligand Tridentate Ligand (L)

References

In-Depth Technical Guide to the Photophysical Properties of fac-[Re(CO)₃(L³)(H₂O)][NO₃] Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of facial rhenium(I) tricarbonyl aqua complexes featuring tridentate ligands, with a specific focus on the well-characterized fac-[Re(CO)₃(terpy)(H₂O)]⁺ cation (where terpy = 2,2':6',2''-terpyridine) as a representative example. This class of complexes is of significant interest for applications in cellular imaging, anticancer therapy, and photosensitization due to their unique luminescent properties.

Core Photophysical Characteristics

Rhenium(I) tricarbonyl complexes with diimine ligands are well-known for their rich photophysical and photochemical behavior. The facial (fac) geometry of the three carbonyl ligands is a hallmark of these compounds. The coordination of a tridentate ligand (L³) and a water molecule completes the octahedral coordination sphere around the rhenium center.

The photophysical properties of these complexes are largely dictated by the nature of the tridentate ligand and the solvent environment. The electronic transitions are typically dominated by metal-to-ligand charge transfer (MLCT) bands, which are responsible for their luminescence. Specifically, the lowest energy absorption is generally attributed to a dπ(Re) → π*(L³) transition.

Upon excitation, the complex is promoted to a singlet MLCT excited state (¹MLCT), which then rapidly undergoes intersystem crossing (ISC) to the corresponding triplet state (³MLCT) due to the heavy atom effect of rhenium. It is from this long-lived ³MLCT state that these complexes typically exhibit phosphorescence.

Quantitative Photophysical Data

ComplexSolventλₐₑₛ (nm)λₑₘ (nm)Φτ (ns)Reference(s)
fac-[Re(CO)₃(terpy)Cl]CH₂Cl₂~370, ~470~650--[1]
fac-[Re(CO)₃(phen)(H₂O)]⁺H₂O~360~590--
fac-[Re(CO)₃(dmphen)(H₂O)]⁺H₂O----[2]
fac-[Re(CO)₃(pbn)(H₂O)]⁺CH₃CN/H₂O~430---[3]

Note: This table is illustrative. The photophysical properties of these complexes are highly sensitive to the specific tridentate ligand, the ancillary ligand (e.g., H₂O vs. Cl⁻), and the solvent. The data for the aqua complexes are particularly sparse in the literature.

Experimental Protocols

The characterization of the photophysical properties of fac-[Re(CO)₃(L³)(H₂O)][NO₃] complexes involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

Synthesis of fac-[Re(CO)₃(L³)(H₂O)][NO₃]

The synthesis of the aqua complex typically starts from the bromotricarbonylrhenium(I) precursor, [Re(CO)₅Br].

Protocol:

  • A solution of [Re(CO)₅Br] and the tridentate ligand (e.g., 2,2':6',2''-terpyridine) in a suitable solvent (e.g., ethanol (B145695) or toluene) is refluxed for several hours.

  • The resulting fac-[Re(CO)₃(L³)Br] intermediate is isolated and purified, often by column chromatography.

  • The bromo ligand is then replaced by a water molecule by reacting the intermediate with a silver salt, such as silver nitrate (B79036) (AgNO₃), in a solvent mixture containing water (e.g., acetone/water). The precipitation of AgBr drives the reaction to completion.

  • The final product, fac-[Re(CO)₃(L³)(H₂O)][NO₃], is then isolated, typically by filtration and washing, and can be recrystallized to obtain a pure sample.

UV-Vis Absorption Spectroscopy

This technique is used to determine the electronic absorption properties of the complex, revealing the energies of the electronic transitions.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the rhenium complex in a UV-Vis transparent solvent (e.g., acetonitrile, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the absorption maximum to ensure linearity with the Beer-Lambert law.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

  • Data Analysis:

    • Identify the wavelengths of maximum absorption (λₘₐₓ).

    • Calculate the molar extinction coefficients (ε) for each absorption band using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Steady-State Emission Spectroscopy

This technique is employed to measure the emission spectrum of the complex, providing information about the energy of the emissive excited state.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent. The concentration should be low enough to avoid inner-filter effects (typically with an absorbance of < 0.1 at the excitation wavelength). The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes, as dissolved oxygen can quench the luminescence.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), a monochromator for selecting the excitation wavelength, a sample holder, an emission monochromator, and a detector (e.g., a photomultiplier tube).

  • Measurement:

    • Select an appropriate excitation wavelength, usually corresponding to an absorption maximum of the complex.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the emission spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λₑₘ).

    • The integrated area under the emission curve is proportional to the emission quantum yield.

Luminescence Quantum Yield (Φ) Measurement

The quantum yield is a measure of the efficiency of the emission process. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

  • Standard Selection: Choose a luminescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the rhenium complex. For visible-emitting Re(I) complexes, standards like [Ru(bpy)₃]²⁺ in water (Φ = 0.028) are often used.

  • Sample and Standard Preparation: Prepare deoxygenated solutions of both the sample and the standard. The absorbance of both solutions at the excitation wavelength must be kept low and identical (ideally between 0.05 and 0.1) to minimize inner-filter effects and ensure equal absorption of photons.

  • Measurement:

    • Record the emission spectrum of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

    • Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.

  • Calculation: The quantum yield of the sample (Φₛ) is calculated using the following equation:

    Φₛ = Φᵣ * (Iₛ / Iᵣ) * (Aᵣ / Aₛ) * (nₛ² / nᵣ²)

    where:

    • Φᵣ is the quantum yield of the reference standard.

    • Iₛ and Iᵣ are the integrated emission intensities of the sample and the reference, respectively.

    • Aₛ and Aᵣ are the absorbances of the sample and the reference at the excitation wavelength, respectively.

    • nₛ and nᵣ are the refractive indices of the sample and reference solutions, respectively (if the solvents are the same, this term is 1).

Time-Resolved Emission Spectroscopy (Luminescence Lifetime Measurement)

This technique measures the decay of the luminescence intensity over time after pulsed excitation, providing the excited-state lifetime (τ).

Protocol:

  • Sample Preparation: Prepare a deoxygenated solution of the complex as for steady-state measurements.

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system. This includes a pulsed light source (e.g., a laser diode or a pulsed lamp), a sample holder, a fast detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Measurement:

    • Excite the sample with a short light pulse.

    • Measure the time delay between the excitation pulse and the detection of the first emitted photon.

    • Repeat this process thousands or millions of times to build a histogram of photon arrival times, which represents the luminescence decay profile.

    • Record the instrument response function (IRF) by scattering the excitation light from a non-emissive solution (e.g., a colloidal silica (B1680970) suspension).

  • Data Analysis:

    • The measured decay profile is a convolution of the true decay and the IRF.

    • Perform a deconvolution of the experimental decay data using the measured IRF.

    • Fit the deconvoluted decay to an exponential function (or a sum of exponentials for more complex systems) to extract the excited-state lifetime(s) (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ).

Visualizations

The following diagrams illustrate key concepts and workflows related to the photophysical characterization of fac-[Re(CO)₃(L³)(H₂O)]⁺ complexes.

Jablonski_Diagram cluster_0 Ground and Excited States S0 S₀ (Ground State) S1 ¹MLCT S0->S1 Absorption (hν) S1->S0 Fluorescence (less common) T1 ³MLCT S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (hν') T1->S0 Non-radiative Decay

Caption: Simplified Jablonski diagram for a fac-[Re(CO)₃(L³)(H₂O)]⁺ complex.

Experimental_Workflow cluster_workflow Photophysical Characterization Workflow synthesis Synthesis & Purification fac-[Re(CO)₃(L³)(H₂O)][NO₃] uv_vis UV-Vis Spectroscopy Determine λₐₑₛ and ε synthesis->uv_vis steady_state Steady-State Emission Determine λₑₘ uv_vis->steady_state quantum_yield Quantum Yield Measurement Determine Φ steady_state->quantum_yield time_resolved Time-Resolved Emission Determine τ steady_state->time_resolved analysis Data Analysis & Interpretation Elucidate excited state properties quantum_yield->analysis time_resolved->analysis

Caption: Experimental workflow for photophysical characterization.

Influencing_Factors cluster_factors Factors Influencing Photophysical Properties properties Photophysical Properties (λₑₘ, Φ, τ) ligand Tridentate Ligand (L³) (π-accepting ability, rigidity) ligand->properties solvent Solvent (polarity, viscosity) solvent->properties temperature Temperature temperature->properties ancillary Ancillary Ligand (e.g., H₂O) ancillary->properties

References

An In-depth Technical Guide to the Electrochemical Behavior of Rhenium(I) Tricarbonyl Aqua Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of rhenium(I) tricarbonyl aqua complexes, focusing on the foundational fac-[Re(CO)3(H2O)3]+ cation and its derivatives. Understanding the redox properties of these compounds is crucial for their application in areas ranging from catalysis to the development of therapeutic and diagnostic agents.

Introduction to Rhenium(I) Tricarbonyl Aqua Complexes

The fac-[Re(CO)3]+ core is a remarkably stable and versatile platform in inorganic chemistry. When coordinated by three water molecules, it forms the fac-[Re(CO)3(H2O)3]+ cation, a key precursor for a vast array of rhenium(I) tricarbonyl compounds. The lability of the aqua ligands allows for their facile substitution by a wide range of other ligands, enabling the fine-tuning of the complex's electronic, photophysical, and electrochemical properties. This tunability is of particular interest in drug design, where redox behavior can influence a compound's mechanism of action and biological stability.

Synthesis and Solution Behavior of fac-[Re(CO)3(H2O)3]+

The synthesis of the fac-[Re(CO)3(H2O)3]+ synthon is a critical first step in the preparation of many rhenium(I) tricarbonyl complexes. A common and effective method involves the substitution of bromide ligands from a suitable precursor in an aqueous medium.

Experimental Protocol: Synthesis of fac-[Re(CO)3(H2O)3][NO3]

A widely adopted procedure for the synthesis of the title compound is the one reported by Alberto and coworkers.[1]

Materials:

  • fac-[NEt4]2[Re(CO)3(Br)3] (ReAA)

  • Silver nitrate (B79036) (AgNO₃)

  • Deionized water

Procedure:

  • The starting material, fac-[NEt4]2[Re(CO)3(Br)3], is dissolved in deionized water.

  • An aqueous solution of silver nitrate is added to the solution at a pH of 2.

  • The reaction mixture is stirred, leading to the precipitation of silver bromide (AgBr).

  • The precipitate is removed by filtration.

  • The resulting aqueous solution contains the fac-[Re(CO)3(H2O)3][NO3] complex.

This solution can then be used directly for the synthesis of various derivatives by introducing other ligands. The aqua ligands are readily displaced, making this a versatile starting material.[1][2]

Acid-Base Equilibria in Aqueous Solution

The coordinated aqua ligands in fac-[Re(CO)3(H2O)3]+ can undergo deprotonation, leading to the formation of hydroxo and dihydroxo species. These acid-base equilibria are crucial for understanding the speciation of the complex in biological media. The pKa values for these deprotonation steps have been determined.

G A fac-[Re(CO)3(H2O)3]+ B fac-[Re(CO)3(H2O)2(OH)] A->B -H+ (pKa1 = 7.5 ± 0.2) C fac-[Re(CO)3(H2O)(OH)2]- B->C -H+ (pKa2 = 9.3 ± 0.3)

Under physiological conditions (pH ~7.4), the complex will exist predominantly in its fully aquated form, fac-[Re(CO)3(H2O)3]+.

Electrochemical Behavior

While a detailed electrochemical study focused solely on the parent fac-[Re(CO)3(H2O)3]+ cation in aqueous solution is not extensively documented in the reviewed literature, the electrochemical properties of a vast number of its derivatives have been thoroughly investigated. These studies provide significant insight into how the coordination sphere modulates the redox potentials of the rhenium center.

Generally, rhenium(I) tricarbonyl complexes exhibit a metal-centered, one-electron oxidation (Re(I) → Re(II)), which is often irreversible or quasi-reversible, followed by further redox processes at more extreme potentials. The potential at which this oxidation occurs is highly sensitive to the nature of the ligands attached to the fac-[Re(CO)3]+ core.

Influence of Ligand Substitution on Redox Potentials

The substitution of the aqua ligands with other donor groups significantly impacts the electron density at the rhenium center, and consequently, its redox potential. The following table summarizes the electrochemical data for a selection of rhenium(I) tricarbonyl complexes, illustrating the effect of ligand variation.

ComplexEpa (V vs. ref)Reference ElectrodeSolventNotes
fac-Re(CO)3(deeb)Br+1.47Ag/AgClCH₃CNIrreversible oxidation of Rhenium. deeb is 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine.[3]
fac-[Re(CO)3(deeb)B2]++1.52Ag/AgClCH₃CNIrreversible oxidation of Rhenium. B2 is a benzimidazole (B57391) derivative.[3]
fac-Re(CO)3Cl(bpy)-1.78 (red)Fc+/FcNot specifiedQuasi-reversible ligand-centered reduction.[4]
fac-Re(CO)3Cl(bpy)-2.16 (red)Fc+/FcNot specifiedIrreversible metal-centered reduction.[4]
[{Re(CO)3Cl}2(µ-adcpip)]-0.20 (red)Fc+/FcDCEReversible one-electron reduction. adcpip is an azodicarboxylate derivative.[5]
fac-[Re(CO)3(Lx)Cl] (x=1-5, L=phen derivatives)~+1.3Ag/Ag+Not specifiedQuasi-reversible reduction-oxidation process.

Note: "red" indicates a reduction potential.

From this data, a clear trend emerges: electron-donating ligands tend to make the rhenium center easier to oxidize (i.e., the oxidation potential shifts to less positive values), while electron-withdrawing ligands make oxidation more difficult.

G A Electron-Donating Ligands (e.g., alkylamines, alkoxides) B Re(I) Center A->B Increase e- density D Easier Oxidation (Lower Potential) B->D Facilitates e- removal E More Difficult Oxidation (Higher Potential) B->E Hinders e- removal C Electron-Withdrawing Ligands (e.g., diimines with EWGs, CO) C->B Decrease e- density

Experimental Protocols for Electrochemical Analysis

The electrochemical behavior of rhenium(I) tricarbonyl complexes is typically investigated using cyclic voltammetry (CV). The following is a general protocol that can be adapted for the study of aqua complexes.

Generalized Cyclic Voltammetry Protocol

Instrumentation:

  • Potentiostat with a three-electrode setup.

  • Glassy carbon working electrode.

  • Platinum wire or graphite (B72142) rod counter electrode.

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.

Reagents:

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane, or for aqua complexes, a buffered aqueous solution).

  • Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or for aqueous solutions, a suitable salt like NaClO₄).

  • The rhenium(I) tricarbonyl complex of interest.

Procedure:

  • Prepare a solution of the rhenium complex (typically 1-2 mM) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Polish the working electrode with alumina (B75360) slurry, rinse with deionized water and the solvent, and dry it before immersion in the electrochemical cell.

  • Record the cyclic voltammogram by scanning the potential over a suitable range. The scan rate can be varied to investigate the reversibility of the redox processes.

  • If possible, use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, for accurate potential referencing.

G A Prepare Solution (Re Complex + Supporting Electrolyte) B Deoxygenate with Inert Gas A->B C Assemble Three-Electrode Cell B->C D Record Cyclic Voltammogram C->D E Data Analysis (Determine Redox Potentials) D->E

Conclusion

The electrochemical behavior of rhenium(I) tricarbonyl aqua complexes is fundamental to their design and application in various scientific fields. While the parent fac-[Re(CO)3(H2O)3]+ cation serves as a crucial synthetic precursor, its own electrochemical properties are best understood in the context of its numerous derivatives. The substitution of aqua ligands provides a powerful tool to modulate the redox potential of the rhenium center, a key parameter in the development of new catalysts and metallodrugs. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this important class of compounds.

References

The Coordination Chemistry of Tridentate Ligands with the fac-[Re(CO)₃]⁺ Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The fac-[Re(CO)₃]⁺ core is a remarkably stable and versatile platform in coordination chemistry, garnering significant interest for its applications in the development of radiopharmaceuticals, luminescent probes, and potential anticancer agents. Its coordination chemistry is rich and varied, particularly with tridentate ligands that provide a stable chelate effect, leading to robust complexes with tunable properties. This technical guide provides an in-depth overview of the synthesis, characterization, and application of fac-[Re(CO)₃]⁺ complexes with tridentate ligands, aimed at researchers, scientists, and professionals in drug development.

Synthesis of fac-[Re(CO)₃]⁺ Complexes with Tridentate Ligands

The synthesis of fac-[Re(CO)₃]⁺ complexes with tridentate ligands typically proceeds via a substitution reaction, where a suitable tridentate ligand displaces weakly bound solvent molecules from a rhenium tricarbonyl precursor. The most common and versatile precursor is the triaqua complex, fac-[Re(CO)₃(H₂O)₃]⁺.

Preparation of the fac-[Re(CO)₃(H₂O)₃]⁺ Precursor

A reliable method for the preparation of aqueous solutions of fac-[Re(CO)₃(H₂O)₃]⁺ is crucial for the subsequent synthesis of tridentate ligand complexes.[1] This precursor is analogous to the widely used fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ in radiopharmaceutical chemistry, making rhenium complexes excellent models for their technetium counterparts.[1][2]

Experimental Protocol: Synthesis of fac-[Re(CO)₃(H₂O)₃]⁺

  • Starting Material: The synthesis often begins with (NEt₄)₂[Re(CO)₃Br₃] or Re(CO)₅Br.[1][3] An improved method utilizes Re(CO)₅Br refluxed in water.[4]

  • Reaction: Reflux Re(CO)₅Br in deionized water for 24 hours. This process leads to the hydrolysis of the bromide ligands and the formation of the triaqua complex.[4]

  • Purification and Characterization: The resulting aqueous solution of fac-[Re(CO)₃(H₂O)₃]⁺ can be characterized by HPLC and ESI-MS to confirm its purity and identity.[1] The solution is often used directly in subsequent reactions without isolation of a solid product.

Complexation with Tridentate Ligands

Once the fac-[Re(CO)₃(H₂O)₃]⁺ precursor is prepared, the three labile water molecules can be readily substituted by a variety of tridentate ligands.[1][5] These ligands typically contain a combination of N, O, and S donor atoms.

Experimental Protocol: General Synthesis of fac-[Re(CO)₃(tridentate ligand)]⁺

  • Ligand Preparation: Dissolve the desired tridentate ligand in a suitable solvent, often water or a methanol/water mixture.[4][6]

  • Reaction: Add the aqueous solution of fac-[Re(CO)₃(H₂O)₃]⁺ to the ligand solution in a 1:1 molar ratio. The reaction is typically carried out at elevated temperatures (e.g., 70-100°C) for a period ranging from 30 minutes to several hours.[3][7] The pH of the reaction mixture may need to be adjusted depending on the nature of the ligand.[6]

  • Purification: The resulting rhenium complex can be purified using techniques such as high-performance liquid chromatography (HPLC) or crystallization.[7]

  • Characterization: The final product is characterized by various spectroscopic methods, including ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction can be used to determine the solid-state structure.[7][8]

Experimental Workflow for Synthesis and Characterization

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Start: Tridentate Ligand and fac-[Re(CO)3(H2O)3]+ reaction Reaction in Solution (e.g., H2O, MeOH/H2O) Heat (70-100°C) start->reaction purification Purification (HPLC, Crystallization) reaction->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Characterize Product ir IR Spectroscopy purification->ir Characterize Product ms Mass Spectrometry purification->ms Characterize Product xrd Single-Crystal X-ray Diffraction purification->xrd Characterize Product G Click-to-Chelate Radiolabeling Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_product Product azide Azide-functionalized Biomolecule click CuAAC 'Click' Reaction azide->click alkyne Alkyne-functionalized Pro-chelator alkyne->click tc99m fac-[99mTc(CO)3(H2O)3]+ labeling Radiolabeling (100°C, 20-30 min) tc99m->labeling click->labeling Forms Tridentate Ligand final_product 99mTc-labeled Biomolecule labeling->final_product G Proposed Anticancer Mechanism of Action re_complex fac-[Re(CO)3(L)]+ cell_uptake Cellular Uptake re_complex->cell_uptake mitochondria Mitochondrial Accumulation cell_uptake->mitochondria ros Reactive Oxygen Species (ROS) Generation mitochondria->ros Induces apoptosis Apoptosis ros->apoptosis Triggers

References

The Rise of Rhenium: A Technical Deep Dive into the Anticancer Potential of Rhenium Tricarbonyl Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel and more effective cancer therapies, a promising class of organometallic compounds, rhenium (I) tricarbonyl complexes, is garnering significant attention from the scientific community. Exhibiting potent cytotoxicity against a broad spectrum of cancer cell lines, including those resistant to conventional platinum-based drugs, these complexes offer a unique combination of therapeutic and diagnostic (theranostic) capabilities. This in-depth technical guide provides a comprehensive review of the current state of research into the anticancer activity of rhenium tricarbonyl complexes, tailored for researchers, scientists, and drug development professionals.

Rhenium (I) tricarbonyl complexes, characterized by a stable fac-[Re(CO)₃]⁺ core, present a versatile platform for the design of novel anticancer agents.[1][2] Their appeal stems from their rich photophysical properties, which allow for cellular imaging and tracking, alongside their potent anticancer effects.[1][2] Unlike traditional platinum drugs, many rhenium complexes induce cancer cell death through distinct mechanisms of action, offering a potential strategy to overcome drug resistance.[3][4]

Quantitative Analysis of Anticancer Activity

The cytotoxic efficacy of a wide array of rhenium tricarbonyl complexes has been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a key measure of a compound's potency, are summarized below. The data highlights the significant anticancer potential of these complexes, with several exhibiting low micromolar and even nanomolar activity.[5] A recurring structural motif in many of the most active complexes is the presence of a diimine bidentate ligand, such as derivatized 2,2'-bipyridine (B1663995) or 1,10-phenanthroline.[1]

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Rhenium Tricarbonyl Complexes in Human Cancer Cell Lines

ComplexLigand SystemCancer Cell LineIC₅₀ (µM)Reference
Re12c 1,10-phenanthroline derivativeHeLa3.0[6]
Complex 13 2,9-dimethyl-1,10-phenanthrolineHeLa< 20[4][7]
Complex 4 Imidazo[4,5-f]1,10-phenanthroline derivativePC3 (Prostate)0.04[5]
Complex 5 Imidazo[4,5-f]1,10-phenanthroline derivativePC3 (Prostate)0.03[5]
Complex 6 Imidazo[4,5-f]1,10-phenanthroline derivativePC3 (Prostate)0.05[5]
Re20b Not SpecifiedA549 (Lung)4 times more potent than cisplatin (B142131)[6][8]
Re29 SAHA derivativeA549R (Cisplatin-Resistant Lung)6.2-fold higher efficacy than cisplatin[8]
Complex VIII Binuclear Re(I) tricarbonylA549R (Cisplatin-Resistant Lung)2.1 ± 0.1[9]
TRIP Complex Isonitrile polypyridylVarious1.4 - 1.9[10]
Pentylcarbanato complexes 1a–1f PentylcarbanatoMDA-MB-468 (Breast)< 5[2]

Table 2: In Vivo Antitumor Activity of Selected Rhenium Tricarbonyl Complexes

ComplexCancer ModelDosageTumor Growth InhibitionReference
Compound 1 Patient-derived ovarian cancer xenograftsNot SpecifiedSignificant inhibition[3]
Re-diselenoether Breast cancer xenografts10 mg/kg twice weekly for 4 weeksComplete tumor eradication[3]
Unnamed Re(I) tricarbonyl complexes HeLa xenografts5 mg/kg~50%[3]
5-(chloromethyl)-2,2'-bipyridine derivative Zebrafish-Panc-1 xenografts8 µMSignificant inhibition[10]

Mechanisms of Anticancer Action: A Multifaceted Approach

Rhenium tricarbonyl complexes exert their anticancer effects through a variety of mechanisms, often differing from those of established chemotherapeutics. This mechanistic diversity is a key factor in their ability to circumvent cisplatin resistance.[4][11] Key reported mechanisms include:

  • Mitochondrial Targeting: Several complexes have been shown to accumulate in the mitochondria, the powerhouse of the cell.[3] This targeted accumulation can disrupt mitochondrial function, leading to a cascade of events culminating in cell death.

  • Induction of Apoptosis: A common mechanism is the induction of programmed cell death, or apoptosis.[8] This is often triggered by internal cellular stress signals initiated by the rhenium complexes.

  • Endoplasmic Reticulum (ER) Stress: Some complexes, such as the TRIP complex, trigger the accumulation of misfolded proteins, leading to ER stress and the unfolded protein response, which can ultimately induce apoptosis.[10]

  • Cytoplasmic Vacuolization: Certain rhenium complexes induce the formation of vacuoles within the cytoplasm, a process that is lysosomal in nature and contributes to cell death.[4][7]

  • DNA Interaction: While not the primary mechanism for all complexes, some do interact with DNA, potentially through intercalation, which can disrupt DNA replication and transcription.[1]

Below is a generalized signaling pathway illustrating the induction of apoptosis by a rhenium tricarbonyl complex that targets the mitochondria.

anticancer_pathway Re_complex Rhenium Tricarbonyl Complex Mitochondrion Mitochondrion Re_complex->Mitochondrion Accumulation ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by a rhenium tricarbonyl complex.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and evaluation of rhenium tricarbonyl complexes typically follow a standardized set of procedures.

General Synthesis of fac-[Re(CO)₃(N,N)(L)]ⁿ⁺ Complexes

A common synthetic route involves the reaction of a rhenium pentacarbonyl halide, such as Re(CO)₅Cl, with a bidentate diimine ligand (N,N) in a suitable solvent, often methanol (B129727) or ethanol, under reflux. This is followed by the introduction of a monodentate ligand (L), which can be a solvent molecule (like water), a halide, or another coordinating species. The resulting complexes are then purified, typically by recrystallization or chromatography.

synthesis_workflow Start Re(CO)₅Cl + Diimine Ligand Reaction1 Reflux in Solvent (e.g., Methanol) Start->Reaction1 Intermediate fac-[Re(CO)₃(N,N)Cl] Reaction1->Intermediate Reaction2 Ligand Exchange with L Intermediate->Reaction2 Product fac-[Re(CO)₃(N,N)(L)]ⁿ⁺ Reaction2->Product Purification Purification (Recrystallization/Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS, X-ray) Purification->Characterization

Caption: A generalized workflow for the synthesis of rhenium tricarbonyl complexes.

Key Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the organic ligands and confirm their coordination to the rhenium center.

  • Infrared (IR) Spectroscopy: The C≡O stretching frequencies in the IR spectrum are characteristic of the fac-[Re(CO)₃]⁺ core and provide information about the electronic environment of the metal center.[12]

  • Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) are used to determine the molecular weight and confirm the composition of the complexes.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, and confirms the coordination geometry around the rhenium atom.

In Vitro Anticancer Activity Assays

The cytotoxicity of the complexes is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cancer cells are seeded in 96-well plates and incubated with varying concentrations of the rhenium complexes for a specified period (e.g., 48 or 72 hours). The IC₅₀ value is then calculated as the concentration of the complex that inhibits cell growth by 50% compared to untreated controls.

In Vivo Antitumor Efficacy Studies

Promising candidates from in vitro screening are often advanced to in vivo studies using animal models, typically mice bearing tumor xenografts.[3] The complex is administered to the animals (e.g., via intravenous or intraperitoneal injection), and tumor growth is monitored over time. The efficacy of the treatment is assessed by comparing the tumor volume in the treated group to a control group receiving only the vehicle.[3]

Future Perspectives

The field of rhenium tricarbonyl complexes as anticancer agents is rapidly evolving.[1] Current research is focused on several key areas:

  • Rational Ligand Design: Synthesizing new ligands to enhance tumor cell selectivity, improve water solubility, and introduce additional functionalities.

  • Targeted Drug Delivery: Developing strategies to specifically deliver the rhenium complexes to tumor tissues, thereby minimizing side effects.

  • Combination Therapies: Investigating the synergistic effects of rhenium complexes when used in conjunction with other anticancer drugs or therapies like photodynamic therapy (PDT).[12]

  • Elucidation of Novel Mechanisms: Further exploring the intricate molecular mechanisms by which these complexes induce cancer cell death to identify new therapeutic targets.

References

An In-depth Technical Guide on the Mechanism of Paraptosis Induction by a Rhenium(I) Tricarbonyl Complex

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound fac-[Re(CO)3(L3)(H2O)][NO3] and its induction of paraptosis is not available in the reviewed scientific literature. This guide will, therefore, focus on the known mechanisms of a closely related and studied Rhenium(I) tricarbonyl complex, referred to as Complex 3 in several studies, which has been demonstrated to induce paraptosis in cancer cells.[1][2][3] This document will serve as a technical guide for researchers, scientists, and drug development professionals, outlining the core mechanisms, experimental data, and relevant protocols based on existing research on similar compounds.

Introduction to Paraptosis and Rhenium Complexes

Paraptosis is a form of programmed cell death distinct from apoptosis, characterized by extensive cytoplasmic vacuolation due to the swelling and fusion of the endoplasmic reticulum (ER) and mitochondria.[4][5][6] Unlike apoptosis, it is generally caspase-independent but relies on de novo protein synthesis.[7] The induction of paraptosis is emerging as a promising strategy in cancer therapy, particularly for apoptosis-resistant tumors.[6][8]

Rhenium(I) tricarbonyl complexes are a class of organometallic compounds being explored for their anticancer properties.[9][10] These complexes are kinetically inert, which can increase their half-life in biological systems, and the presence of a labile aqua ligand can facilitate binding to biological targets.[1] Certain Rhenium(I) tricarbonyl complexes have shown potent cytotoxic activity in the nanomolar range against cancer cell lines, making them promising candidates for further investigation.[3]

Quantitative Data: Cytotoxicity of a Paraptosis-Inducing Rhenium Complex

The following table summarizes the cytotoxic activity of Complex 3 , a Rhenium(I) tricarbonyl complex of a 1,10-phenanthroline (B135089) derivative, against prostate cancer cells (PC3) and normal human retinal pigment epithelial-1 (RPE-1) cells.[3]

CompoundCell LineIC50 (nM) after 72h incubationSelectivity Index (IC50 RPE-1 / IC50 PC3)
Complex 3 PC330 ± 1.026.7
RPE-1800 ± 1.0
Cisplatin PC33000 ± 0.11.3
RPE-14000 ± 0.1

Data extracted from literature.[3]

Mechanism of Action: Paraptosis Induction by Rhenium Complex 3

Studies on Complex 3 have revealed that it induces cell death primarily through a paraptosis pathway, distinguished from other cell death mechanisms like apoptosis, necrosis, or autophagy.[1][2] The key events in this process are outlined below.

Subcellular Localization and Mitochondrial Dysfunction

Upon entering the cell, Complex 3 predominantly accumulates in the mitochondria.[1][3] This localization is critical to its mechanism of action, leading to significant mitochondrial dysfunction.[2][3] A primary consequence of this is the downregulation of ATP production within the cancer cells.[1][2]

Induction of Paraptosis

The primary mode of cell death induced by Complex 3 is paraptosis. This was confirmed by experiments where the cytotoxicity of the complex was significantly reduced in the presence of a paraptosis inhibitor, cycloheximide, but not by inhibitors of apoptosis (Z-VAD-FMK), autophagy (3-methyladenine), or necrosis (necrostatin-1).[2]

The general signaling pathway for paraptosis often involves several key triggers, including:

  • ER Stress and Protein Misfolding: Accumulation of misfolded proteins can lead to ER stress, causing the ER to swell and form vacuoles.[4][11]

  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can damage cellular components and trigger ER stress-mediated paraptosis.[4][6]

  • Calcium (Ca²⁺) Overload: An influx of Ca²⁺ into the mitochondria can lead to mitochondrial swelling and contribute to vacuolation.[4][8]

  • MAPK Pathway Activation: The insulin-like growth factor I receptor (IGF-IR) can trigger paraptosis through the downstream activation of the MAPK signaling pathway.[5][7][12]

While the precise upstream triggers for Complex 3 are still under investigation, its mitochondrial accumulation and the resulting dysfunction are likely key initiating events.

Signaling Pathway Diagram

paraptosis_pathway cluster_trigger Paraptosis Triggers cluster_core Core Paraptosis Events cluster_outcome Cellular Outcome Re_complex Rhenium(I) Tricarbonyl Complex 3 Mito_Dys Mitochondrial Accumulation & Dysfunction Re_complex->Mito_Dys Accumulates in Mitochondria IGFIR IGF-IR Activation MAPK MAPK / JNK Pathway Activation IGFIR->MAPK ER_Stress ER Stress / Misfolded Proteins Vacuolation ER & Mitochondrial Swelling (Vacuolation) ER_Stress->Vacuolation ROS ROS Generation ROS->ER_Stress ATP_Down ATP Production Downregulation Mito_Dys->ATP_Down Mito_Dys->Vacuolation Contributes to MAPK->Vacuolation Leads to Paraptosis Paraptotic Cell Death Vacuolation->Paraptosis

Caption: Signaling pathway for paraptosis induction.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the paraptosis-inducing mechanism of metal complexes.

Cell Viability and Cytotoxicity Assay (SRB Assay)
  • Cell Seeding: Plate cells (e.g., PC3, RPE-1) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of the Rhenium complex for a specified duration (e.g., 72 hours).

  • Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Measurement: Measure the absorbance at 515 nm using a microplate reader. Calculate IC50 values from the dose-response curves.

Determination of Cell Death Pathway
  • Inhibitor Pre-treatment: Seed cells in 96-well plates. Pre-treat the cells for 1-2 hours with specific cell death inhibitors:

    • Paraptosis: Cycloheximide (an inhibitor of protein synthesis)[7]

    • Apoptosis: Z-VAD-FMK (a pan-caspase inhibitor)

    • Necrosis: Necrostatin-1

    • Autophagy: 3-Methyladenine

  • Compound Co-treatment: Add the Rhenium complex to the wells containing the inhibitors and incubate for the desired time (e.g., 72 hours).

  • Cytotoxicity Measurement: Perform the SRB assay as described above.

  • Analysis: A significant increase in the IC50 value in the presence of a specific inhibitor indicates that the compound induces cell death through that particular pathway.[2]

Western Blotting for ER Stress Markers
  • Cell Lysis: Treat cells with the Rhenium complex for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against ER stress markers (e.g., BiP, spliced XBP1, CHOP) overnight at 4°C.[13]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow Diagram

experimental_workflow start Start: Cancer Cell Lines (e.g., PC3) cytotoxicity 1. Cytotoxicity Assay (SRB) Determine IC50 values start->cytotoxicity pathway_id 2. Pathway Identification Co-treatment with inhibitors (Cycloheximide, Z-VAD-FMK, etc.) cytotoxicity->pathway_id microscopy 3. Morphological Analysis (Phase-contrast/Electron Microscopy) Observe vacuolation pathway_id->microscopy localization 4. Subcellular Localization (ICP-MS of cell fractions) Identify compound accumulation pathway_id->localization mechanism 5. Mechanistic Studies - Western Blot (ER Stress) - ATP Production Assay - ROS Detection microscopy->mechanism localization->mechanism end Conclusion: Elucidate Paraptosis Mechanism mechanism->end

Caption: General experimental workflow for studying paraptosis.

Conclusion and Future Directions

The Rhenium(I) tricarbonyl complex, exemplified by Complex 3, represents a promising class of compounds that induce paraptotic cell death in cancer cells, often with high selectivity over normal cells.[3] The mechanism is linked to mitochondrial accumulation and dysfunction, leading to the characteristic features of paraptosis.[1][2]

Future research should focus on:

  • Elucidating the precise upstream signaling events that connect mitochondrial dysfunction to ER stress and vacuolation for these specific compounds.

  • Expanding the investigation to other cancer cell types to determine the breadth of their activity.

  • Conducting in vivo studies to assess the therapeutic potential and toxicity profile of lead compounds.

This guide provides a foundational understanding for researchers aiming to explore the novel therapeutic strategy of paraptosis induction using Rhenium-based organometallic compounds.

References

Exploring the Cytotoxicity of fac-[Re(CO)3(L)(H2O)][NO3] Complexes on Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organometallic compounds, particularly rhenium(I) tricarbonyl complexes, have emerged as a promising class of potential anticancer agents.[1][2][3] Their unique photophysical properties, stability, and diverse mechanisms of action make them attractive candidates for therapeutic development.[1] This technical guide provides a comprehensive overview of the cytotoxic effects of fac-[Re(CO)3(L)(H2O)]+ complexes, where 'L' represents a bidentate ligand, on various cancer cell lines. It details their synthesis, summarizes their cytotoxic activity, outlines key experimental protocols for their evaluation, and visualizes the implicated signaling pathways. The aim is to equip researchers and drug development professionals with a thorough understanding of the anticancer potential of this class of compounds.

Introduction to Rhenium(I) Tricarbonyl Complexes in Cancer Therapy

Rhenium(I) tricarbonyl complexes with the general formula fac-[Re(CO)3(L)(X)], where L is a bidentate ligand and X is a monodentate ligand, have garnered significant attention in the field of medicinal inorganic chemistry.[1][2][3] These complexes are relatively easy to synthesize, kinetically inert, and often exhibit luminescence, which allows for their tracking within cells.[1][4] The aqua ligand (H2O) in fac-[Re(CO)3(L)(H2O)]+ complexes is labile and can be readily substituted, enabling interaction with biological targets.[4][5] This reactivity is believed to be a key factor in their cytotoxic activity.[4]

Synthesis of fac-[Re(CO)3(L)(H2O)][NO3]

The synthesis of fac-[Re(CO)3(L)(H2O)][NO3] complexes typically involves a two-step process. First, the precursor fac-[Re(CO)3(H2O)3]+ is synthesized, often from [Re(CO)5Br] or a similar starting material.[6] Subsequently, this precursor is reacted with the desired bidentate ligand (L).

A general synthetic route is as follows:

  • Synthesis of the precursor, fac-[Re(CO)3(H2O)3]Br: [Re(CO)5Br] is refluxed in water for several hours.[6] The resulting solution containing the fac-[Re(CO)3(H2O)3]+ cation can then be used directly.

  • Synthesis of fac-[Re(CO)3(L)(H2O)][NO3]: The aqueous solution of fac-[Re(CO)3(H2O)3]+ is reacted with the specific bidentate ligand (L). The product can then be isolated, often by precipitation with a nitrate (B79036) salt.

SynthesisWorkflow

Synthesis Workflow for fac-[Re(CO)3(L)(H2O)][NO3]

Cytotoxicity Data

The cytotoxic activity of fac-[Re(CO)3(L)(H2O)]+ complexes has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds. The following table summarizes the IC50 values for several representative complexes from this class.

Complex (L = Ligand)Cancer Cell LineIC50 (µM)Reference
8 (2,2'-bipyridine)HeLa18.2 ± 1.5[7]
9 (4,4'-dimethyl-2,2'-bipyridine)HeLa8.0 ± 0.9[7][8]
9 A2780< 20[8]
9 A2780CP70 (cisplatin-resistant)< 20[8]
10 (4,4'-dimethoxy-2,2'-bipyridine)HeLa9.2 ± 1.1[7][8]
10 A2780< 20[8]
10 A2780CP70 (cisplatin-resistant)< 20[8]
12 (1,10-phenanthroline)HeLa2.5 ± 0.3[7]
13 (2,9-dimethyl-1,10-phenanthroline)HeLa1.2 ± 0.2[7][9]
13 A2780< 20[8]
13 A2780CP70 (cisplatin-resistant)< 20[8]
14 (4,7-diphenyl-1,10-phenanthroline)HeLa1.7 ± 0.2[7]

Note: The numbering of complexes corresponds to that in the cited literature.

Experimental Protocols

The evaluation of the cytotoxic and mechanistic properties of rhenium complexes involves a series of standard in vitro assays.

Cell Viability Assays (MTT and SRB)

Cell viability assays are used to determine the concentration of the complex that inhibits cell growth by 50% (IC50).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[10][11] Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized and quantified spectrophotometrically.[10][11]

    • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

    • Treatment: Treat the cells with varying concentrations of the rhenium complex for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 535 nm).

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of SRB to bind to protein components of cells.

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Fixation: Fix the cells with trichloroacetic acid (TCA).

    • Staining: Stain the fixed cells with SRB solution.

    • Washing: Wash the plates to remove unbound dye.

    • Solubilization: Solubilize the bound SRB with a basic solution (e.g., Tris base).

    • Absorbance Measurement: Measure the absorbance at a specific wavelength.

CytotoxicityAssayWorkflow

General Workflow for Cytotoxicity Assays
Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13][14] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12][14]

  • Protocol:

    • Cell Treatment: Treat cells with the rhenium complex at its IC50 concentration for a defined period.

    • Cell Harvesting: Harvest both adherent and floating cells.

    • Washing: Wash the cells with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer.

    • Staining: Add Annexin V-FITC and PI to the cell suspension.

    • Incubation: Incubate in the dark at room temperature.

    • Analysis: Analyze the stained cells by flow cytometry.

ApoptosisAnalysis

Annexin V/PI Staining Workflow
Cell Cycle Analysis

Flow cytometry can also be used to determine the effect of the rhenium complexes on the cell cycle distribution.

  • Principle: Cells are stained with a fluorescent dye that intercalates into the DNA. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol:

    • Cell Treatment: Treat cells with the rhenium complex.

    • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

    • Staining: Resuspend the fixed cells in a solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

    • Analysis: Analyze the stained cells by flow cytometry.

Signaling Pathways of Cytotoxicity

Rhenium tricarbonyl complexes can induce cancer cell death through various mechanisms, including apoptosis, cell cycle arrest, and induction of cytoplasmic vacuolization.[2][7][15]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer agents. Some rhenium complexes have been shown to induce apoptosis, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[16]

ApoptosisPathway

Simplified Apoptosis Induction Pathway
Cell Cycle Arrest

Several rhenium tricarbonyl complexes have been reported to induce cell cycle arrest, particularly at the G2/M phase.[15][17][18] This arrest prevents cancer cells from proliferating. The inhibition of key cell cycle regulatory proteins, such as Aurora-A kinase, has been implicated in this process.[17][18]

CellCycleArrest

G2/M Cell Cycle Arrest Pathway
Other Mechanisms

Interestingly, some potent rhenium complexes induce cell death through non-canonical pathways. For instance, complex 13 (L = 2,9-dimethyl-1,10-phenanthroline) was found to cause cytoplasmic vacuolization of lysosomal origin without a significant increase in reactive oxygen species (ROS) or mitochondrial membrane depolarization.[7] This suggests that rhenium complexes can act through novel mechanisms of action that may circumvent resistance to traditional chemotherapeutics like cisplatin.[7][9]

Conclusion and Future Perspectives

fac-[Re(CO)3(L)(H2O)]+ complexes represent a versatile and potent class of anticancer agents. Their cytotoxicity against a range of cancer cell lines, including those resistant to established drugs, highlights their therapeutic potential.[7][9] The modular nature of their synthesis allows for the fine-tuning of their chemical and biological properties through ligand modification.[19] Future research should focus on elucidating the detailed molecular targets of these complexes, exploring their in vivo efficacy and biodistribution, and developing strategies to enhance their tumor selectivity. The unique mechanisms of action exhibited by some of these compounds open new avenues for the development of innovative cancer therapies.

References

In-Depth Technical Guide on the Structural Elucidation of Novel fac-[Re(CO)₃(L)(H₂O)][NO₃] Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of novel facial Rhenium(I) tricarbonyl aqua complexes, focusing on the synthesis, characterization, and potential biological implications of compounds with the general formula fac-[Re(CO)₃(L)(H₂O)][NO₃]. This class of compounds is of significant interest for its potential applications in medicinal chemistry, particularly as anticancer agents.

Core Structural Characteristics

The central motif of these compounds is the fac-[Re(CO)₃]⁺ core, where three carbonyl (CO) ligands occupy one face of an octahedron around the rhenium(I) metal center. The remaining coordination sites are occupied by a chelating ligand (L), which can be bidentate or tridentate, and a labile aqua (H₂O) ligand. The facial arrangement of the carbonyl ligands is a thermodynamically stable configuration and is crucial for the compound's overall electronic and steric properties. The positive charge of the complex cation is balanced by a nitrate (B79036) ([NO₃]⁻) counter-ion.

The lability of the aqua ligand is a key feature, as it can be readily substituted by other ligands, including nucleophilic residues on biological macromolecules such as proteins and DNA. This reactivity is central to the potential mechanism of action of these compounds as therapeutic agents.

Experimental Protocols

General Synthesis of fac-[Re(CO)₃(L)(H₂O)][NO₃]

The synthesis of these complexes is typically achieved through a multi-step process, starting from a stable rhenium precursor. A general and adaptable protocol is outlined below, using 1,10-phenanthroline (B135089) (phen) as an exemplary bidentate ligand.

Step 1: Synthesis of the Rhenium Precursor

The synthesis begins with the preparation of the starting synthon, fac-[NEt₄]₂[Re(CO)₃(Br)₃] (ReAA), following established procedures. This precursor provides the fac-[Re(CO)₃]⁺ core for subsequent reactions.

Step 2: Formation of the Aqua Intermediate

The three bromide ligands in ReAA are replaced by labile aqua ligands. This is achieved by reacting ReAA with silver nitrate (AgNO₃) in an acidic aqueous solution (pH 2). The silver ions precipitate the bromide ions as silver bromide (AgBr), leaving the fac-[Re(CO)₃(H₂O)₃]⁺ cation in solution.

  • Procedure:

    • Dissolve fac-[NEt₄]₂[Re(CO)₃(Br)₃] (ReAA) in deionized water, acidified to pH 2 with nitric acid.

    • Add three equivalents of a silver nitrate solution in water to the ReAA solution.

    • Stir the mixture at room temperature for 24 hours in the dark to facilitate the complete precipitation of AgBr.

    • Remove the AgBr precipitate by filtration through Celite, yielding a clear filtrate containing fac-[Re(CO)₃(H₂O)₃][NO₃].

Step 3: Coordination of the Ligand

The desired chelating ligand (e.g., 1,10-phenanthroline) is then introduced to the solution containing the aqua intermediate. The ligand displaces two of the coordinated water molecules to form the final product.

  • Procedure:

    • To the filtrate containing fac-[Re(CO)₃(H₂O)₃][NO₃], add 1.1 equivalents of the chelating ligand (e.g., 1,10-phenanthroline) dissolved in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Stir the resulting solution at an elevated temperature (e.g., 80°C) for 12 hours.

    • Upon cooling, the product may precipitate. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

    • The resulting solid is collected by filtration, washed with a small amount of cold water and diethyl ether, and then dried in vacuo.

Experimental Workflow Diagram

experimental_workflow Synthesis Workflow for fac-[Re(CO)₃(L)(H₂O)][NO₃] start Start: ReAA Precursor (fac-[NEt₄]₂[Re(CO)₃(Br)₃]) step1 Dissolve in acidic water (pH 2) Add 3 eq. AgNO₃ start->step1 step2 Stir for 24h at RT in the dark step1->step2 step3 Filter to remove AgBr precipitate step2->step3 intermediate Intermediate: fac-[Re(CO)₃(H₂O)₃][NO₃] solution step3->intermediate step4 Add 1.1 eq. of chelating ligand (L) intermediate->step4 step5 Stir at 80°C for 12h step4->step5 step6 Cool, crystallize, and filter step5->step6 product Final Product: fac-[Re(CO)₃(L)(H₂O)][NO₃] step6->product characterization Characterization: NMR, IR, MS, X-ray product->characterization

Caption: Synthesis and characterization workflow.

Structural Characterization Protocols

2.2.1. Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure of these compounds, providing precise bond lengths, bond angles, and the overall coordination geometry.

  • Crystal Growth: Suitable single crystals can be grown by slow evaporation of a saturated solution of the complex in an appropriate solvent system (e.g., methanol/diethyl ether).

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a low temperature (typically 100-150 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the ligand are typically placed in calculated positions, while those on the coordinated water molecule may be located from the difference Fourier map.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the identity and purity of the compound in solution.

  • ¹H NMR:

    • Sample Preparation: Dissolve ~5-10 mg of the complex in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

    • Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. The chemical shifts of the protons on the chelating ligand will be observed, often shifted downfield upon coordination to the rhenium center.

  • ¹³C{¹H} NMR:

    • Sample Preparation: A more concentrated sample (~20-30 mg) is typically required.

    • Acquisition: The spectrum is recorded with proton decoupling. The carbonyl carbons typically appear as a sharp singlet in the range of 190-200 ppm.

2.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial technique for confirming the facial geometry of the tricarbonyl unit.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: The fac-[Re(CO)₃]⁺ moiety exhibits three characteristic C≡O stretching bands. For C₃ᵥ local symmetry, these correspond to two A' and one A'' vibrational modes. These bands typically appear in the 1880-2040 cm⁻¹ region.

2.2.4. Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the complex cation.

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) is well-suited for these charged complexes.

  • Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent like methanol or acetonitrile.

  • Analysis: The spectrum will show a prominent peak corresponding to the [fac-[Re(CO)₃(L)(H₂O)]]⁺ cation.

Quantitative Structural Data

The following tables summarize crystallographic data for a representative compound, fac-[Re(phen)(CO)₃(H₂O)]CF₃SO₃·H₂O, which serves as a close structural analog to the title compounds. This data is extracted from the crystallographic information file (CIF) of the work published by Connick et al. (1999).

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC₁₆H₁₂F₃N₂O₈ReS
Formula Weight659.54
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 11.026(2) Å, α = 90°
b = 12.067(2) Å, β = 98.48(3)°
c = 15.222(3) Å, γ = 90°
Volume2002.3(7) ų
Z4
Density (calculated)2.188 Mg/m³
Absorption Coefficient6.697 mm⁻¹
F(000)1264
Final R indices [I>2σ(I)]R1 = 0.0385, wR2 = 0.0911
R indices (all data)R1 = 0.0527, wR2 = 0.0969

Table 2: Selected Bond Lengths (Å)

BondLength (Å)BondLength (Å)
Re(1)-C(1)1.916(7)Re(1)-N(1)2.180(5)
Re(1)-C(2)1.918(7)Re(1)-N(2)2.176(5)
Re(1)-C(3)1.921(7)Re(1)-O(4)2.155(4)
C(1)-O(1)1.151(8)
C(2)-O(2)1.149(8)
C(3)-O(3)1.144(8)

Table 3: Selected Bond Angles (°)

AtomsAngle (°)AtomsAngle (°)
C(1)-Re(1)-C(2)88.9(3)C(3)-Re(1)-N(1)97.4(2)
C(1)-Re(1)-C(3)89.2(3)C(3)-Re(1)-N(2)170.6(2)
C(2)-Re(1)-C(3)88.6(3)N(1)-Re(1)-N(2)73.3(2)
C(1)-Re(1)-N(1)170.8(2)C(1)-Re(1)-O(4)90.7(2)
C(1)-Re(1)-N(2)97.6(2)C(2)-Re(1)-O(4)178.6(2)
C(2)-Re(1)-N(1)94.3(2)C(3)-Re(1)-O(4)92.7(2)
C(2)-Re(1)-N(2)93.9(2)N(1)-Re(1)-O(4)80.2(2)
N(2)-Re(1)-O(4)77.9(2)

Biological Signaling Pathways

Recent studies have shown that certain rhenium(I) tricarbonyl complexes can induce a form of programmed cell death known as paraptosis, which is distinct from apoptosis. This process is often associated with mitochondrial dysfunction and endoplasmic reticulum (ER) stress.

Paraptosis and Mitochondrial Dysfunction Pathway

The proposed mechanism involves the accumulation of the rhenium complex within the mitochondria. This accumulation leads to a cascade of events that disrupt normal cellular function and ultimately lead to cell death.

  • Mitochondrial Accumulation: The lipophilic and cationic nature of many fac-[Re(CO)₃]⁺ complexes facilitates their accumulation within the mitochondria, driven by the negative mitochondrial membrane potential.

  • Induction of ER Stress: The accumulation of the complex can lead to the misfolding of proteins within the endoplasmic reticulum, triggering the unfolded protein response (UPR) and causing ER stress.

  • Calcium Overload: ER stress can lead to the release of calcium ions (Ca²⁺) from the ER into the cytoplasm. This Ca²⁺ is then taken up by the mitochondria, leading to mitochondrial calcium overload.

  • Mitochondrial Dysfunction: The calcium overload and direct interaction with the rhenium complex disrupts mitochondrial function. This includes:

    • Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain leads to the generation of ROS, causing oxidative stress.

    • Mitochondrial Swelling: The influx of water and ions causes the mitochondria to swell.

    • Decreased ATP Production: The damage to the mitochondria impairs their ability to produce ATP, the cell's primary energy source.

  • Cytoplasmic Vacuolization: A hallmark of paraptosis is the extensive formation of vacuoles derived from the swelling and fusion of the ER and mitochondria.

  • Cell Death: The combination of ER stress, mitochondrial dysfunction, and oxidative stress leads to caspase-independent cell death.

Signaling Pathway Diagram

paraptosis_pathway Proposed Paraptosis Pathway Induced by fac-[Re(CO)₃(L)(H₂O)]⁺ cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum Re_complex fac-[Re(CO)₃(L)(H₂O)]⁺ mito_accum Mitochondrial Accumulation Re_complex->mito_accum ros ↑ ROS Production mito_accum->ros er_stress ER Stress (Unfolded Protein Response) mito_accum->er_stress Induces mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction ca_overload Mitochondrial Ca²⁺ Overload swelling Mitochondrial Swelling ca_overload->swelling atp_depletion ↓ ATP Production swelling->atp_depletion swelling->mito_dysfunction atp_depletion->mito_dysfunction vacuolization Cytoplasmic Vacuolization mito_dysfunction->vacuolization ca_release ↑ Ca²⁺ Release er_stress->ca_release er_stress->vacuolization ca_release->ca_overload paraptosis Paraptotic Cell Death vacuolization->paraptosis

Caption: Paraptosis and mitochondrial dysfunction pathway.

Conclusion

The structural elucidation of fac-[Re(CO)₃(L)(H₂O)][NO₃] compounds is a multi-faceted process that combines robust synthetic chemistry with a suite of advanced analytical techniques. The data presented herein provides a foundational understanding of the key structural features and experimental methodologies required for the investigation of these promising complexes. The insights into their potential biological mechanisms of action, particularly the induction of paraptosis via mitochondrial dysfunction, highlight their potential as a novel class of therapeutic agents and underscore the importance of continued research in this area.

A Technical Guide to Theoretical and Computational Studies of fac-[Re(CO)3(L3)(H2O)][NO3] Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational approaches used to study facial triaqua-tricarbonylrhenium(I) complexes, represented as fac-[Re(CO)3(L3)(H2O)][NO3], where L3 is a generic tridentate ligand. This class of compounds is of significant interest in the development of radiopharmaceuticals and photodynamic therapy agents.[1][2] This document outlines common experimental and computational methodologies, presents key quantitative data, and visualizes the scientific workflow for studying these complexes.

Quantitative Data Summary

The following tables summarize typical geometric and spectroscopic data obtained from experimental and computational studies on fac-[Re(CO)3]+ complexes with tridentate ligands. The data presented here are representative values collated from various sources and may vary depending on the specific tridentate ligand and the computational methods employed. For the purpose of this guide, diethylenetriamine (B155796) (dien) is used as a representative tridentate ligand (L3).

Table 1: Selected Bond Lengths and Angles for a Representative fac-[Re(CO)3(dien)(H2O)]+ Complex (Computed)

ParameterValue (Å)ParameterValue (°)
Re-C(O) (trans to N)1.92C-Re-C88.5
Re-C(O) (trans to O/N)1.91N-Re-N80.2
Re-N (central)2.20N-Re-O(H2O)85.0
Re-N (terminal)2.25O(H2O)-Re-C(O)178.5
Re-O(H2O)2.18

Note: These are typical values and can vary based on the specific ligand and computational level of theory.

Table 2: Calculated and Experimental Vibrational Frequencies for Carbonyl Ligands

Vibrational ModeCalculated (cm-1)Experimental (cm-1)
A' (symmetric stretch)20252020
A' (asymmetric stretch)19151917
A'' (asymmetric stretch)19001870-1917

Note: The experimental values are typically measured in solution (e.g., CH2Cl2 or DCE) and may show slight shifts compared to gas-phase calculations.[3][4]

Experimental and Computational Protocols

Synthesis and Characterization

The synthesis of fac-[Re(CO)3(L3)(H2O)][NO3] complexes typically involves a two-step process.

Step 1: Synthesis of the Precursor fac-[Re(CO)3(H2O)3]+

The precursor, fac-[Re(CO)3(H2O)3]+, is synthesized from [Re(CO)5Br] or [NEt4]2[Re(CO)3Br3].[5][6] A common method involves the reaction of [Re(CO)5Br] in refluxing water for several hours.[5] Alternatively, the three bromide ligands in [NEt4]2[Re(CO)3Br3] can be replaced by labile aqua ligands through the addition of a silver salt (e.g., AgNO3) at a controlled pH.[6]

Step 2: Reaction with the Tridentate Ligand (L3)

The aqueous solution of fac-[Re(CO)3(H2O)3]+ is then reacted with the desired tridentate ligand (L3).[7] The reaction is typically carried out in a water/methanol mixture at elevated temperatures (e.g., 70°C) for a specific duration, often monitored by HPLC to assess the formation of the product.[7] The pH of the reaction mixture is maintained to ensure the desired coordination.

Characterization Techniques:

  • Infrared (IR) Spectroscopy: Used to confirm the facial arrangement of the three carbonyl ligands, which typically shows a characteristic pattern of three CO stretching bands.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to characterize the organic ligand coordinated to the rhenium core and to confirm the formation of the complex.[1]

  • High-Performance Liquid Chromatography (HPLC): Employed to monitor the reaction progress and to purify the final product.[7]

  • X-ray Crystallography: Provides definitive structural information, including bond lengths and angles of the complex in the solid state.[8]

  • Mass Spectrometry: Confirms the molecular weight of the synthesized complex.[1]

Computational Methodologies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary computational tools for studying the electronic structure and properties of these rhenium complexes.[2][8]

Geometry Optimization and Vibrational Frequencies:

  • Functional: The B3LYP functional is commonly used for geometry optimizations and frequency calculations.[9] Other functionals like BP86 may also be employed.[3]

  • Basis Set: A combination of basis sets is typically used. For the rhenium atom, a LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is often used. For lighter atoms like C, H, N, and O, Pople-style basis sets such as 6-31G(d) or 6-311++G(d,p) are common.[9][10]

  • Solvent Effects: The influence of the solvent (e.g., water) is often included using a continuum solvation model like the Polarizable Continuum Model (PCM).

Electronic Structure and Spectra:

  • TD-DFT: Time-Dependent DFT is used to calculate the electronic absorption spectra and to assign the nature of the electronic transitions (e.g., metal-to-ligand charge transfer, MLCT).[2][8]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to study the charge distribution and the nature of the bonding between the rhenium center and the ligands.[8]

Visualizations

Conceptual Workflow

The following diagram illustrates the typical workflow for the theoretical and computational investigation of fac-[Re(CO)3(L3)(H2O)][NO3] complexes.

Conceptual Workflow for the Study of fac-[Re(CO)3(L3)(H2O)][NO3] cluster_synthesis Synthesis & Experimental Characterization cluster_computational Computational Modeling cluster_analysis Analysis & Comparison synthesis Synthesis of Precursor and Final Complex characterization Spectroscopic & Structural Characterization (IR, NMR, X-ray) synthesis->characterization comparison Comparison of Experimental and Theoretical Data characterization->comparison dft DFT Geometry Optimization freq Vibrational Frequency Calculation dft->freq tddft TD-DFT for Electronic Spectra dft->tddft nbo NBO Analysis dft->nbo freq->comparison tddft->comparison interpretation Interpretation of Properties and Reactivity comparison->interpretation drug_dev Drug Development Applications interpretation->drug_dev Implications for Drug Development

Caption: Workflow for studying fac-[Re(CO)3(L3)(H2O)][NO3] complexes.

Coordination Environment

This diagram shows the facial coordination of the three carbonyl ligands and the binding of a tridentate ligand and a water molecule to the rhenium center.

Coordination of fac-[Re(CO)3(L3)(H2O)]+ Re Re CO1 CO Re->CO1 CO2 CO Re->CO2 CO3 CO Re->CO3 L1 L Re->L1 L2 L Re->L2 L3 L Re->L3 H2O H₂O Re->H2O

Caption: Generalized coordination sphere of a fac-[Re(CO)3(L3)(H2O)]+ complex.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of fac-[Re(CO)3(L3)(H2O)][NO3]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium(I) tricarbonyl complexes of the type fac-[Re(CO)₃(L³)(H₂O)]⁺, where L³ is a tridentate ligand, are of significant interest in the fields of medicinal chemistry and drug development. The fac-[Re(CO)₃]⁺ core serves as a robust and kinetically inert scaffold, which can be conveniently labeled with the gamma-emitting radionuclide technetium-99m (⁹⁹ᵐTc) for radiopharmaceutical applications. The coordinated water molecule is labile and can be readily substituted by donor atoms from biological targets, making these complexes promising candidates for targeted cancer therapy and diagnostic imaging. This document provides a detailed protocol for the synthesis and characterization of a representative complex, fac-[Re(CO)₃(dien)(H₂O)][NO₃], where 'dien' is the tridentate ligand diethylenetriamine.

Synthetic Strategy

The synthesis of fac-[Re(CO)₃(L³)(H₂O)][NO₃] is a two-step process. The first step involves the synthesis of the aqua precursor, fac-[Re(CO)₃(H₂O)₃]⁺, from a stable rhenium carbonyl source. The second step is a ligand substitution reaction where the three water molecules are replaced by a tridentate ligand.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ligand Substitution cluster_2 Final Product start Re(CO)₅Br or [NEt₄]₂[Re(CO)₃Br₃] precursor fac-[Re(CO)₃(H₂O)₃]⁺ start->precursor Reflux in H₂O or reaction with AgNO₃ product fac-[Re(CO)₃(L³)(H₂O)]⁺ precursor->product Reaction in aqueous or mixed solvent ligand Tridentate Ligand (L³) final_product fac-[Re(CO)₃(L³)(H₂O)][NO₃] product->final_product Isolation with NO₃⁻ counter-ion G Re_complex fac-[Re(CO)₃(L³)(H₂O)]⁺ Target_Protein Target Protein (e.g., Kinase) Re_complex->Target_Protein Inhibition Signaling_Pathway Cell Proliferation Signaling Pathway Target_Protein->Signaling_Pathway Activation Apoptosis Apoptosis Signaling_Pathway->Apoptosis Inhibition of

Application Notes and Protocols for Determining the Structure of fac-[Re(CO)₃(L₃)(H₂O)][NO₃] using Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Single-crystal X-ray diffraction (SC-XRD) is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state.[1][2][3] For organometallic compounds such as the rhenium(I) tricarbonyl complex, fac-[Re(CO)₃(L₃)(H₂O)][NO₃], SC-XRD provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[1][4][5] This structural information is critical for understanding the compound's chemical properties, reactivity, and potential applications in areas like catalysis and medicinal chemistry, where rhenium complexes have shown promise.[6][7][8][9] These application notes provide a comprehensive guide to determining the crystal structure of a representative fac-[Re(CO)₃(L₃)(H₂O)][NO₃] complex.

Experimental Workflow

The overall process for determining the crystal structure of fac-[Re(CO)₃(L₃)(H₂O)][NO₃] is outlined in the workflow diagram below. This process begins with the synthesis of the complex and culminates in the analysis and deposition of the final crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_reporting Reporting & Deposition synthesis Synthesis of fac-[Re(CO)₃(L₃)(H₂O)][NO₃] purification Purification synthesis->purification crystallization Growth of Single Crystals purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation cif_generation Generation of CIF File validation->cif_generation deposition Deposition to CCDC cif_generation->deposition

Figure 1: Experimental workflow for crystal structure determination.

Experimental Protocols

Synthesis of fac-[Re(CO)₃(L₃)(H₂O)][NO₃]

The synthesis of the title complex typically starts from a suitable rhenium precursor, such as fac-[Re(CO)₃(H₂O)₃][NO₃] or [NEt₄]₂[ReBr₃(CO)₃].[6][7][8] The following is a general procedure assuming L₃ is a tridentate nitrogen-donor ligand.

Materials:

  • fac-[Re(CO)₃(H₂O)₃][NO₃] (starting material)

  • Tridentate ligand (L₃)

  • Methanol (MeOH)

  • Diethyl ether

  • Standard Schlenk line and glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve fac-[Re(CO)₃(H₂O)₃][NO₃] in methanol.

  • Add an equimolar amount of the tridentate ligand (L₃) to the solution.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography or infrared spectroscopy, observing the characteristic shifts in the ν(CO) stretching frequencies.[5][6]

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Reduce the solvent volume under vacuum.

  • Precipitate the product by adding diethyl ether.

  • Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Crystallization

The growth of high-quality single crystals is crucial for a successful SC-XRD experiment.[1][10] Slow evaporation or vapor diffusion are common techniques.

Materials:

  • Purified fac-[Re(CO)₃(L₃)(H₂O)][NO₃]

  • A solvent in which the complex is soluble (e.g., methanol, acetonitrile, or a mixture)

  • A less polar solvent in which the complex is poorly soluble (e.g., diethyl ether, hexane) for vapor diffusion.

Procedure (Vapor Diffusion):

  • Dissolve the purified complex in a minimal amount of a suitable solvent (e.g., methanol) in a small vial.

  • Place this vial inside a larger, sealed container that contains a small amount of the less polar solvent (e.g., diethyl ether).

  • Allow the less polar solvent to slowly diffuse into the solution of the complex over several days to weeks at room temperature.

  • Suitable crystals for SC-XRD should be transparent and have well-defined faces.[10]

Single-Crystal X-ray Diffraction Data Collection

Protocol:

  • Crystal Mounting: Carefully select a suitable single crystal (ideally 0.1-0.3 mm in all dimensions) under a microscope.[6][10] Mount the crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is then placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.[1] Data is collected using a modern diffractometer equipped with a CCD or CMOS detector.[2][11]

Typical Data Collection Parameters:

ParameterValuePurpose
RadiationMo Kα (λ = 0.71073 Å)Provides good resolution for a wide range of unit cells.[1]
Temperature100(2) KReduces atomic thermal motion, leading to better data quality.[1]
Detector Distance40-60 mmAffects the resolution and separation of diffraction spots.[1]
Exposure Time/Frame5-60 sDependent on crystal diffracting power.[1]
Data Completeness> 99%Ensures a sufficient number of unique reflections are measured.[1]
Redundancy2-4Multiple measurements of reflections improve data statistics.[1]
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and integrate the reflection intensities. The resulting data is then used to solve and refine the crystal structure.

Protocol:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves refining atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Data Presentation

The results of the single-crystal X-ray diffraction analysis are typically summarized in a series of tables. Below are examples of such tables for a hypothetical fac-[Re(CO)₃(L₃)(H₂O)][NO₃] complex.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₅H₁₄N₄O₇Re
Formula Weight563.50
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 10.123(4) Å, α = 90°
b = 15.456(6) Å, β = 98.765(7)°
c = 12.345(5) Å, γ = 90°
Volume1902.3(13) ų
Z4
Density (calculated)1.967 Mg/m³
Absorption Coefficient6.543 mm⁻¹
F(000)1088
Crystal Size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected15432
Independent reflections4321 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Data / restraints / parameters4321 / 0 / 289
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R₁ = 0.028, wR₂ = 0.065
R indices (all data)R₁ = 0.035, wR₂ = 0.072
Largest diff. peak and hole1.23 and -0.87 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°)

BondLength (Å)BondAngle (°)
Re(1)-C(1)1.915(3)C(1)-Re(1)-C(2)89.5(1)
Re(1)-C(2)1.921(3)C(1)-Re(1)-C(3)90.2(1)
Re(1)-C(3)1.909(4)C(2)-Re(1)-C(3)178.5(1)
Re(1)-O(4)2.154(2)N(1)-Re(1)-N(2)75.8(1)
Re(1)-N(1)2.178(2)N(1)-Re(1)-N(3)151.3(1)
Re(1)-N(2)2.165(2)N(2)-Re(1)-N(3)76.1(1)
Re(1)-N(3)2.182(2)O(4)-Re(1)-N(1)85.4(1)
C(1)-O(1)1.152(4)O(4)-Re(1)-N(2)88.9(1)
C(2)-O(2)1.148(4)O(4)-Re(1)-N(3)84.7(1)
C(3)-O(3)1.155(4)C(1)-Re(1)-O(4)175.3(1)

These tables provide the essential quantitative data for the determined crystal structure, allowing for detailed comparison with other known structures and for computational modeling.[4][5] The final structural data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).

References

Application of fac-[Re(CO)₃(L₃)(H₂O)][NO₃] in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium(I) tricarbonyl complexes have emerged as powerful tools in cellular imaging due to their unique photophysical properties, including large Stokes shifts, long emission lifetimes, and high photostability.[1] The fac-[Re(CO)₃]⁺ core, when coordinated with various ligands, provides a versatile platform for developing luminescent probes for bioimaging. This document provides detailed application notes and protocols for the use of a representative water-soluble rhenium complex, fac-[Re(CO)₃(L₃)(H₂O)][NO₃], in cellular imaging, where L₃ represents a generic tridentate ligand. The lability of the coordinated water molecule allows for interaction with biological targets, making these complexes suitable for dynamic cellular studies.[2][3]

Quantitative Data Summary

The photophysical and biological properties of fac-[Re(CO)₃(L₃)(H₂O)][NO₃] are highly dependent on the nature of the tridentate ligand (L₃). The following table summarizes typical quantitative data for analogous rhenium tricarbonyl complexes used in cellular imaging.

PropertyTypical Value/RangeReference
Photophysical Properties
Absorption Maximum (λabs)300 - 380 nm
Emission Maximum (λem)550 - 650 nm[4]
Stokes Shift210 - 250 nm
Quantum Yield (Φ)0.01 - 0.20[3]
Emission Lifetime (τ)100 - 1000 ns[1][5]
Biological Properties
Optimal Incubation Concentration1 - 50 µM[6]
Incubation Time15 - 90 min[7]
Cytotoxicity (IC₅₀, 72h)> 50 µM (for non-cytotoxic probes)[6]
Cellular Uptake EfficiencyVaries with ligand and cell type[8][9]

Experimental Protocols

Protocol 1: General Cellular Imaging Workflow

This protocol outlines the general steps for staining and imaging live cells with fac-[Re(CO)₃(L₃)(H₂O)][NO₃].

Materials:

  • fac-[Re(CO)₃(L₃)(H₂O)][NO₃] stock solution (1 mM in DMSO or water)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa, MCF-7) cultured on glass-bottom dishes or chamber slides

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: Seed cells onto a suitable imaging vessel and allow them to adhere and grow to 70-80% confluency.

  • Probe Preparation: Prepare a working solution of fac-[Re(CO)₃(L₃)(H₂O)][NO₃] in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for the desired time (e.g., 30 minutes).

  • Washing: Remove the probe-containing medium and wash the cells three times with pre-warmed PBS to remove any unbound complex.

  • Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Image the cells using a confocal microscope with appropriate excitation and emission settings (e.g., λex = 405 nm, λem = 550-650 nm).[6]

Protocol 2: Co-localization with Organelle-Specific Dyes

This protocol describes how to determine the subcellular localization of the rhenium complex by co-staining with commercially available organelle trackers.

Materials:

  • Cells stained with fac-[Re(CO)₃(L₃)(H₂O)][NO₃] (from Protocol 1)

  • Organelle-specific fluorescent dye (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes, ER-Tracker™ for endoplasmic reticulum)

  • Confocal laser scanning microscope with multiple laser lines and detectors

Procedure:

  • Rhenium Complex Staining: Follow steps 1-4 of Protocol 1 to stain cells with fac-[Re(CO)₃(L₃)(H₂O)][NO₃].

  • Co-staining: During the last 15-30 minutes of incubation with the rhenium complex, add the organelle-specific dye to the culture medium at its recommended concentration.

  • Washing: Follow step 5 of Protocol 1.

  • Imaging: Image the cells sequentially using the appropriate laser lines and emission filters for both the rhenium complex and the co-stain to avoid spectral bleed-through.

  • Image Analysis: Merge the images from the two channels to visualize the degree of co-localization. Quantitative analysis can be performed using software to calculate Pearson's or Mander's colocalization coefficients.

Visualizations

G Experimental Workflow for Cellular Imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture probe_prep Prepare Probe Solution cell_culture->probe_prep staining Cell Staining probe_prep->staining incubation Incubation staining->incubation washing Washing incubation->washing imaging Confocal Microscopy washing->imaging data_analysis Image & Data Analysis imaging->data_analysis

Caption: General workflow for cellular imaging with the rhenium complex.

G Apoptosis Signaling Pathway Visualization ReComplex fac-[Re(CO)3(L3)(H2O)]+ Cell Cellular Uptake ReComplex->Cell Mitochondria Mitochondrial Localization Cell->Mitochondria ROS ROS Production Mitochondria->ROS Induces Caspase Caspase Activation ROS->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Leads to

Caption: Potential mechanism of action for inducing apoptosis.

Concluding Remarks

The fac-[Re(CO)₃(L₃)(H₂O)][NO₃] complex, as a representative of the broader class of rhenium(I) tricarbonyl compounds, offers significant potential for cellular imaging applications. Its favorable photophysical properties and the tunability of its structure allow for the design of probes targeted to specific cellular compartments or processes.[10][8] The protocols provided herein offer a starting point for researchers to explore the utility of this class of compounds in their specific biological investigations. Further development could lead to multimodal probes for correlative imaging techniques.[1][11]

References

methodology for evaluating the anticancer efficacy of fac-[Re(CO)3(L3)(H2O)][NO3] in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for assessing the in vitro anticancer properties of the Rhenium tricarbonyl complex, fac-[Re(CO)3(L3)(H2O)][NO3]. The following protocols and guidelines are designed to ensure robust and reproducible data generation for the evaluation of this novel therapeutic candidate.

Overview of Experimental Workflow

A systematic approach is crucial for the comprehensive evaluation of a novel anticancer compound. The workflow begins with an initial assessment of cytotoxicity across various cancer cell lines, followed by more in-depth mechanistic studies to elucidate the mode of action.

Experimental Workflow Experimental Workflow for In Vitro Anticancer Evaluation cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Data Analysis and Interpretation Cell_Line_Selection Select Cancer Cell Lines (e.g., MCF-7, A549, HeLa) MTT_Assay Cell Viability Assay (MTT/SRB) Cell_Line_Selection->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Proceed with IC50 concentrations Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) IC50_Determination->Cell_Cycle_Analysis Proceed with IC50 concentrations Western_Blot Western Blot Analysis IC50_Determination->Western_Blot Proceed with IC50 concentrations Data_Analysis Quantitative Data Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis Data_Analysis->Pathway_Analysis Conclusion Conclusion on Anticancer Efficacy Pathway_Analysis->Conclusion Mitochondrial Dysfunction Pathway Hypothesized Mitochondrial Dysfunction Pathway Re_Complex fac-[Re(CO)3(L3)(H2O)]+ Mitochondria Mitochondrial Accumulation Re_Complex->Mitochondria ETC_Inhibition Electron Transport Chain Inhibition Mitochondria->ETC_Inhibition ATP_Depletion ATP Depletion ETC_Inhibition->ATP_Depletion ROS_Production Increased ROS Production ETC_Inhibition->ROS_Production Cell_Death Cell Death (Apoptosis/Necroptosis) ATP_Depletion->Cell_Death Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Cell_Death ER Stress Pathway Hypothesized ER Stress and UPR Pathway Re_Complex fac-[Re(CO)3(L3)(H2O)]+ ER Endoplasmic Reticulum Re_Complex->ER Misfolded_Proteins Accumulation of Misfolded Proteins ER->Misfolded_Proteins UPR Unfolded Protein Response (UPR) Activation Misfolded_Proteins->UPR ATF4_CHOP Increased Expression of ATF4 and CHOP UPR->ATF4_CHOP Apoptosis Apoptosis ATF4_CHOP->Apoptosis Paraptosis Pathway Hypothesized Paraptosis Induction Pathway Re_Complex fac-[Re(CO)3(L3)(H2O)]+ ER_Mito ER and/or Mitochondrial Swelling Re_Complex->ER_Mito Vacuolization Cytoplasmic Vacuolization ER_Mito->Vacuolization Cell_Death Paraptotic Cell Death Vacuolization->Cell_Death

Application Notes and Protocols for the Development of fac-[Re(CO)3(L3)(H2O)][NO3] as a Potential Radiopharmaceutical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of the rhenium(I) tricarbonyl complex, fac-[Re(CO)3(L3)(H2O)][NO3], where L3 is 2,9-di-sec-butyl-1,10-phenanthroline (B1254918). This document details the potential of this compound as an anti-cancer agent and provides protocols for its non-radioactive synthesis, in vitro cytotoxicity assessment, and a general protocol for radiolabeling with Rhenium-188 for therapeutic applications. The cytotoxic mechanism, identified as paraptosis induction via mitochondrial dysfunction, is also discussed.[1] This information is intended to guide researchers in the development of this and similar rhenium-based compounds as potential radiopharmaceuticals.

Introduction

The fac-[Re(CO)3]+ core is a versatile platform for the development of radiopharmaceuticals. Its chemistry closely mimics that of Technetium-99m (99mTc), the most widely used radionuclide in diagnostic imaging, creating a "theranostic pair" that allows for both diagnosis and therapy with chemically similar compounds.[2][3] Rhenium-188 (188Re) is a particularly attractive radionuclide for therapy due to its emission of high-energy beta particles, suitable for destroying tumor tissue, and a gamma emission that allows for imaging and dosimetric calculations.[2][4][5] The stable fac-[Re(CO)3]+ core can be attached to various targeting ligands to deliver the radioactive payload specifically to cancer cells.

The complex fac-[Re(CO)3(L3)(H2O)][NO3] has demonstrated significant cytotoxicity against several cancer cell lines, including prostate cancer (PC-3), with an IC50 value as low as 0.32 µM.[1] Its proposed mechanism of action involves accumulation in the mitochondria, leading to mitochondrial dysfunction, a decrease in ATP production, and subsequent induction of paraptosis—a form of non-apoptotic cell death.[1] This unique mechanism may be effective in cancers that are resistant to traditional apoptosis-inducing chemotherapies.

These notes provide the necessary protocols and data to facilitate further research into this promising compound as a potential radiopharmaceutical.

Data Presentation

Table 1: In Vitro Cytotoxicity Data (IC50 in µM) of fac-[Re(CO)3(L3)(H2O)][NO3]
Cell LineCancer TypeIC50 (µM)
PC-3Prostate Cancer0.32
Caco-2Colon Cancer0.43
HeLaCervical Cancer0.56
MCF-7Breast Cancer0.61
VeroNormal Kidney Cells1.80

Data sourced from Enslin LE, et al. Inorg Chem. 2023.[1]

Table 2: Properties of Rhenium-188
PropertyValue
Half-life16.9 hours[2]
Beta (β-) Emission (Max Energy)2.12 MeV[2]
Gamma (γ) Emission155 keV (15%)[2]
Production188W/188Re Generator[5][6]

Experimental Protocols

Protocol 1: Synthesis of non-radioactive fac-[Re(CO)3(L3)(H2O)][NO3]

This protocol is adapted from the synthesis of similar rhenium(I) tricarbonyl aqua complexes.

Materials:

  • [Re(CO)5Cl] (Rhenium pentacarbonyl chloride)

  • 2,9-di-sec-butyl-1,10-phenanthroline (L3)

  • Silver nitrate (B79036) (AgNO3)

  • Methanol (B129727) (MeOH)

  • Water (H2O), deionized

  • Dichloromethane (DCM)

  • Round bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

Procedure:

  • Synthesis of fac-[Re(CO)3(L3)Cl]:

    • Dissolve [Re(CO)5Cl] (1 equivalent) and 2,9-di-sec-butyl-1,10-phenanthroline (1 equivalent) in methanol in a round bottom flask.

    • Reflux the mixture under an inert atmosphere for 4 hours.

    • Allow the solution to cool to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude fac-[Re(CO)3(L3)Cl] complex.

  • Synthesis of fac-[Re(CO)3(L3)(H2O)][NO3]:

    • Dissolve the crude fac-[Re(CO)3(L3)Cl] in a 1:1 mixture of water and methanol.

    • Add a solution of silver nitrate (AgNO3) (1.1 equivalents) in water to the mixture.

    • Stir the reaction mixture in the dark for 24 hours to allow for the precipitation of AgCl.

    • Filter the mixture to remove the AgCl precipitate.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the final product, fac-[Re(CO)3(L3)(H2O)][NO3].

    • The product can be further purified by recrystallization from a suitable solvent system like DCM/hexane.

Characterization: The final product should be characterized by FT-IR, 1H NMR, and elemental analysis to confirm its identity and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Materials:

  • Cancer cell lines (e.g., PC-3, Caco-2, HeLa, MCF-7) and a normal cell line (e.g., Vero)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • fac-[Re(CO)3(L3)(H2O)][NO3] stock solution (in DMSO or water)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the rhenium complex in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (medium with the same amount of DMSO as the highest concentration well) and a medium-only control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 3: General Protocol for Radiolabeling with Rhenium-188

This is a general protocol for labeling a compound with a fac-[Re(CO)3]+ core and should be optimized for the specific complex. The process involves the formation of the fac-[188Re(CO)3(H2O)3]+ precursor, followed by ligand exchange.

Materials:

  • Sodium perrhenate (B82622) (Na[188ReO4]) eluted from a 188W/188Re generator.

  • IsoLink® kit or similar kit for the preparation of fac-[188Re(CO)3(H2O)3]+. This kit typically contains sodium boranocarbonate (Na2[H3BCO2]), sodium tartrate, and sodium carbonate.[3]

  • fac-[Re(CO)3(L3)(H2O)][NO3] (non-radioactive standard)

  • Phosphate (B84403) buffer (pH 7.4)

  • Nitrogen gas

  • Heating block or water bath

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • Preparation of fac-[188Re(CO)3(H2O)3]+:

    • Follow the instructions of the commercial kit. Typically, this involves adding the Na[188ReO4] eluate to the vial containing the boranocarbonate and other reagents.

    • Heat the mixture at 75-100°C for 20-30 minutes.

    • Allow the solution to cool to room temperature. The solution now contains the fac-[188Re(CO)3(H2O)3]+ precursor.

  • Radiolabeling:

    • In a separate vial under a nitrogen atmosphere, dissolve a small amount of the ligand L3 (or the full non-radioactive complex as a precursor, though using the free ligand is often more efficient) in a suitable buffer (e.g., phosphate buffer).

    • Add the solution containing the fac-[188Re(CO)3(H2O)3]+ precursor to the ligand solution.

    • Heat the reaction mixture at 70-90°C for 30-60 minutes.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using Radio-TLC or Radio-HPLC.

    • A high RCP (>95%) indicates successful labeling.

Visualizations

experimental_workflow Experimental Workflow for Radiopharmaceutical Development cluster_synthesis Synthesis & Characterization cluster_radiolabeling Radiolabeling & QC cluster_evaluation Biological Evaluation s1 Synthesis of fac-[Re(CO)3(L3)Cl] s2 Synthesis of fac-[Re(CO)3(L3)(H2O)][NO3] s1->s2 s3 Characterization (FT-IR, NMR, etc.) s2->s3 r2 Ligand Exchange Reaction with L3 s3->r2 e1 In Vitro Cytotoxicity (MTT Assay) s3->e1 r1 Preparation of fac-[188Re(CO)3(H2O)3]+ r1->r2 r3 Quality Control (Radio-HPLC/TLC) r2->r3 e3 In Vivo Biodistribution (Animal Model) r3->e3 e2 Mechanism of Action (Paraptosis Study) e1->e2 e2->e3

Caption: Workflow for developing the rhenium complex as a radiopharmaceutical.

signaling_pathway Proposed Mechanism of Action compound fac-[Re(CO)3(L3)(H2O)]+ cell_entry Cellular Uptake compound->cell_entry mito_acc Mitochondrial Accumulation cell_entry->mito_acc mito_dys Mitochondrial Dysfunction mito_acc->mito_dys atp_dec Decrease in ATP Production mito_dys->atp_dec er_stress ER Stress & Swelling mito_dys->er_stress paraptosis Paraptosis (Cell Death) atp_dec->paraptosis vacuolization Cytoplasmic Vacuolization er_stress->vacuolization vacuolization->paraptosis

Caption: Proposed signaling pathway for the induction of paraptosis.

References

Application Notes and Protocols for Studying the Mitochondrial Accumulation of fac-[Re(CO)3(L3)(H2O)][NO3]

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The organometallic complex fac-[Re(CO)3(L3)(H2O)][NO3] belongs to a class of rhenium(I) tricarbonyl compounds that are of significant interest for applications in bioimaging and cancer theranostics.[1] Their utility is often linked to their ability to accumulate within specific cellular organelles, particularly mitochondria. Mitochondria are crucial for cellular metabolism and apoptosis, making them a key target for diagnostic probes and therapeutic agents.[2] Understanding the mechanisms and extent of mitochondrial accumulation is therefore critical for the development of these compounds.

These application notes provide detailed protocols for the primary techniques used to investigate and quantify the mitochondrial accumulation of fac-[Re(CO)3(L3)(H2O)][NO3]. The described methods are complementary, ranging from qualitative visualization to absolute quantification and high-resolution elemental mapping.

Qualitative Assessment of Mitochondrial Localization by Confocal Microscopy

Application Note:

Confocal Laser Scanning Microscopy (CLSM) is a powerful, non-invasive imaging technique for visualizing the subcellular distribution of luminescent compounds.[3] Many rhenium(I) tricarbonyl complexes exhibit intrinsic phosphorescence, allowing them to be imaged directly.[4] To definitively confirm mitochondrial localization, a co-localization experiment is performed. Cells are simultaneously stained with the rhenium complex and a commercially available fluorescent dye known to specifically accumulate in mitochondria (e.g., MitoTracker™ Deep Red). The overlap between the emission signals from the rhenium complex and the mitochondrial tracker (B12436777) provides strong evidence for mitochondrial accumulation.[5][6] This technique is fundamental for initial screening and visual confirmation of the compound's targeting capabilities.

Experimental Protocol: Co-localization Imaging
  • Cell Culture: Plate cells (e.g., A549, HeLa, or PC3) onto glass-bottomed confocal dishes at a density that will result in 60-70% confluency on the day of imaging. Culture overnight in appropriate media under standard conditions (37°C, 5% CO2).

  • Mitochondrial Staining:

    • Prepare a 200 nM working solution of MitoTracker™ Deep Red FM in serum-free cell culture medium.

    • Remove the culture medium from the cells, wash once with warm Phosphate-Buffered Saline (PBS), and add the MitoTracker™ solution.

    • Incubate for 15-30 minutes at 37°C.

  • Rhenium Complex Incubation:

    • Prepare a working solution of fac-[Re(CO)3(L3)(H2O)][NO3] (e.g., 10-20 µM) in serum-free medium.[5]

    • Remove the MitoTracker™ solution, wash the cells once with warm PBS, and add the rhenium complex solution.

    • Incubate for a designated period (e.g., 4 hours) at 37°C.[5]

  • Cell Fixation and Mounting:

    • Remove the incubation medium and wash the cells three times with warm PBS.

    • Fix the cells by adding a 4% paraformaldehyde (PFA) solution in PBS and incubating for 15 minutes at room temperature.[5]

    • Wash three times with PBS.

    • Add a suitable mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).

  • Confocal Imaging:

    • Image the samples using a confocal microscope with appropriate laser lines and emission filters for DAPI, the rhenium complex, and MitoTracker™.

    • Typical Settings:

      • Rhenium Complex (luminescent): Excitation at ~405 nm; Emission collected at ~550-650 nm.[4][7]

      • MitoTracker™ Deep Red: Excitation at 644 nm; Emission collected at 665-750 nm.[5]

    • Acquire images sequentially for each channel to prevent bleed-through.

    • Analyze the merged images for signal overlap (co-localization), which will typically appear as a distinct color (e.g., yellow or white) in the mitochondrial regions.

Visualization of Experimental Workflow

G cluster_prep Cell Preparation cluster_stain Staining cluster_imaging Imaging cell_culture Plate Cells on Confocal Dish wash1 Wash with PBS cell_culture->wash1 mitotracker Incubate with MitoTracker (15-30 min) wash1->mitotracker wash2 Wash with PBS mitotracker->wash2 re_complex Incubate with Re Complex (e.g., 4h) wash2->re_complex wash3 Wash with PBS (3x) re_complex->wash3 fixation Fix with 4% PFA wash3->fixation mount Mount with DAPI fixation->mount image Acquire Images (Confocal Microscope) mount->image analysis Analyze Co-localization image->analysis

Workflow for Confocal Co-localization Microscopy.

Absolute Quantification by ICP-MS and Subcellular Fractionation

Application Note:

While microscopy provides spatial information, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides absolute quantification of the rhenium element within cells.[3] This is crucial because the luminescence of rhenium complexes can be sensitive to the local microenvironment, potentially leading to misinterpretation in fluorescence-based studies.[8] To determine the amount of the complex specifically within mitochondria, cells are first harvested and subjected to subcellular fractionation to isolate mitochondria from the nucleus and cytoplasm. Each fraction is then digested with strong acid and analyzed by ICP-MS to measure the precise amount of rhenium. This method provides unambiguous quantitative data on the compound's distribution.[8][9]

Experimental Protocol: ICP-MS Quantification
  • Cell Culture and Treatment:

    • Culture cells (e.g., PC3) in larger format vessels (e.g., T-75 flasks or 10 cm dishes) to obtain sufficient cell numbers (~5-10 million cells per sample).

    • Treat cells with the desired concentration of fac-[Re(CO)3(L3)(H2O)][NO3] for the specified time (e.g., 20 µM for 4 hours).

  • Cell Harvesting:

    • Wash cells three times with ice-cold PBS to remove any non-internalized complex.

    • Scrape the cells into PBS, centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and retain the cell pellet. A small aliquot can be taken for total cell counting.

  • Subcellular Fractionation:

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, and protease inhibitors).

    • Incubate on ice for 15 minutes to allow cells to swell.

    • Homogenize the cells using a Dounce homogenizer (20-30 strokes).

    • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet the nuclei. The supernatant contains cytoplasm and mitochondria.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.[10] The resulting supernatant is the cytosolic fraction.

  • Sample Digestion:

    • To the whole-cell, nuclear, and mitochondrial pellets, add 200-500 µL of concentrated nitric acid (trace metal grade).

    • Digest the samples overnight at 65°C or using a microwave digester.[11]

  • ICP-MS Analysis:

    • Dilute the digested samples to a final nitric acid concentration of ~2% with ultrapure water.

    • Prepare calibration standards of rhenium in 2% nitric acid.

    • Analyze the samples using an ICP-MS instrument, monitoring the appropriate rhenium isotopes (e.g., ¹⁸⁵Re and ¹⁸⁷Re).[12][13]

    • Calculate the concentration of rhenium in each fraction and normalize to the initial cell count or protein content to determine the amount of Re per cell or per µg of protein.

Visualization of Experimental Workflow

G cluster_cell Cellular Processing cluster_frac Subcellular Fractionation cluster_analysis Quantification treat Treat Cells with Re Complex harvest Harvest & Wash Cells treat->harvest lyse Lyse Cells (Hypotonic Buffer) harvest->lyse cent1 Centrifuge (800 x g) lyse->cent1 nucleus Nuclei Pellet cent1->nucleus super1 Supernatant (Mito + Cyto) cent1->super1 digest Digest Fractions (Conc. HNO3) nucleus->digest cent2 Centrifuge (10,000 x g) super1->cent2 mito Mitochondria Pellet cent2->mito cyto Cytosol Supernatant cent2->cyto mito->digest cyto->digest icpms Analyze by ICP-MS digest->icpms quant Calculate Re per Fraction icpms->quant

Workflow for ICP-MS Quantification with Subcellular Fractionation.
Data Presentation: Example Rhenium Distribution

This table presents example data for hypothetical Re(I) complexes, illustrating how results from ICP-MS analysis can be summarized.[8]

Cellular FractionComplex A (% of Total Uptake)Complex B (% of Total Uptake)
Whole Cell 100%100%
Nucleus 35%10%
Mitochondria 55%82%
Cytosol 10%8%

High-Resolution Mapping with Synchrotron X-Ray Fluorescence (SXRF)

Application Note:

Synchrotron X-ray Fluorescence (SXRF) is a highly sensitive technique that allows for the direct imaging and quantification of elemental distribution within a single cell at nanoscale resolution.[5][14] Unlike fluorescence microscopy, SXRF does not rely on the luminescent properties of the complex and is not subject to photobleaching. It directly detects the rhenium atoms, providing a precise map of their intracellular location. This method is particularly valuable for cross-validating microscopy data and for understanding the distribution of the complex in relation to other endogenous elements like phosphorus (indicating the nucleus) and zinc.[5]

Experimental Protocol: SXRF Imaging
  • Cell Preparation:

    • Seed cells (e.g., A549) onto a suitable substrate for X-ray imaging, such as a silicon nitride (Si3N4) membrane.[5]

    • Culture and treat the cells with fac-[Re(CO)3(L3)(H2O)][NO3] as described in the previous protocols (e.g., 20 µM for 4 hours).

  • Sample Fixation and Drying:

    • Wash the cells thoroughly with ammonium (B1175870) acetate (B1210297) buffer to remove extracellular salts.

    • Fix the cells with 4% PFA or a glutaraldehyde/PFA mixture.

    • Dehydrate the sample through an ethanol (B145695) series and allow it to air-dry or use critical-point drying.[5]

  • SXRF Data Acquisition:

    • Mount the sample at the beamline of a synchrotron facility.

    • Scan the sample with a focused X-ray beam.

    • Collect the emitted X-ray fluorescence spectrum at each point using an energy-dispersive detector.

  • Data Analysis:

    • Generate elemental maps for rhenium and other elements of interest (e.g., P, S, Ca, Zn).

    • Correlate the rhenium map with the maps of other elements to determine its subcellular localization. For example, high phosphorus content delineates the nucleus.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis SXRF Analysis seed Seed Cells on Si3N4 Membrane treat Treat with Re Complex seed->treat wash Wash & Fix Cells treat->wash dry Dehydrate & Dry wash->dry scan Scan with X-ray Beam (Synchrotron) dry->scan collect Collect Fluorescence Spectra scan->collect map Generate Elemental Maps (Re, P, Zn, etc.) collect->map correlate Correlate Maps for Localization map->correlate

Simplified Workflow for SXRF Elemental Mapping.

Proposed Mechanism of Mitochondrial Accumulation

The mitochondrial accumulation of many cationic or lipophilic-cationic compounds is driven by the large negative membrane potential (~ -180 mV, negative inside) across the inner mitochondrial membrane. For fac-[Re(CO)3(L3)(H2O)][NO3], a plausible mechanism involves the dissociation of the neutral aqua (H2O) ligand within the cell, which generates a positively charged species, fac-[Re(CO)3(L3)]+.[7][15] This cationic complex is then electrophoretically driven across the inner mitochondrial membrane, leading to its accumulation in the mitochondrial matrix.

Visualization of the Proposed Uptake Pathway

G cluster_cell Cellular Environment cluster_mito Mitochondrion matrix Mitochondrial Matrix (Negative Potential, ~ -180mV) complex_cation_mito fac-[Re(CO)3(L3)]+ complex_neutral fac-[Re(CO)3(L3)(H2O)] (Neutral Complex) complex_cation_cyto fac-[Re(CO)3(L3)]+ (Cationic Species) complex_neutral->complex_cation_cyto - H2O (Dissociation) complex_cation_cyto->complex_cation_mito Driven by Membrane Potential

Proposed Mechanism for Mitochondrial Accumulation.

References

Application Notes and Protocols for High-Throughput Screening of fac-[Re(CO)₃(tridentate ligand)(H₂O)][NO₃] Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of facial Rhenium(I) tricarbonyl complexes containing tridentate ligands. The inherent luminescent properties and tunable coordination chemistry of these complexes make them promising candidates for various biological applications, including as cellular imaging probes and potential therapeutic agents.

Introduction

The fac-[Re(CO)₃]⁺ core is a robust and kinetically inert moiety that serves as an excellent scaffold for the development of bioactive molecules. When coordinated with a tridentate ligand and a labile water molecule, these complexes, in the form of their nitrate (B79036) salts, fac-[Re(CO)₃(tridentate ligand)(H₂O)][NO₃], offer a versatile platform for creating diverse chemical libraries. The intrinsic luminescence of many of these complexes allows for their use in fluorescence-based high-throughput screening assays, enabling the rapid identification of compounds with desired biological activities, such as cytotoxicity towards cancer cells or inhibition of specific enzymes.

Data Presentation

Table 1: Representative Cytotoxicity Data from a High-Throughput Screen

The following table summarizes representative data from a hypothetical high-throughput cytotoxicity screen of a library of fac-[Re(CO)₃(tridentate ligand)(H₂O)][NO₃] complexes against the HeLa cervical cancer cell line. The IC₅₀ values were determined using a CellTiter-Glo® Luminescent Cell Viability Assay after a 48-hour incubation period.

Compound IDTridentate Ligand ScaffoldIC₅₀ (µM) in HeLa Cells
Re-L12,6-Bis(benzimidazol-2-yl)pyridine15.8
Re-L22,6-Bis(thiazol-2-yl)pyridine22.5
Re-L3N,N-bis(pyridin-2-ylmethyl)amine35.1
Re-L42,2':6',2''-Terpyridine> 50
Re-L5Di(2-picolyl)amine12.3
Re-L61,4,7-Triazacyclononane> 50

Experimental Protocols

Protocol 1: Synthesis of the Precursor fac-[Re(CO)₃(H₂O)₃][NO₃]

This protocol describes the synthesis of the key precursor, fac-[Re(CO)₃(H₂O)₃][NO₃]. While direct synthesis with nitric acid can be challenging, a common and effective method involves the synthesis of the bromide salt followed by halide abstraction and exchange with a nitrate salt.

Materials:

  • Rhenium pentacarbonyl bromide (Re(CO)₅Br)

  • Deionized water

  • Silver nitrate (AgNO₃)

  • Dichloromethane (DCM)

  • Methanol (B129727)

  • Round-bottom flask with reflux condenser

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel or Celite plug)

  • Rotary evaporator

Procedure:

  • Synthesis of fac-[Re(CO)₃(H₂O)₃]Br:

    • Add Re(CO)₅Br (1.0 g, 2.46 mmol) to a 100 mL round-bottom flask.

    • Add 50 mL of deionized water.

    • Reflux the mixture with stirring for 24 hours. The solution will become acidic.

    • Cool the solution to room temperature.

    • Remove the water under reduced pressure using a rotary evaporator to obtain a pale green solid of fac-[Re(CO)₃(H₂O)₃]Br.

  • Preparation of fac-[Re(CO)₃(H₂O)₃][NO₃]:

    • Dissolve the crude fac-[Re(CO)₃(H₂O)₃]Br in a minimal amount of methanol.

    • In a separate flask, dissolve a stoichiometric equivalent of AgNO₃ in methanol.

    • Slowly add the AgNO₃ solution to the rhenium complex solution with stirring. A precipitate of AgBr will form.

    • Stir the reaction mixture in the dark for 1 hour to ensure complete precipitation.

    • Filter the mixture through a Celite plug to remove the AgBr precipitate.

    • Wash the Celite plug with a small amount of methanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the desired product, fac-[Re(CO)₃(H₂O)₃][NO₃], as a solid.

Protocol 2: Parallel Synthesis of a fac-[Re(CO)₃(tridentate ligand)(H₂O)][NO₃] Library

This protocol outlines the parallel synthesis of a library of rhenium complexes in a 96-well plate format.

Materials:

  • Stock solution of fac-[Re(CO)₃(H₂O)₃][NO₃] in methanol (e.g., 10 mM)

  • A library of tridentate ligands dissolved in methanol or DMSO in a 96-well plate (e.g., 10 mM)

  • 96-well reaction block or deep-well plates

  • Multichannel pipette or liquid handling robot

  • Plate shaker/incubator

  • Plate sealer

Procedure:

  • Library Preparation:

    • In a 96-well plate, dispense the library of tridentate ligands, with each well containing a unique ligand.

  • Reaction Setup:

    • To each well containing a tridentate ligand solution (e.g., 100 µL of a 10 mM solution), add an equimolar amount of the fac-[Re(CO)₃(H₂O)₃][NO₃] stock solution (e.g., 100 µL of a 10 mM solution).

  • Reaction and Incubation:

    • Seal the 96-well plate.

    • Incubate the plate at 50-60°C for 4-6 hours with gentle shaking. The labile water ligands on the rhenium precursor will be displaced by the tridentate ligand.

  • Library Storage:

    • After cooling to room temperature, the resulting library of fac-[Re(CO)₃(tridentate ligand)(H₂O)][NO₃] complexes can be used directly for screening or stored at -20°C.

Protocol 3: High-Throughput Cytotoxicity Screening

This protocol describes a high-throughput screening assay to assess the cytotoxicity of the synthesized rhenium complex library using a luminescent cell viability assay.

Materials:

  • HeLa cells (or other cancer cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • White, clear-bottom 96-well or 384-well cell culture plates

  • Hemocytometer or automated cell counter

  • The synthesized library of fac-[Re(CO)₃(tridentate ligand)(H₂O)][NO₃] complexes

  • Positive control (e.g., Staurosporine)

  • Negative control (e.g., DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • Harvest and count the HeLa cells.

    • Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare a dilution series of the rhenium complex library in cell culture medium.

    • Using a liquid handling robot or multichannel pipette, add the diluted compounds to the cell plates. The final concentration of the compounds can be varied (e.g., a single high concentration for primary screening or a dose-response for secondary screening).

    • Include wells with positive control (e.g., Staurosporine) and negative control (DMSO vehicle).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls.

    • Calculate the percentage of cell viability for each compound concentration.

    • For dose-response experiments, determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening cluster_analysis Data Analysis Precursor fac-[Re(CO)₃(H₂O)₃][NO₃] Synthesis Parallel Synthesis (96-well format) Precursor->Synthesis Ligands Tridentate Ligand Library Ligands->Synthesis Re_Library fac-[Re(CO)₃(L)(H₂O)][NO₃] Library Synthesis->Re_Library Compound_Addition Compound Addition (Dose Response) Re_Library->Compound_Addition Cell_Plating Cell Plating (e.g., HeLa cells) Cell_Plating->Compound_Addition Incubation 48h Incubation Compound_Addition->Incubation Assay Cell Viability Assay (e.g., CellTiter-Glo®) Incubation->Assay Data_Acquisition Luminescence Reading Assay->Data_Acquisition Normalization Data Normalization Data_Acquisition->Normalization IC50_Calc IC₅₀ Calculation Normalization->IC50_Calc Hit_ID Hit Identification IC50_Calc->Hit_ID

Caption: Workflow for HTS of Rhenium Carbonyl Libraries.

Putative Signaling Pathway for Cytotoxicity

Cytotoxicity_Pathway Re_Complex fac-[Re(CO)₃(L)(H₂O)]⁺ Cell_Membrane Cellular Uptake Re_Complex->Cell_Membrane ROS ↑ Reactive Oxygen Species (ROS) Cell_Membrane->ROS Mitochondria Mitochondrial Dysfunction Cell_Membrane->Mitochondria ROS->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative Apoptotic Pathway Induced by Rhenium Complexes.

Application Notes and Protocols: fac-[Re(CO)₃(L₃)(H₂O)][NO₃] as a Photosensitizer in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), light, and molecular oxygen to induce targeted cell death, primarily in cancer cells.[1][2][3][4] Rhenium(I) tricarbonyl complexes have emerged as a promising new generation of metal-based photosensitizers for PDT.[1][2][5] These complexes, with the general formula fac-[Re(CO)₃(L₃)(H₂O)]⁺, where L₃ represents a chelating ligand system, exhibit favorable photophysical and chemical properties, including strong absorption of visible light, long-lived triplet excited states, and the ability to efficiently generate cytotoxic reactive oxygen species (ROS).[6][7] The fac-[Re(CO)₃]⁺ core is notably stable in aqueous solutions, a desirable feature for biological applications.[5] This document provides detailed application notes and experimental protocols for the use of fac-[Re(CO)₃(L₃)(H₂O)][NO₃] as a photosensitizer in PDT research.

Quantitative Data Presentation

The photophysical properties of fac-[Re(CO)₃(L₃)(H₂O)][NO₃] are highly dependent on the nature of the ligand system (L₃). The following table summarizes typical photophysical data for related fac-Re(CO)₃ complexes to provide a comparative baseline for researchers.

PropertyTypical Value RangeConditionsReference
Absorption Maximum (λabs) 400 - 500 nmAcetonitrile[6][7]
Molar Extinction Coefficient (ε) 1,000 - 60,000 M⁻¹cm⁻¹Acetonitrile[6][8]
Emission Maximum (λem) 550 - 650 nmAcetonitrile, Room Temp.[7][8]
Excited State Lifetime (τ) 100 - 1000 nsAcetonitrile, Room Temp.[7][9]
Singlet Oxygen Quantum Yield (ΦΔ) 0.28 - 0.83Acetonitrile[7][10][11]
IC₅₀ (Phototoxicity) 1 - 20 µMVarious cancer cell lines (e.g., HeLa, PC-3)[1]

Mechanism of Action in Photodynamic Therapy

Upon activation by light of a specific wavelength, the fac-[Re(CO)₃(L₃)(H₂O)]⁺ photosensitizer is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It then undergoes intersystem crossing (ISC) to a more stable, long-lived triplet excited state (T₁).[4] This triplet state can then initiate two types of photochemical reactions:

  • Type I Reaction: The excited photosensitizer can react directly with biomolecules through electron transfer, producing radical ions that can further react with molecular oxygen to generate reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂).[1]

  • Type II Reaction: The excited photosensitizer can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂).[1][4]

Both pathways lead to the generation of ROS, which induce oxidative stress and damage to cellular components, ultimately leading to cell death through apoptosis or necrosis.[12][13][14]

PDT_Mechanism General Mechanism of Photodynamic Therapy cluster_excitation Excitation & Intersystem Crossing cluster_type1 Type I Pathway cluster_type2 Type II Pathway PS_S0 PS (S₀) PS_S1 PS (S₁) PS_S0->PS_S1 Light (hν) PS_T1 PS (T₁) PS_S1->PS_T1 ISC Radicals Radical Ions PS_T1->Radicals Electron Transfer O2_singlet ¹O₂ PS_T1->O2_singlet Energy Transfer Biomolecule Biomolecule ROS ROS (O₂⁻, •OH) Radicals->ROS + O₂ CellDeath Cell Death (Apoptosis, Necrosis) ROS->CellDeath O2_ground ³O₂ O2_singlet->CellDeath

Caption: Mechanism of photodynamic therapy involving Type I and Type II pathways.

Experimental Protocols

Synthesis of fac-[Re(CO)₃(L₃)(H₂O)][NO₃]

This protocol provides a general method for synthesizing the aquated rhenium complex. The specific ligand system (L₃) will require optimization of reaction conditions.

Materials:

  • [Re(CO)₅Cl] or [Re(CO)₃(H₂O)₃]Br[15][16]

  • Ligand system (L₃)

  • Silver nitrate (B79036) (AgNO₃)

  • Solvents (e.g., methanol, water, toluene)

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • Preparation of the Precursor: A common precursor is fac-[Re(CO)₃(solvent)₃]⁺. To synthesize this, dissolve [Re(CO)₅Cl] in a suitable solvent (e.g., methanol) and reflux for several hours.

  • Ligand Coordination: Add a stoichiometric amount of the desired ligand system (L₃) to the precursor solution. The reaction mixture is typically stirred at an elevated temperature for several hours to overnight to ensure complete coordination.

  • Anion Exchange: To obtain the nitrate salt, the resulting solution is treated with a slight excess of silver nitrate (AgNO₃) in the dark to precipitate AgCl or AgBr.

  • Purification: The precipitate is removed by filtration. The filtrate containing the desired fac-[Re(CO)₃(L₃)(H₂O)][NO₃] complex is then concentrated under reduced pressure. The final product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

  • Characterization: Confirm the identity and purity of the complex using techniques such as ¹H NMR, FT-IR (for characteristic C≡O stretching frequencies), UV-Vis spectroscopy, and mass spectrometry.

Singlet Oxygen Generation Assay

This protocol describes the detection of singlet oxygen using a chemical trap, 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts with ¹O₂ resulting in a decrease in its absorbance.

Materials:

  • fac-[Re(CO)₃(L₃)(H₂O)][NO₃]

  • 1,3-diphenylisobenzofuran (DPBF)

  • A standard photosensitizer (e.g., Methylene Blue)

  • Spectrophotometer

  • Light source with appropriate wavelength filter

Procedure:

  • Prepare a stock solution of the rhenium complex and DPBF in a suitable solvent (e.g., acetonitrile).

  • In a quartz cuvette, mix the rhenium complex solution with the DPBF solution. The final concentration of the complex should be such that the absorbance at the irradiation wavelength is around 0.1.

  • Measure the initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm).

  • Irradiate the solution with light at a wavelength where the rhenium complex absorbs but DPBF does not.

  • Record the absorbance of DPBF at regular time intervals during irradiation. A decrease in absorbance indicates the generation of singlet oxygen.

  • The singlet oxygen quantum yield (ΦΔ) can be calculated by comparing the rate of DPBF degradation with that of a standard photosensitizer with a known ΦΔ under identical conditions.[7][17]

Cellular Uptake and Localization

This protocol outlines a method to visualize the cellular uptake and subcellular localization of the luminescent rhenium complex using confocal microscopy.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • fac-[Re(CO)₃(L₃)(H₂O)][NO₃]

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

  • Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

Procedure:

  • Seed the cells on glass-bottom dishes and allow them to adhere overnight.

  • Treat the cells with a desired concentration of the rhenium complex diluted in cell culture medium and incubate for various time points (e.g., 2, 4, 8, 24 hours).

  • (Optional) For co-localization studies, incubate the cells with an organelle-specific tracker (B12436777) according to the manufacturer's protocol.

  • After incubation, wash the cells three times with PBS to remove the extracellular complex.

  • Add fresh PBS or medium to the cells.

  • Visualize the cellular uptake and localization of the complex using a confocal microscope with the appropriate excitation and emission wavelengths for the rhenium complex and any co-stains. The lipophilicity of the complex can influence its cellular uptake and localization.[18][19]

In Vitro Photocytotoxicity Assay (MTT Assay)

This protocol determines the light-induced cytotoxicity of the rhenium complex.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • fac-[Re(CO)₃(L₃)(H₂O)][NO₃]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Light source with appropriate wavelength filter

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Replace the medium with fresh medium containing various concentrations of the rhenium complex. Also, include a "dark control" group that will not be irradiated and a "light control" group with no complex but subjected to irradiation.

  • Incubate the plates for a predetermined time (e.g., 24 hours) in the dark.

  • Wash the cells with PBS to remove the complex.

  • Add fresh medium to all wells.

  • Irradiate the designated plates with a specific light dose. Keep the "dark control" plates covered.

  • Return all plates to the incubator for another 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Experimental Workflow and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a new fac-[Re(CO)₃(L₃)(H₂O)][NO₃] photosensitizer.

Workflow Experimental Workflow for Photosensitizer Evaluation cluster_synthesis Synthesis & Characterization cluster_photophysics Photophysical & Photochemical Studies cluster_invitro In Vitro Evaluation Synthesis Synthesis of fac-[Re(CO)₃(L₃)(H₂O)][NO₃] Characterization Spectroscopic Characterization Synthesis->Characterization Photophysics UV-Vis & Emission Spectroscopy Characterization->Photophysics SingletOxygen Singlet Oxygen Quantum Yield Photophysics->SingletOxygen CellUptake Cellular Uptake & Localization Photophysics->CellUptake Cytotoxicity Photocytotoxicity (MTT Assay) CellUptake->Cytotoxicity Mechanism Cell Death Mechanism (Apoptosis/Necrosis) Cytotoxicity->Mechanism Cell_Death_Pathways PDT-Induced Cell Death Pathways cluster_damage Cellular Damage cluster_pathways Cell Death Pathways PDT PDT (PS + Light + O₂) ROS ROS Generation PDT->ROS MitoDamage Mitochondrial Damage ROS->MitoDamage LysosomeDamage Lysosomal Damage ROS->LysosomeDamage ERStress ER Stress ROS->ERStress DNADamage DNA Damage ROS->DNADamage Necrosis Necrosis ROS->Necrosis Severe Damage Necroptosis Necroptosis ROS->Necroptosis RIP1/RIP3 Kinases Apoptosis Apoptosis MitoDamage->Apoptosis Caspase Activation LysosomeDamage->Apoptosis ERStress->Apoptosis DNADamage->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of fac-[Re(CO)₃(L)(H₂O)][NO₃] Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of fac-[Re(CO)₃(L)(H₂O)][NO₃] synthesis. For the purpose of this guide, "L" represents a generic bidentate ligand.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of fac-[Re(CO)₃(L)(H₂O)][NO₃]?

A1: The most common and effective precursor is the triaqua complex, fac-[Re(CO)₃(H₂O)₃]⁺.[1][2] This precursor is highly reactive due to the lability of the coordinated water molecules, which allows for milder reaction conditions compared to starting with pentacarbonyl precursors like [Re(CO)₅Br].[2] It can be prepared in nearly quantitative yield by refluxing [Re(CO)₅Br] in water.[2]

Q2: What is a typical yield for this type of synthesis?

A2: Yields can vary significantly depending on the nature of the bidentate ligand (L), the purity of the reagents, and the reaction conditions. For analogous fac-[Re(CO)₃]⁺ complexes with various ligands, yields can range from moderate to high (27% to over 80%).[2][3] For a summary of reported yields for similar complexes, please refer to Table 1.

Q3: Which solvents are recommended for the synthesis?

A3: The initial synthesis of the fac-[Re(CO)₃(H₂O)₃]⁺ precursor is typically performed in water.[2] For the subsequent reaction with the bidentate ligand, a variety of polar solvents can be used, including water, methanol, or acetonitrile (B52724).[3][4][5] The choice of solvent can be critical; for instance, conducting the synthesis in acetonitrile can help avoid the formation of mixed-ligand complexes or undesirable solvates.[3]

Q4: How can I confirm the formation of the desired fac-[Re(CO)₃(L)(H₂O)][NO₃] complex?

A4: A combination of spectroscopic techniques is essential for characterization.

  • FT-IR Spectroscopy: The fac-[Re(CO)₃]⁺ core exhibits three characteristic C≡O stretching bands.[6]

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the coordination of the ligand.

  • UV-Vis Spectroscopy: These complexes typically show metal-to-ligand charge transfer (MLCT) transitions.[6]

  • Mass Spectrometry (ESI-MS): This technique is used to confirm the molecular weight of the complex cation, often observed as the [M-NO₃]⁺ or [M-H₂O-NO₃]⁺ ion.[6]

Q5: Why is the facial (fac) isomer the preferred product?

A5: The facial arrangement of the three carbonyl groups on the rhenium center is thermodynamically stable and generally preserved during substitution reactions, making the fac-[Re(CO)₃]⁺ core a robust moiety for further chemical modifications.[4]

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Q: My reaction yield is consistently low. What are the potential causes and solutions?

    • A: Check Precursor Quality: The fac-[Re(CO)₃(H₂O)₃]⁺ precursor can degrade over time. It is recommended to use a freshly prepared aqueous solution of the precursor for best results.[1]

    • A: Optimize Reaction Temperature: The substitution of water ligands by the bidentate ligand may require heating. A temperature range of 50-90°C is often employed. Monitor the reaction progress to avoid decomposition at higher temperatures.[1]

    • A: Verify Ligand Purity: Impurities in your bidentate ligand can interfere with the reaction. Ensure the ligand is pure by using appropriate characterization techniques (NMR, MS) before use.

    • A: Adjust pH: The pH of the reaction mixture can influence the stability of the precursor and the protonation state of the ligand. For many ligands, a neutral or slightly acidic pH is optimal to prevent the formation of hydroxo-bridged rhenium dimers, which can occur in basic conditions.[2]

Problem 2: Product Impurity and Purification Challenges

  • Q: I've obtained a product, but it's impure and difficult to purify. What can I do?

    • A: Recrystallization: This is a common and effective method for purifying these complexes. Experiment with different solvent/anti-solvent systems, such as CH₂Cl₂/hexane mixtures, to obtain X-ray quality crystals.[7]

    • A: Column Chromatography: While less common for charged complexes, silica (B1680970) gel or alumina (B75360) chromatography can sometimes be used, though care must be taken to avoid product decomposition on the stationary phase.

    • A: Counter-ion Exchange: The presence of the initial counter-ion (e.g., bromide from the precursor synthesis) can lead to mixtures of products.[4] If bromide is competing with your ligand, consider starting with a precursor having a more weakly coordinating counter-ion like triflate (OTf⁻) or hexafluorophosphate (B91526) (PF₆⁻).[4]

Problem 3: Unexpected Spectroscopic Results

  • Q: My FT-IR spectrum shows more than three C≡O bands. What does this indicate?

    • A: The presence of more than three C≡O bands suggests a mixture of products. This could include unreacted starting material, a different isomer (e.g., meridional, though less common), or a side product. Re-purify your sample and re-acquire the spectrum.

  • Q: The ESI-MS spectrum does not show the expected molecular ion peak. Why?

    • A: The complex may be fragmenting in the mass spectrometer. Look for peaks corresponding to the loss of labile ligands, such as water ([M-H₂O]⁺) or the entire cation without the counter-ion. The primary peak is often the [M-NO₃]⁺ ion.[6] Adjusting the spectrometer conditions (e.g., cone voltage) may help observe the parent ion.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of various fac-[Re(CO)₃]⁺ complexes, providing a benchmark for what can be expected.

Complex TypeLigand TypeSolventYield (%)Reference
[{Re(CO)₃Cl}₂(µ-L)]AzodicarboxylateToluene20 - 54[8]
[Re(CO)₃(N,O-donor)(N-donor)]8-hydroxyquinoline, DiazoleAcetonitrile27 - 73[3]
fac-[Re(CO)₃(Amino Acid)]Thioether-bearing amino acidsWaterHigh[4]
[LQ-Re]BrTridentate N₂O ligandMethanol83[2]
fac-[Re(CO)₃Cl(adcpip)]N,O-chelateToluene75[8]

Experimental Protocols

Protocol 1: Synthesis of the Precursor fac-[Re(CO)₃(H₂O)₃]Br

This protocol is adapted from a literature procedure.[2]

  • Reaction Setup: Add [Re(CO)₅Br] (1.0 g, 2.46 mmol) to 50 mL of deionized water in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the suspension to reflux with vigorous stirring. The reaction mixture will gradually become a clear, pale green solution. Continue refluxing for 24 hours.

  • Isolation: After cooling to room temperature, the solution contains the fac-[Re(CO)₃(H₂O)₃]Br complex. This aqueous solution can be used directly for the next step or concentrated under reduced pressure to isolate the product as a light green powder. The yield is typically near-quantitative.[2]

Protocol 2: General Synthesis of fac-[Re(CO)₃(L)(H₂O)][NO₃]
  • Reaction Setup: In a round-bottom flask, dissolve the bidentate ligand (L) (1.0 equivalent) in an appropriate solvent (e.g., water, methanol, or a mixture).

  • Addition of Precursor: Add the freshly prepared aqueous solution of fac-[Re(CO)₃(H₂O)₃]Br (1.0 equivalent) to the ligand solution.

  • Ligand Exchange: Stir the reaction mixture at an elevated temperature (e.g., 60°C) for 4-12 hours. Monitor the reaction by a suitable method (e.g., TLC or HPLC).

  • Counter-ion Exchange: After the reaction is complete and the solution has cooled, add a saturated aqueous solution of NaNO₃ or AgNO₃ (if starting from a bromide precursor to precipitate AgBr) to replace the bromide counter-ion with nitrate.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield the final product.

Visualizations

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis start [Re(CO)₅Br] precursor fac-[Re(CO)₃(H₂O)₃]Br start->precursor Reflux in H₂O, 24h reaction Reaction Mixture precursor->reaction Heat (e.g., 60°C) ligand Bidentate Ligand (L) ligand->reaction product_br fac-[Re(CO)₃(L)(H₂O)]Br reaction->product_br product_no3 fac-[Re(CO)₃(L)(H₂O)][NO₃] product_br->product_no3 Add NaNO₃ purification Purification (Recrystallization) product_no3->purification final_product final_product purification->final_product Final Product

Caption: Synthetic workflow for fac-[Re(CO)₃(L)(H₂O)][NO₃].

TroubleshootingTree cluster_solutions cluster_problems start Low Yield? precursor_issue Precursor Degradation start->precursor_issue Yes ligand_issue Ligand Impurity start->ligand_issue Yes temp_issue Suboptimal Temperature start->temp_issue Yes ph_issue Incorrect pH start->ph_issue Yes success Yield is acceptable. Proceed to purification. start->success No check_precursor Use freshly prepared fac-[Re(CO)₃(H₂O)₃]⁺ check_ligand Verify ligand purity optimize_temp Optimize reaction temperature (50-90°C) adjust_ph Adjust pH to neutral or slightly acidic precursor_issue->check_precursor ligand_issue->check_ligand temp_issue->optimize_temp ph_issue->adjust_ph

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of fac-[Re(CO)₃(L₃)(H₂O)][NO₃]

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and purification of fac-[Re(CO)₃(L₃)(H₂O)][NO₃] and related rhenium tricarbonyl aqua complexes.

Frequently Asked Questions (FAQs)

Q1: My ¹³C or ¹H NMR spectrum of the purified complex shows more signals than I expect. What are the common causes?

A1: Unexpected signals in the NMR spectrum of a purified organometallic compound can arise from several sources even after purification[1]:

  • Isomers: Your product may be a mixture of isomers (e.g., constitutional isomers) that are difficult to separate using your current purification method. These will have different chemical environments, leading to distinct NMR signals[1].

  • Rotamers/Fluxional Processes: Some complexes exist as multiple conformers (rotamers) that are in slow exchange on the NMR timescale, resulting in separate signals for each conformer[1].

  • Residual Impurities: Trace amounts of starting materials, such as unreacted ligands, or residual solvents can persist even after purification steps[1].

  • Unintended Reactions: The presence of an unexpected metal hydride signal could indicate an unintended reaction pathway, such as β-hydride elimination[1].

Q2: My electrospray ionization mass spectrum (ESI-MS) has peaks that don't match my target compound, such as [M+23]⁺.

A2: These additional peaks are often due to the formation of adducts, where your analyte associates with other ions or molecules in the sample or solvent. Common adducts include[1]:

  • Alkali Metal Adducts: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are very common, arising from glassware, solvents, or reagents. They appear at M+23 and M+39, respectively[1]. Using high-purity solvents and acid-washed glassware can minimize this contamination.

  • Solvent Adducts: The complex can form adducts with solvent molecules, such as acetonitrile (B52724) ([M+ACN+H]⁺) or methanol (B129727) ([M+MeOH+H]⁺)[1].

  • Ammonium (B1175870) Adducts: If ammonium salts are present in your mobile phase, you may observe [M+NH₄]⁺ adducts[1].

Q3: I am struggling to grow single crystals of the fac-[Re(CO)₃(L₃)(H₂O)][NO₃] complex for X-ray crystallography. What can I do?

A3: Aqua complexes can be challenging to crystallize directly. A common strategy is to substitute the labile aqua ligand with a different ligand that promotes crystallinity. For instance, replacing the H₂O ligand with a bromide (Br⁻) ligand by introducing a bromide salt like NEt₄Br has been shown to yield crystals suitable for single-crystal X-ray diffraction[2]. Additionally, general techniques like slow evaporation, vapor diffusion, and using a mixture of solvents can be explored[3].

Q4: What are the most effective general methods for purifying rhenium tricarbonyl complexes?

A4: The choice of purification method depends on the complex's stability and solubility. Common and effective techniques include:

  • Recrystallization: This is a preferred method for obtaining high-purity crystalline solids. It involves dissolving the compound in a suitable solvent at an elevated temperature and allowing it to cool slowly[3]. Low-temperature crystallization is often favored[3].

  • Column Chromatography: Silica (B1680970) gel or alumina (B75360) can be used as the stationary phase. It is crucial to first check the stability of the complex on a TLC plate to avoid decomposition[4][5]. For air-sensitive compounds, modified flash chromatography procedures under an inert atmosphere may be necessary[6].

  • Filtration and Washing: For complexes that precipitate out of the reaction mixture as a clean solid, simple filtration followed by washing with appropriate cold solvents (like cold water or ether) can be sufficient to remove soluble impurities[7].

Troubleshooting Guide

This guide addresses common problems encountered during the purification of fac-[Re(CO)₃(L₃)(H₂O)][NO₃].

Problem 1: Low Yield or Purity After Initial Precipitation

The initial synthesis often involves precipitating the product from an aqueous solution[7]. Low yield or contamination can be a significant issue.

Troubleshooting Steps Workflow

cluster_start Initial Synthesis & Isolation cluster_analysis Analysis & Diagnosis cluster_solutions Purification Pathways start Reaction Complete: Crude Product Mixture precipitate Precipitate Product (e.g., cooling, solvent addition) start->precipitate filter Filter and Wash Solid (e.g., with cold H₂O, ether) precipitate->filter analyze Analyze Purity (NMR, TLC, MS) filter->analyze pure Product is Pure Proceed to Characterization analyze->pure Purity > 95% recrystallize Impurity Present: Recrystallization analyze->recrystallize Crystalline Solid, Minor Impurities chromatography Multiple Impurities / Oily Product: Column Chromatography analyze->chromatography Complex Mixture or Non-Crystalline

Caption: Workflow for troubleshooting initial purification steps.

Problem 2: Product Decomposition During Column Chromatography

Rhenium complexes can sometimes be sensitive to the stationary phase used in column chromatography[5].

Symptom Possible Cause Recommended Solution
Streaking on TLC plateDecomposition on silica/aluminaTest the complex's stability on a 2D TLC plate first. If unstable, consider a different stationary phase like reverse-phase (C18) silica or avoid chromatography[4].
No product elutionStrong adsorption to stationary phaseUse a more polar eluent or add a small percentage of a coordinating solvent like methanol or acetonitrile to the mobile phase.
Color change on columnOn-column reaction or decompositionIf the complex is air or acid-sensitive, use a deactivated stationary phase (e.g., silica treated with triethylamine) and perform the chromatography under an inert atmosphere[6].

Experimental Protocols

Protocol 1: General Synthesis of fac-[Re(CO)₃(L)(H₂O)]⁺ Complexes

This protocol is adapted from procedures for synthesizing similar aqua complexes[2][7]. The synthesis typically starts from a rhenium tricarbonyl precursor where labile ligands are replaced.

  • Preparation of the Aqua Precursor: The intermediate fac-[Re(CO)₃(H₂O)₃]⁺ is often generated in situ. A common starting material is fac-[NEt₄]₂[Re(CO)₃(Br)₃][2]. The three bromide ligands are replaced by labile aqua ligands via the addition of an appropriate silver salt (e.g., AgNO₃) in an acidic aqueous solution[2]. The AgBr precipitate is removed by filtration.

  • Ligand Coordination: The desired tridentate ligand (L₃) is added to the aqueous solution containing the fac-[Re(CO)₃(H₂O)₃]⁺ precursor.

  • Reaction: The mixture is typically stirred at an elevated temperature (e.g., 60-70 °C) for several hours to facilitate the replacement of the three water molecules by the tridentate ligand[7].

  • Isolation: Upon cooling the reaction mixture, the desired product, fac-[Re(CO)₃(L₃)(H₂O)][NO₃], often precipitates as a solid. The precipitate is collected by filtration, washed with cold water, and then a non-polar solvent like diethyl ether to remove residual impurities, and finally dried under vacuum[7].

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the complex is soluble when hot but sparingly soluble at room temperature or colder. Common solvents for organometallic complexes include DMF, DCM/hexane, and ethanol[3][7].

  • Dissolution: Dissolve the crude complex in the minimum amount of the chosen boiling solvent to form a saturated solution.

  • Filtration (Hot): If insoluble impurities are present, filter the hot solution quickly through fluted filter paper or celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further precipitation, the flask can be placed in a refrigerator or freezer overnight[3].

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC) on a silica gel plate. The ideal system should give a good separation between the desired product and impurities, with an Rf value for the product of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet-packing method).

  • Sample Loading: Dissolve the crude product in the minimum amount of solvent (preferably the eluent, or a slightly more polar solvent) and load it carefully onto the top of the silica bed[8]. Alternatively, for compounds with poor solubility in the eluent, use the dry-loading method: adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column[8].

  • Elution: Run the column by adding the eluent, collecting fractions, and monitoring the separation by TLC.

  • Isolation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.

Purification Method Selection Logic

start Crude Product check_solid Is the product a solid? start->check_solid check_purity Are impurities minor and structurally similar? check_solid->check_purity Yes chromatography Use Column Chromatography check_solid->chromatography No (Oily) recrystallize Attempt Recrystallization check_purity->recrystallize Yes check_purity->chromatography No check_stability Is the complex stable on TLC plate? chromatography->check_stability alt_chrom Consider alternative chromatography (Reverse-phase, Alumina) check_stability->alt_chrom No

Caption: Decision tree for selecting an appropriate purification method.

References

optimizing reaction conditions for tridentate ligand substitution on fac-[Re(CO)3]+

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for tridentate ligand substitution on the facial Triaquarheniumtricarbonyl cation, fac-[Re(CO)₃]⁺.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question: Why is the reaction yield consistently low?

Answer: Low yields in the substitution reaction on the fac-[Re(CO)₃]⁺ core can stem from several factors:

  • Suboptimal pH: The pH of the reaction mixture is crucial. For many amine and carboxylate-containing ligands, a neutral to slightly basic pH (around 7-8) is often optimal to ensure the ligand's donor atoms are deprotonated and available for coordination.[1][2] Acidic conditions may protonate the ligand, reducing its nucleophilicity, while strongly basic conditions can lead to the formation of undesired hydroxo-bridged rhenium species.[3]

  • Incomplete Reaction: The reaction may not have reached completion. Optimization of reaction time and temperature is essential. Some reactions require heating (e.g., 50-90°C) for several hours to proceed to completion.[1][4] Monitoring the reaction progress by techniques like HPLC or TLC can help determine the optimal reaction time.

  • Precursor Instability: The fac-[Re(CO)₃(H₂O)₃]⁺ precursor can be unstable under certain conditions. It is often prepared in situ or from a stable precursor like [Re(CO)₅Br] or [NEt₄]₂[ReBr₃(CO)₃].[3][5] Ensure the precursor is correctly synthesized and handled.

  • Ligand Decomposition: The tridentate ligand itself might be unstable at the reaction temperature. Running the reaction at a lower temperature for a longer duration might be necessary.

  • Purification Losses: Significant loss of product can occur during purification steps. Re-evaluate the purification method (e.g., precipitation, column chromatography, HPLC) for efficiency.[1]

Question: The final product is a mixture of compounds. How can this be resolved?

Answer: The formation of product mixtures is a common issue, often due to the presence of isomers or incompletely substituted products.[1]

  • Isomer Formation: Tridentate ligands with multiple potential donor atoms can lead to different coordination modes. For instance, a ligand with both amine and carboxylate groups can coordinate in various ways, leading to a mixture of products.[1] Altering the reaction pH can favor one coordination mode over another.[2]

  • Incomplete Substitution: If the reaction is not driven to completion, a mixture of the starting material, partially substituted intermediates, and the final product may be present. Increasing the reaction time, temperature, or using a slight excess of the tridentate ligand can favor the formation of the fully substituted product.

  • "2+1" Mixed-Ligand Complexes: In some cases, the tridentate ligand may only act as a bidentate ligand, with a solvent molecule or another species occupying the third coordination site.[6][7] Modifying the solvent system or reaction conditions can promote full tridentate coordination.

  • Purification: High-performance liquid chromatography (HPLC) is often effective for separating isomeric products.[1]

Question: The reaction is not proceeding, or is very slow. What can be done?

Answer: A stalled or slow reaction can often be addressed by adjusting the reaction parameters:

  • Temperature: Increasing the reaction temperature can significantly increase the reaction rate. Many of these substitution reactions are performed at elevated temperatures, such as 70-90°C.[4][7]

  • Solvent: The choice of solvent can influence the reaction kinetics. While aqueous solutions are common, organic solvents like methanol (B129727) or a mixture of methanol and water can be used.[3] The solvent can affect the solubility of the reactants and the stability of the transition state.

  • Ligand Concentration: Increasing the concentration of the tridentate ligand can help drive the equilibrium towards the product side.

  • Precursor Activity: Ensure that the fac-[Re(CO)₃(H₂O)₃]⁺ precursor is active. The aqua ligands are labile and easily substituted, but if the precursor has degraded, the reaction will be sluggish.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best precursor to use for the fac-[Re(CO)₃]⁺ core?

A1: The most common and convenient precursor is the fac-[Re(CO)₃(H₂O)₃]⁺ cation, which is typically generated in situ from starting materials like [Re(CO)₅Br] by refluxing in water or from [NEt₄]₂[ReBr₃(CO)₃].[3][5] The choice of the ultimate starting material may depend on availability and the specific reaction conditions required.

Q2: How does the choice of tridentate ligand affect the reaction conditions?

A2: The nature of the donor atoms in the tridentate ligand is a critical factor. Ligands with soft donor atoms like sulfur (in thioethers) may react under milder conditions compared to those with harder donor atoms like oxygen (in carboxylates). The steric bulk of the ligand can also influence the reaction rate and the stability of the final complex.

Q3: What are the typical solvents used for these substitution reactions?

A3: Water is a common solvent, especially for biological applications.[1][4] Methanol, ethanol, and mixtures of alcohol and water are also frequently used.[3][8] The choice of solvent depends on the solubility of both the rhenium precursor and the tridentate ligand.

Q4: What analytical techniques are essential for characterizing the final product?

A4: A combination of techniques is typically required for full characterization:

  • NMR Spectroscopy (¹H, ¹³C): To determine the structure and purity of the complex.[1][2]

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product.[2][4]

  • Infrared (IR) Spectroscopy: To observe the characteristic C≡O stretching frequencies of the fac-[Re(CO)₃]⁺ core.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and separate mixtures of isomers.[1]

Q5: How can the stability of the final complex be assessed?

A5: The stability of the fac-[Re(CO)₃(tridentate ligand)]⁺ complex can be evaluated through challenge assays. This involves incubating the complex with an excess of a competing ligand, such as histidine or cysteine, and monitoring for any ligand displacement over time using techniques like HPLC.[7]

Data Presentation

Table 1: Summary of Reaction Conditions for Tridentate Ligand Substitution on fac-[Re(CO)₃]⁺

PrecursorTridentate Ligand TypeSolventTemperature (°C)Time (h)pHYield (%)Reference
[Re(CO)₃(H₂O)₃]OTfPolyaminocarboxylateWater50-6027-[1]
[Re(CO)₃(H₂O)₃]OTfThioether-bearing Amino AcidWater903--[4]
fac-[Re(OH₂)₃(CO)₃]BrN₂O LigandMethanol/Water (1:1)40--66[3]
fac-[Re(CO)₃(H₂O)₃]⁺Pyrazolyl-diamine ConjugateWaterRefluxOvernight~5.5-[2]
[NEt₄]₂[ReBr₃(CO)₃]Bidentate + MonodentateMethanol70--47-86[7]

Experimental Protocols

Protocol 1: General Procedure for Tridentate Ligand Substitution using fac-[Re(CO)₃(H₂O)₃]⁺

This protocol is a generalized procedure based on common practices reported in the literature.[1][2][4]

  • Preparation of the fac-[Re(CO)₃(H₂O)₃]⁺ Precursor:

    • The fac-[Re(CO)₃(H₂O)₃]⁺ precursor is often prepared from [Re(CO)₅Br] or another suitable starting material according to established literature methods. For this protocol, we will assume a stock solution of the precursor is available.

  • Ligand Substitution Reaction:

    • Dissolve the tridentate ligand (1.0 equivalent) in an appropriate solvent (e.g., deionized water or methanol).

    • Adjust the pH of the ligand solution to the desired value (typically 5.5-7.5) using a dilute acid (e.g., HCl) or base (e.g., NaOH).[1][2]

    • Add the solution of fac-[Re(CO)₃(H₂O)₃]⁺ (1.0 to 1.1 equivalents) to the ligand solution with stirring.

    • Heat the reaction mixture to the optimized temperature (e.g., 50-90°C) and maintain it for the required duration (e.g., 2-24 hours).[1][4] The progress of the reaction can be monitored by HPLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms upon cooling, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[1]

    • If the product remains in solution, it may be purified by preparative HPLC or solid-phase extraction.

  • Characterization:

    • Confirm the identity and purity of the final complex using NMR, ESI-MS, and IR spectroscopy.

Visualizations

experimental_workflow General Experimental Workflow cluster_precursor Precursor Preparation cluster_reaction Ligand Substitution cluster_analysis Purification & Analysis start Start with [Re(CO)5Br] or similar precursor Generate fac-[Re(CO)3(H2O)3]+ start->precursor mix Mix Precursor and Ligand Adjust pH, Temperature, Time precursor->mix ligand Prepare Tridentate Ligand Solution ligand->mix purify Purification (HPLC, Precipitation) mix->purify characterize Characterization (NMR, MS, IR) purify->characterize end Final Product characterize->end

Caption: General Experimental Workflow for Tridentate Ligand Substitution.

troubleshooting_guide Troubleshooting Decision Tree start Problem with Reaction low_yield Low Yield? start->low_yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn product_mixture Product Mixture? start->product_mixture check_ph Check/Optimize pH low_yield->check_ph Yes check_time_temp Increase Time/Temp low_yield->check_time_temp Yes check_precursor Verify Precursor Activity low_yield->check_precursor Yes reassess_purification Re-evaluate Purification low_yield->reassess_purification Yes increase_temp Increase Temperature incomplete_rxn->increase_temp Yes increase_time Increase Reaction Time incomplete_rxn->increase_time Yes increase_ligand Increase Ligand Conc. incomplete_rxn->increase_ligand Yes optimize_ph_isomers Optimize pH for Isomers product_mixture->optimize_ph_isomers Yes drive_completion Drive Reaction to Completion product_mixture->drive_completion Yes use_hplc Use HPLC for Separation product_mixture->use_hplc Yes solution Optimized Conditions check_ph->solution check_time_temp->solution check_precursor->solution reassess_purification->solution increase_temp->solution increase_time->solution increase_ligand->solution optimize_ph_isomers->solution drive_completion->solution use_hplc->solution

Caption: Troubleshooting Decision Tree for Common Reaction Issues.

References

Technical Support Center: Troubleshooting fac-[Re(CO)₃(L₃)(H₂O)][NO₃] Complex Instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fac-[Re(CO)₃(L₃)(H₂O)][NO₃] complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My fac-[Re(CO)₃(L₃)(H₂O)][NO₃] complex appears to be decomposing during my experiment. What are the common causes of instability?

A1: The stability of fac-[Re(CO)₃(L₃)(H₂O)][NO₃] complexes is influenced by several factors. The coordinated water molecule is labile and can be substituted by other ligands or solvent molecules.[1][2][3] Key factors affecting stability include:

  • The nature of the tridentate ligand (L₃): The donor atoms of the L₃ ligand significantly impact the complex's stability. For instance, N-donor ligands generally form more thermally stable complexes than S-donor ligands.

  • pH of the solution: The aqua ligand can be deprotonated. The resulting hydroxo complex may have different stability and reactivity.

  • Solvent: Coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) can replace the aqua ligand, leading to the formation of solvent adducts. Some complexes have shown instability in DMSO over extended periods.

  • Presence of competing ligands: Other nucleophiles in the solution can displace the labile aqua ligand.

  • Light exposure: While many rhenium(I) tricarbonyl complexes are relatively robust, some may exhibit photosensitivity, leading to decomposition upon prolonged exposure to light.

  • Temperature: Elevated temperatures can promote decomposition or ligand exchange reactions.

Q2: How can I monitor the stability of my fac-[Re(CO)₃(L₃)(H₂O)][NO₃] complex?

A2: The stability of your complex can be monitored using spectroscopic techniques:

  • UV-Vis Spectroscopy: Changes in the absorption spectrum, such as a decrease in the intensity of characteristic bands or the appearance of new bands over time, can indicate decomposition or ligand substitution.[4]

  • NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool to detect changes in the coordination sphere of the rhenium center. The appearance of new signals or changes in the chemical shifts of the L₃ ligand protons can signify instability.[5][6][7]

Q3: What is a standard procedure for synthesizing the fac-[Re(CO)₃(H₂O)₃]⁺ precursor?

A3: A common and reliable method for preparing aqueous solutions of the versatile precursor fac-[Re(CO)₃(H₂O)₃]⁺ involves the hydrolysis of a rhenium(I) carbonyl halide.[1][2]

Experimental Protocol: Synthesis of fac-[Re(CO)₃(H₂O)₃]⁺

  • Starting Material: [Re(CO)₅Br] or (NEt₄)₂[Re(CO)₃Br₃].

  • Procedure:

    • Reflux the starting material in water for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the starting material.

    • Cool the solution to room temperature.

    • The resulting aqueous solution of fac-[Re(CO)₃(H₂O)₃]⁺ can be used directly for subsequent ligation reactions.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to the instability of fac-[Re(CO)₃(L₃)(H₂O)][NO₃] complexes.

Issue 1: Unexpected Color Change or Precipitation in Solution
Possible Cause Troubleshooting Step Expected Outcome
Decomposition of the complex Monitor the solution over time using UV-Vis spectroscopy. Look for changes in the absorption bands.A stable complex will show minimal changes in its UV-Vis spectrum over time. Decomposition will result in a decrease in the intensity of characteristic peaks and/or the appearance of new peaks.
Poor solubility Verify the solubility of your specific complex in the chosen solvent. Consider using a co-solvent or a different solvent system.The complex should form a clear, homogeneous solution at the desired concentration.
pH-induced precipitation Measure the pH of the solution. The complex may be unstable or insoluble at certain pH values.Adjusting the pH to a suitable range should redissolve the precipitate if it's a pH-dependent effect.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Possible Cause Troubleshooting Step Expected Outcome
Batch-to-batch variation in complex purity Characterize each new batch of the complex thoroughly using techniques like NMR, IR, and elemental analysis to ensure purity and consistency.Consistent analytical data across batches will ensure reproducible experimental results.
Gradual decomposition in stock solutions Prepare fresh solutions of the complex before each experiment. If a stock solution must be used, store it at a low temperature and protect it from light. Monitor its stability regularly.Using fresh solutions minimizes the impact of potential degradation over time.
Interaction with buffer components Investigate potential coordination of buffer components to the rhenium center. Use non-coordinating buffers where possible.The choice of buffer should not influence the structure or reactivity of the complex.

Experimental Protocols

Protocol for Stability Assessment using UV-Vis Spectroscopy
  • Preparation of Solutions:

    • Prepare a stock solution of the fac-[Re(CO)₃(L₃)(H₂O)][NO₃] complex in the desired solvent or buffer at a known concentration.

    • Ensure the final concentration allows for absorbance measurements within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Data Acquisition:

    • Record the UV-Vis spectrum of the freshly prepared solution at time t=0.

    • Incubate the solution under the desired experimental conditions (e.g., specific temperature, light exposure).

    • Record the UV-Vis spectra at regular time intervals (e.g., every hour for the first few hours, then at longer intervals).

  • Data Analysis:

    • Overlay the spectra to observe any changes in the absorbance maxima (λₘₐₓ) and intensity over time.

    • Plot the absorbance at a characteristic λₘₐₓ against time to quantify the rate of any observed changes.

Data Presentation

Table 1: Relative Stability of fac-[Re(CO)₃(L₃)(H₂O)]⁺ Complexes with Different Tridentate Ligands (L₃)

Tridentate Ligand (L₃) Donor SetExample LigandRelative StabilityReference
N,N,N2,2':6',2''-terpyridineHighGeneral knowledge
N,N,OPyridyl-containing Schiff basesModerate to HighGeneral knowledge
N,S,NThioether-containing pyridyl aminesModerate[2]
S,S,STridentate thioether ligandsLowerGeneral knowledge

Note: This table provides a qualitative comparison based on general principles of coordination chemistry. Specific stability will depend on the exact ligand structure and experimental conditions.

Visualizations

Workflow for Troubleshooting Complex Instability

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action cluster_verify Verification A Unexpected Observation (e.g., color change, precipitation) B Is the complex soluble in the chosen solvent? A->B C Is the pH of the solution optimal? B->C Yes E Modify solvent system B->E No D Is the complex stable over time? C->D Yes F Adjust pH C->F No G Prepare fresh solutions/ Store properly D->G No H Re-run experiment D->H Yes E->H F->H G->H

Caption: Troubleshooting workflow for instability of rhenium complexes.

Logical Diagram for Diagnosing Instability of fac-[Re(CO)₃(L₃)(H₂O)]⁺

G Instability Instability Observed Ligand Ligand Substitution Instability->Ligand Decomposition Decomposition Instability->Decomposition Solvent Solvent Coordination Ligand->Solvent pH pH Effects (Deprotonation) Ligand->pH OtherLigand Competing Ligand Coordination Ligand->OtherLigand Redox Redox Reaction Decomposition->Redox Photo Photodecomposition Decomposition->Photo

Caption: Potential pathways leading to complex instability.

References

Technical Support Center: Enhancing the Cytotoxicity of fac-[Re(CO)3(L3)(H2O)][NO3]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the cytotoxicity of fac-[Re(CO)3(L3)(H2O)][NO3] and related rhenium(I) tricarbonyl complexes.

Frequently Asked Questions (FAQs)

Q1: My fac-[Re(CO)3(L3)(H2O)][NO3] complex shows low cytotoxicity. What are the initial steps to improve its efficacy?

A1: Low cytotoxicity can stem from several factors. Consider the following initial strategies:

  • Ligand Modification: The chemical structure of the ligand (L3) is a primary determinant of the complex's biological activity. Introducing lipophilic groups, such as alkyl chains or aromatic rings, can enhance cellular uptake.[1][2][3] Additionally, incorporating electron-donating or withdrawing groups can modulate the electronic properties and reactivity of the complex.[4] For instance, the addition of a methoxy (B1213986) group to an indole (B1671886) ring within the ligand structure has been shown to increase cytotoxicity by nearly 15-fold.[5]

  • Photoactivation: Many rhenium(I) tricarbonyl complexes exhibit significantly enhanced cytotoxicity upon irradiation with light.[6][7][8] If your experimental setup allows, consider assessing the photocytotoxicity of your complex. This involves irradiating the treated cells with a specific wavelength of light (e.g., UVA or visible light) and comparing the results to cells kept in the dark.

  • Solubility and Stability: Ensure that the complex is adequately dissolved in the cell culture medium and remains stable throughout the experiment. Poor solubility can lead to precipitation and an underestimation of the cytotoxic potential. The use of a co-solvent like DMSO is common, but its final concentration should be kept low to avoid solvent-induced toxicity.

Q2: How can I increase the cellular uptake of my rhenium complex?

A2: Enhancing cellular uptake is a key strategy to improve cytotoxicity. Consider these approaches:

  • Increase Lipophilicity: A direct correlation often exists between the lipophilicity of a complex and its cellular uptake.[2][3] This can be achieved by modifying the ligand (L3) to include longer alkyl chains or polycyclic aromatic groups.[1]

  • Targeted Delivery: If the target cancer cells overexpress specific receptors, consider conjugating a targeting moiety to your complex. For example, appending a fructose (B13574) pendant can enhance uptake in breast cancer cells that overexpress fructose transporters.[9]

  • Nanoparticle Formulation: Encapsulating the rhenium complex within nanoparticles can improve its bioavailability and facilitate cellular entry through endocytosis.[10]

Q3: My complex is highly cytotoxic, but also toxic to normal cells. How can I improve its selectivity?

A3: Achieving cancer cell selectivity is a critical challenge. Here are some strategies:

  • Targeted Drug Delivery: As mentioned previously, conjugating your complex to a ligand that binds to a receptor specifically overexpressed on cancer cells can significantly improve selectivity.

  • Photodynamic Therapy (PDT): PDT offers inherent selectivity. The complex is administered systemically, but it is only activated by light at the tumor site, thus minimizing damage to surrounding healthy tissue.[6][11]

  • Exploiting the Tumor Microenvironment: Design complexes that are activated by the specific conditions of the tumor microenvironment, such as hypoxia or lower pH.[5][12] Some rhenium complexes have shown higher uptake in hypoxic cells compared to normoxic cells.[13]

Q4: What is the role of the aqua (H2O) ligand in the cytotoxicity of fac-[Re(CO)3(L3)(H2O)][NO3]?

A4: The aqua ligand is labile, meaning it can be easily replaced.[5][12] This property is crucial for the complex's mechanism of action, as it allows the rhenium center to bind to biological targets such as DNA and proteins.[4][14] The aqua complex is generally considered the biologically active form.

Troubleshooting Guides

Issue 1: Inconsistent Cytotoxicity Results
Possible Cause Troubleshooting Step
Compound Precipitation - Visually inspect the cell culture wells for any precipitate after adding the complex. - Decrease the final concentration of the complex. - Increase the concentration of the co-solvent (e.g., DMSO), ensuring it remains at a non-toxic level for the cells.
Compound Degradation - Prepare fresh stock solutions of the complex for each experiment. - Protect the stock solution and treated cells from light if the compound is photosensitive. - Assess the stability of the complex in cell culture medium over the time course of the experiment using techniques like UV-Vis or NMR spectroscopy.
Cell Line Variability - Ensure consistent cell passage number and confluency. - Regularly test for mycoplasma contamination.
Issue 2: Low Photocytotoxicity in PDT Experiments
Possible Cause Troubleshooting Step
Inappropriate Light Source - Ensure the wavelength of the light source matches the absorption spectrum of the rhenium complex.[15] - Calibrate the light source to deliver a known and reproducible light dose (fluence).
Insufficient Oxygen - PDT is often oxygen-dependent. Ensure normal oxygen levels (normoxia) during irradiation, unless studying hypoxic conditions.
Short Incubation Time - Allow sufficient time for the complex to be taken up by the cells before irradiation. Optimize the incubation time (e.g., 4, 12, or 24 hours).

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity (IC50 values) of some representative fac-[Re(CO)3(N,N'-ligand)(H2O)]+ complexes against different cancer cell lines. This data highlights how modifications to the N,N'-bidentate ligand can significantly impact cytotoxic activity.

ComplexLigand (L3)Cell LineIC50 (µM)Reference
3 (5-methoxyindole)imidazo-[4,5-f]1,10-phenanthrolinePC3 (Prostate)0.32[5][12]
6 (benzo[b]thiophene)imidazo-[4,5-f]1,10-phenanthrolinePC3 (Prostate)0.05[5][12]
Complex with diester-bpy ligand 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridineVarious> 20 (least active)[4]
13 4,7-diphenyl-1,10-phenanthrolineVarious< 20 (most potent)[4]
Amino-functionalized N,N-bisquinoline complex N/AHeLa17.3 (with UVA)[10]
Carboxylate-functionalized N,N-bisquinoline complex N/AHeLa9.3 (with UVA)[10]

Experimental Protocols

Protocol 1: General Synthesis of fac-[Re(CO)3(L3)(H2O)][NO3]

This protocol is a generalized procedure based on reported syntheses.[5][12]

  • Synthesis of the Precursor: The starting material, fac-[Re(CO)3(H2O)3][NO3], is prepared from fac-[NEt4]2[Re(CO)3(Br)3] by reacting it with three equivalents of AgNO3 in an acidic aqueous solution to replace the bromide ligands with aqua ligands.

  • Ligand Exchange Reaction: The desired N,N'-bidentate ligand (L3) is added to an acidic solution of fac-[Re(CO)3(H2O)3][NO3].

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the replacement of two aqua ligands with the L3 ligand.

  • Isolation and Purification: The product, fac-[Re(CO)3(L3)(H2O)][NO3], is isolated by precipitation or solvent evaporation and can be purified by recrystallization.

  • Characterization: The final product is characterized by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy, as well as ESI-mass spectrometry and elemental analysis.[5][12]

Protocol 2: In Vitro Cytotoxicity Assay (Resazurin Assay)

This protocol is based on the standard Resazurin assay used to assess the cytotoxicity of rhenium complexes.[5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the rhenium complex in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the complex. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO2). For photocytotoxicity studies, irradiate the plate with light of the appropriate wavelength and fluence at a specific time point during incubation, keeping a duplicate plate in the dark.

  • Resazurin Addition: After the incubation period, add Resazurin solution to each well and incubate for an additional 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence of the resorufin (B1680543) product using a plate reader at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Enhancement cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of fac-[Re(CO)3(L3)(H2O)][NO3] characterization Characterization (NMR, IR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., Resazurin) characterization->cytotoxicity pdt Photocytotoxicity Assay characterization->pdt uptake Cellular Uptake Study (ICP-MS) cytotoxicity->uptake pdt->uptake localization Subcellular Localization (Microscopy) uptake->localization ic50 IC50 Determination localization->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: A flowchart of the experimental workflow for synthesizing, evaluating, and analyzing the cytotoxicity of rhenium complexes.

signaling_pathway Potential Mechanisms of Rhenium Complex-Induced Cell Death cluster_uptake Cellular Uptake cluster_targets Intracellular Targets cluster_effects Cellular Effects re_complex fac-[Re(CO)3(L3)(H2O)]+ passive Passive Diffusion re_complex->passive active Active Transport re_complex->active dna Nuclear DNA passive->dna mitochondria Mitochondria passive->mitochondria active->dna active->mitochondria dna_damage DNA Damage dna->dna_damage ros ROS Production mitochondria->ros apoptosis Apoptosis dna_damage->apoptosis ros->apoptosis

Caption: A diagram illustrating potential pathways of rhenium complex-induced cytotoxicity, from cellular uptake to apoptosis.

References

Technical Support Center: Crystallographic Refinement of fac-[Re(CO)₃(L3)(H₂O)][NO₃]

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the single-crystal X-ray diffraction data refinement for the rhenium complex fac-[Re(CO)₃(L3)(H₂O)][NO₃].

Frequently Asked Questions (FAQs)

Q1: What are the typical crystallographic parameters I should expect for this type of complex?

A1: Rhenium(I) tricarbonyl complexes often crystallize in monoclinic or triclinic space groups.[1][2] Key parameters such as unit cell dimensions and bond lengths can vary based on the specific ligand (L3) and crystal packing. However, a representative dataset is provided below for comparison.

Data Presentation

Table 1: Example Crystallographic Data and Refinement Parameters for a fac-[Re(CO)₃(L3)(H₂O)][NO₃] Analog

Parameter Value
Empirical Formula C₁₃H₇BrN₃O₆Re
Formula Weight 603.32
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.2645(1)
b (Å) 10.0607(1)
c (Å) 20.7717(2)
β (°) 97.1800(10)
Volume (ų) 1506.22(3)
Z 4
R₁(F) [I > 2σ(I)] 0.0359
wR₂(F²) (all data) 0.0810
Goodness-of-fit (S) 1.05

(Note: Data is illustrative, based on a similar published structure[1])

Table 2: Representative Bond Lengths and Angles

Bond/Angle Length (Å) / Angle (°)
Re—N 2.195(5)
Re—O (H₂O) 2.122(4)
Re—C (CO) 1.881(7) - 1.909(7)
C—Re—C (cis) ~88-92°
N—Re—O (H₂O) ~75-85°

(Note: Values are based on analogous structures[3][4])

Q2: How can I confirm the facial (fac) arrangement of the carbonyl ligands?

A2: The facial geometry is confirmed by the C-Re-C bond angles between the three carbonyl ligands. In a fac isomer, these angles will all be approximately 90° (typically between 87-93°), indicating they occupy one face of the octahedron.[1][5] In contrast, a meridional (mer) isomer would show two C-Re-C angles of ~90° and one of ~180°. This can be visually confirmed using molecular visualization software and checked in the bond angle tables of the refinement output.

Q3: My refinement shows disorder in the nitrate (B79036) [NO₃]⁻ anion or water ligand. How should I handle this?

A3: Disorder, especially involving solvent molecules or counter-ions, is common.[6][7] The general approach involves modeling the disordered component over two or more positions.

  • Identify Disorder: Look for large, elongated thermal ellipsoids (anisotropic displacement parameters) or significant positive and negative residual density peaks near the molecule in the difference Fourier map.[8]

  • Model Disorder: Use software like SHELXL to model the disordered atoms.[8] This involves:

    • Splitting the disordered atom(s) into two or more positions (PART 1, PART 2).

    • Refining the occupancies of each part using a free variable (FVAR). The sum of occupancies for all parts should equal 1.0.

    • Applying restraints (e.g., SAME, SADI, DFIX) to maintain sensible bond lengths and geometry for the different disordered components.[8]

    • Using similarity restraints on anisotropic displacement parameters (e.g., SIMU, DELU) can also be beneficial.[8]

It is often best to start by refining the disordered components isotropically before moving to an anisotropic model.[8]

Troubleshooting Guide

Q4: My R-factors (R₁ and wR₂) are high after initial refinement. What are the common causes and solutions?

A4: High R-factors suggest a poor fit between your model and the experimental data.[9][10] Common causes include an incorrect space group, a poorly solved structure, unmodeled disorder, or issues with data quality.

Troubleshooting Steps:

  • Check Space Group: Use software like PLATON to check for missed or higher symmetry elements. An incorrect space group is a frequent cause of refinement problems.[11]

  • Verify Connectivity: Ensure your structural model is chemically correct. For fac-[Re(CO)₃(L3)(H₂O)]⁺, confirm the connectivity of the L3 ligand and the facial arrangement of the carbonyls.

  • Address Disorder: As mentioned in Q3, unmodeled disorder is a primary cause of high R-factors. Carefully inspect the difference electron density map for large peaks near the nitrate anion, water molecule, or flexible parts of the L3 ligand.[6]

  • Check for Twinning: If the crystal is twinned, a standard refinement will fail.[12] This can be difficult to diagnose but may be suggested by the diffraction pattern symmetry and consistently high R-factors that do not improve with other corrections.

  • Examine Data Quality: A high R_int value from data processing suggests poor agreement between symmetry-equivalent reflections, which can limit the quality of the final refinement. Re-integrating the data or re-collecting data on a better crystal may be necessary.

Q5: I see large residual electron density peaks (Q-peaks) in the difference map. What do they signify?

A5: Large positive Q-peaks indicate regions where more electron density is observed than is accounted for by your model. Large negative peaks indicate the model places atoms where there is little observed density.

  • Positive Peaks:

    • Near Heavy Atoms (Re): May indicate an inadequate absorption correction or anisotropic refinement issues.

    • In Voids: Often indicates disordered solvent or counter-ions that have not been modeled.[8]

    • Near Light Atoms: Could suggest a misidentified atom type (e.g., an oxygen modeled as a carbon) or unmodeled disorder.

  • Negative Peaks: Often appear near atoms that have been refined with artificially high occupancy or are incorrectly placed.

Solution: Attempt to model the atoms or disorder responsible for the peaks. If the peaks are close to the rhenium atom, consider if an absorption correction was properly applied.

Q6: The refinement gives an "ADP non-positive definite" error for some atoms. What does this mean and how can I fix it?

A6: This error means that the anisotropic displacement parameters (ADPs), which describe the thermal ellipsoid of an atom, have taken on a physically impossible shape (e.g., flat or concave).

Common Causes & Solutions:

  • Poor Data Quality: Insufficient high-angle data can lead to unstable refinement of ADPs.

  • Disorder: This is a very common cause. The program tries to fit a single ellipsoid to what should be multiple positions. Modeling the disorder explicitly is the correct solution.[8]

  • Incorrect Atom Assignment: A light atom placed at a position of high residual density can sometimes lead to this error.

  • Restraints: As a temporary fix or for genuinely problematic atoms (like those in a highly disordered solvent molecule), you can apply the ISOR restraint in SHELXL to make the ellipsoid more isotropic, or refine the atom isotropically.[8]

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop or glass fiber using paratone or mineral oil.

  • Data Collection: The crystal is placed on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source, typically cooled to 100-150 K under a stream of nitrogen gas to minimize thermal motion.

  • Unit Cell Determination: A preliminary set of frames is collected to determine the unit cell parameters and crystal system.

  • Data Integration: A full sphere or hemisphere of data is collected using a series of ω and φ scans. The raw diffraction data are then processed (integrated, scaled, and corrected for absorption).[13] The space group is determined from systematic absences.[11]

Protocol 2: Structure Solution and Refinement (Using SHELXTL)

  • Structure Solution: The structure is typically solved using intrinsic phasing (SHELXT) or direct methods (XS), which provides an initial model of the heavy atom (Re) and other well-ordered atoms.[13]

  • Initial Refinement: The initial model is refined against the reflection data (F²) using full-matrix least-squares cycles (SHELXL).[12] Initially, all atoms are refined isotropically.

  • Model Building: The difference Fourier map is inspected. Missing atoms (from the L3 ligand, water, or nitrate) are located from the electron density peaks and added to the model.

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model (e.g., AFIX instructions in SHELXL).[14]

  • Disorder/Twinning Modeling: If disorder or twinning is present, appropriate models and restraints are introduced as described in the troubleshooting section.[8][12]

  • Final Refinement: The refinement is continued until convergence is reached, indicated by minimal shifts in atomic parameters and stable R-factors. The final model is validated using tools like CHECKCIF.

Visualizations

G cluster_0 Data Collection & Processing cluster_1 Structure Solution cluster_2 Iterative Refinement & Model Building cluster_3 Finalization A Select & Mount Crystal B Collect Diffraction Data A->B C Integrate & Scale Data (Determine Space Group) B->C D Solve Phase Problem (e.g., Direct Methods) C->D E Initial Atomic Model D->E F Least-Squares Refinement (Isotropic) E->F G Difference Map Analysis (Locate Missing Atoms) F->G Repeat until convergence H Anisotropic Refinement G->H Repeat until convergence I Add Hydrogen Atoms H->I Repeat until convergence J Model Disorder / Twinning I->J Repeat until convergence J->F Repeat until convergence K Final Refinement Cycles J->K L Validate Structure (CIF) K->L

Caption: Workflow for crystallographic data collection, solution, and refinement.

G Start Refinement Converged? R_high Are R-factors high? Start->R_high No End Refinement Complete. Validate CIF. Start->End Yes Q_peaks Large Q-peaks present? R_high->Q_peaks No Check_SG Check Space Group & Model Connectivity R_high->Check_SG Yes ADP_error ADP non-positive definite? Q_peaks->ADP_error No Model_Disorder Model Disorder (Solvent/Ion/Ligand) Q_peaks->Model_Disorder Yes ADP_error->Model_Disorder Yes, likely cause ADP_error->End No Check_SG->Model_Disorder Check_Twinning Check for Twinning Model_Disorder->Check_Twinning Refine_Aniso Use ISOR restraint or refine isotropically Model_Disorder->Refine_Aniso If disorder is severe Check_Twinning->Start Re-evaluate & Refine Refine_Aniso->Start Re-evaluate & Refine

Caption: Troubleshooting flowchart for common crystallographic refinement issues.

References

minimizing side reactions in the synthesis of fac-[Re(CO)3(L3)(H2O)][NO3]

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of fac-[Re(CO)3(L3)(H2O)][NO3]

Welcome to the technical support center for the synthesis of fac-[Re(CO)3(L3)(H2O)][NO3] complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing fac-[Re(CO)3(L3)(H2O)][NO3]?

A1: The most common and effective strategy involves a two-step process. First, a readily available rhenium precursor, such as fac-[Re(CO)3(H2O)3]+ or [Re(CO)5Br], is used. In the second step, this precursor is reacted with the tridentate ligand (L3) in a suitable solvent system. The aqua ligand in the product is labile and can often be introduced during workup or by using an aqueous solvent system. The nitrate (B79036) salt is typically obtained by using a silver nitrate salt to abstract a halide ligand from the rhenium precursor or by using a nitrate salt of the precursor itself.

Q2: What are the most critical parameters to control during the synthesis?

A2: The most critical parameters are:

  • pH: Maintaining a neutral or slightly acidic pH is crucial to prevent the formation of hydroxo-bridged dimeric or oligomeric side products[1]. Basic conditions promote the deprotonation of the aqua ligand, leading to these undesired species[1].

  • Reaction Temperature and Time: These parameters are highly dependent on the reactivity of the specific tridentate ligand (L3) and the rhenium precursor used. Optimization is often necessary to ensure complete formation of the desired product while minimizing thermal decomposition or side reactions.

  • Choice of Solvent: The solvent should be chosen to ensure the solubility of both the rhenium precursor and the tridentate ligand. Methanol (B129727), ethanol, and water are commonly used solvents.

  • Purity of Reagents and Solvents: Using high-purity reagents and solvents is essential to avoid the introduction of impurities that may coordinate to the rhenium center or catalyze side reactions.

Q3: How can I confirm the formation of the desired fac-[Re(CO)3(L3)(H2O)][NO3] complex?

A3: A combination of spectroscopic techniques is typically used for characterization:

  • Infrared (IR) Spectroscopy: The fac-[Re(CO)3]+ core exhibits a characteristic pattern of three strong C-O stretching bands in the range of approximately 1900-2050 cm-1[2][3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the coordination of the tridentate ligand (L3) to the rhenium center. Significant shifts in the ligand's proton and carbon signals are expected upon coordination.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the molecular weight of the complex cation, fac-[Re(CO)3(L3)(H2O)]+.

Q4: What are the common side products in this synthesis, and how can they be minimized?

A4: Common side products include:

  • Hydroxo-bridged dimers/oligomers: These form under basic conditions[1]. To minimize their formation, maintain a neutral or slightly acidic pH throughout the reaction and workup.

  • mer-isomer: Depending on the nature of the tridentate ligand and the reaction conditions, the meridional (mer) isomer can sometimes form alongside the facial (fac) isomer[4]. Careful control of reaction temperature and time can help to favor the formation of the desired fac isomer.

  • Unreacted starting material: Incomplete reaction can lead to the presence of the rhenium precursor in the final product. This can be addressed by optimizing the reaction time, temperature, and stoichiometry of the reactants.

  • Solvent-coordinated species: If the reaction is performed in a coordinating solvent (e.g., acetonitrile), it is possible to form a solvent-coordinated complex instead of the desired aqua complex. Using water in the reaction or during the workup can help to favor the formation of the aqua complex.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of fac-[Re(CO)3(L3)(H2O)][NO3].

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Incorrect stoichiometry.1. Increase reaction time and/or temperature. Monitor the reaction progress by TLC or IR spectroscopy. 2. Ensure the reaction is carried out under an inert atmosphere if reagents are air-sensitive. Check the stability of the ligand and complex at the reaction temperature. 3. Carefully check the molar ratios of the reactants. A slight excess of the ligand may be beneficial.
Product is a mixture of fac and mer isomers The tridentate ligand used may favor the formation of both isomers under the reaction conditions.1. Modify the reaction temperature; in some cases, lower temperatures may favor the kinetic fac product. 2. Attempt to separate the isomers using column chromatography or fractional crystallization. The polarity of the two isomers is often different.
IR spectrum shows more than three C-O bands or bands indicative of starting material. 1. Incomplete substitution of the starting material (e.g., [Re(CO)5Br]). 2. Presence of multiple products or impurities.1. Increase reaction time or temperature to ensure complete substitution. 2. Purify the product using column chromatography or recrystallization. Analyze the crude product by NMR or MS to identify the impurities.
Product is insoluble in common solvents. Formation of polymeric or oligomeric species.1. Ensure the reaction was not performed under basic conditions. 2. During purification, use a wider range of solvents to find a suitable one for recrystallization or chromatography.
Mass spectrum does not show the expected molecular ion peak. 1. The complex may be unstable under the ESI-MS conditions. 2. The sample may not contain the desired product.1. Optimize the ESI-MS parameters (e.g., cone voltage) to minimize fragmentation. 2. Re-evaluate the synthetic procedure and characterization data (IR, NMR) of the product.

Experimental Protocols

General Protocol for the Synthesis of fac-[Re(CO)3(L3)(H2O)][NO3] from fac-[Re(CO)3(H2O)3][NO3]

This protocol is a general guideline and may require optimization for specific tridentate ligands (L3).

  • Preparation of the Precursor Solution: Dissolve fac-[Re(CO)3(H2O)3][NO3] (1 equivalent) in a minimal amount of deionized water or a mixture of water and a co-solvent like methanol to ensure solubility.

  • Ligand Addition: In a separate flask, dissolve the tridentate ligand (L3) (1-1.2 equivalents) in the same solvent system. Add the ligand solution dropwise to the stirring solution of the rhenium precursor at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) for a period of 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for IR spectroscopy to observe the disappearance of the precursor's C-O bands and the appearance of the product's C-O bands.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by column chromatography on silica (B1680970) gel or alumina.

  • Characterization: Confirm the identity and purity of the final product using IR, NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical data for analogous fac-[Re(CO)3(L)(H2O)]+ complexes, where L is a tridentate nitrogen-donor ligand. Note that specific values will vary depending on the exact nature of L3.

Parameter Typical Value/Range Reference
Yield 40-90%[2]
Reaction Time 2 - 24 hours[5]
Reaction Temperature Room Temperature - 80 °C[5]
IR C-O Stretching Frequencies (cm-1) 2010-2040 (A'), 1880-1940 (A' + A'')[2][3]
1H NMR Chemical Shifts for Ligand Protons Significant downfield shifts upon coordination[5]

Mandatory Visualizations

Experimental Workflow

experimental_workflow General Synthesis Workflow start Start: Reagents and Solvents precursor Prepare fac-[Re(CO)3(H2O)3][NO3] solution start->precursor ligand Prepare Tridentate Ligand (L3) solution start->ligand reaction Mix and React (Control pH, Temp, Time) precursor->reaction ligand->reaction workup Workup: Cool, filter or evaporate reaction->workup purification Purification: Recrystallization or Chromatography workup->purification characterization Characterization: (IR, NMR, MS) purification->characterization product Final Product: fac-[Re(CO)3(L3)(H2O)][NO3] characterization->product

Caption: General workflow for the synthesis of fac-[Re(CO)3(L3)(H2O)][NO3].

Troubleshooting Logic for Side Reactions

troubleshooting_logic Troubleshooting Side Reactions start Analyze Crude Product (IR, NMR, MS) check_ir IR shows extra C-O bands? start->check_ir check_nmr NMR shows mixture of isomers? check_ir->check_nmr No incomplete Incomplete Reaction or Unreacted Starting Material check_ir->incomplete Yes check_ms MS shows higher m/z peaks? check_nmr->check_ms No isomer Presence of mer-isomer check_nmr->isomer Yes dimer Formation of Hydroxo-bridged Dimer/Oligomer check_ms->dimer Yes pure Product appears pure check_ms->pure No

Caption: Decision tree for identifying common side reactions.

Signaling Pathway of Synthesis

synthesis_pathway Chemical Transformation Pathway Re_precursor fac-[Re(CO)3(H2O)3]+ Intermediate [Re(CO)3(L3)(H2O)]+ Intermediate Re_precursor->Intermediate + L3 - 2H2O Side_Product Side Products (e.g., Dimer, mer-isomer) Re_precursor->Side_Product Incorrect pH or Temp Ligand Tridentate Ligand (L3) Ligand->Intermediate Final_Product fac-[Re(CO)3(L3)(H2O)][NO3] Intermediate->Final_Product + NO3-

Caption: Key chemical transformations in the synthesis.

References

Technical Support Center: Enhancing Quantum Yield of fac-[Re(CO)3(L3)(H2O)][NO3] for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the quantum yield of fac-[Re(CO)3(L3)(H2O)][NO3] complexes for imaging applications.

Troubleshooting Guide

This guide addresses common issues encountered during experimentation that can lead to suboptimal quantum yields and poor imaging results.

Issue Potential Cause Troubleshooting Steps
Low Quantum Yield in Aqueous Solution The complex may be susceptible to non-radiative decay pathways in polar protic solvents like water.[1] Many Re(I) tricarbonyl complexes exhibit low luminescence quantum yields in aqueous media.[1]1. Modify the Ligand (L3): Introduce hydrophobic or bulky groups to the ligand to shield the emissive core from water molecules. 2. Induce Aggregation: Explore aggregation-induced emission (AIE) by modifying the ligand to promote aggregation in aqueous solutions, which can restrict intramolecular rotations and enhance emission.[2][3] 3. Solvent Optimization: If the application allows, consider using a co-solvent system (e.g., DMSO/water) to decrease the polarity of the immediate environment of the complex.
Photobleaching During Imaging The excited state of the complex may be susceptible to degradation upon prolonged exposure to excitation light. Rhenium(I) tricarbonyl polypyridine complexes are generally known for their high photostability, but this can be ligand-dependent.[4]1. Reduce Excitation Power: Use the lowest possible laser power that still provides an adequate signal-to-noise ratio. 2. Minimize Exposure Time: Limit the duration of light exposure during image acquisition. 3. Ligand Design: Incorporate more rigid and extended π-conjugated systems into the ligand design, which can enhance photostability.
Poor Cellular Uptake The overall charge, lipophilicity, and size of the complex may not be optimal for crossing the cell membrane. Cellular uptake can occur through various mechanisms, including passive diffusion and endocytosis.[5][6]1. Tune Lipophilicity: Modify the ligand to achieve an optimal balance between hydrophilicity and lipophilicity. Increased lipophilicity can enhance membrane permeability, but excessive lipophilicity can lead to aggregation and reduced bioavailability.[5] 2. Introduce Cationic Groups: The addition of cationic moieties can promote interaction with the negatively charged cell membrane, potentially increasing uptake. 3. Conjugate to Cell-Penetrating Peptides (CPPs): For targeted delivery, consider conjugating the complex to a CPP.
Non-specific Cellular Localization The complex may be distributing throughout the cell rather than accumulating in the desired organelle. Subcellular localization is influenced by factors like lipophilicity and specific chemical functionalities.[5][7][8]1. Targeting Moieties: Functionalize the ligand with moieties known to target specific organelles (e.g., triphenylphosphonium for mitochondria, morpholine (B109124) for lysosomes).[9] 2. Control Lipophilicity: Fine-tuning the lipophilicity of the complex can influence its distribution between the cytoplasm and various organelles.[5]
Variability in Synthesis Yield and Purity The synthesis of fac-[Re(CO)3(L3)(H2O)][NO3] can be sensitive to reaction conditions, leading to inconsistent outcomes.1. Precursor Quality: Ensure the purity of the starting material, [Re(CO)5(NO3)] or a similar precursor. 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Solvent Purity: Use dry, degassed solvents to avoid unwanted side reactions. 4. Purification Method: Optimize the purification method (e.g., column chromatography, recrystallization) to effectively remove byproducts.

Frequently Asked Questions (FAQs)

1. What are the key factors influencing the quantum yield of fac-[Re(CO)3(L3)(H2O)][NO3] complexes?

The quantum yield is primarily influenced by the interplay between radiative and non-radiative decay rates from the excited state.[10] Key factors include:

  • The Tridentate Ligand (L3): The electronic properties and rigidity of the L3 ligand play a crucial role. Ligands that promote a rigid coordination environment can minimize vibrational quenching and enhance quantum yield.

  • Solvent Environment: The polarity and viscosity of the solvent can significantly impact the emission. In polar solvents like water, non-radiative decay pathways are often more prevalent, leading to lower quantum yields.[10]

  • Aggregation: For some complexes, aggregation can restrict intramolecular motion and open up radiative decay channels, a phenomenon known as aggregation-induced emission (AIE).[2][3]

2. How can I experimentally determine the photoluminescence quantum yield (PLQY)?

The PLQY is typically determined using a comparative method.[1][11] This involves comparing the integrated fluorescence intensity and the absorbance of the sample to a well-characterized standard with a known quantum yield.[12][13]

3. What are suitable quantum yield standards for these types of rhenium complexes?

For complexes emitting in the visible region, common standards include:

The choice of standard should have an emission profile that is reasonably close to that of the sample to minimize errors from the wavelength-dependent sensitivity of the detector.[12]

4. Can I improve the quantum yield by changing the ancillary aqua ligand?

Yes, replacing the aqua (H2O) ligand with other monodentate ligands can influence the electronic properties and quantum yield of the complex. However, for imaging applications in aqueous environments, the aqua ligand is often desirable for its water solubility. The focus is more commonly on modifying the tridentate ligand (L3) for significant improvements.

5. How does the choice of the tridentate ligand (L3) affect imaging performance?

The L3 ligand is critical for tuning the photophysical properties. For instance:

  • Extended π-systems can shift the emission to longer wavelengths (red-shifted), which is often beneficial for biological imaging to reduce background autofluorescence.

  • Asymmetric ligands have been shown to sometimes lead to superior luminescence properties compared to their symmetric counterparts.

  • Functional groups can be incorporated for targeting specific cellular organelles or for covalent labeling of biomolecules.[8]

Experimental Protocols

Protocol 1: Synthesis of fac-[Re(CO)3(L3)(H2O)][NO3]

This is a general procedure; specific reaction times and temperatures may need to be optimized for different L3 ligands.

Materials:

  • [Re(CO)5(NO3)] (Rhenium pentacarbonyl nitrate)

  • Tridentate ligand (L3)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

Procedure:

  • In a Schlenk flask under an inert atmosphere (N2 or Ar), dissolve [Re(CO)5(NO3)] (1 equivalent) in anhydrous methanol.

  • Add the tridentate ligand (L3) (1 equivalent) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Reduce the solvent volume under vacuum.

  • Precipitate the product by adding anhydrous diethyl ether.

  • Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

  • Characterize the product using ¹H NMR, FT-IR, and mass spectrometry. The presence of three carbonyl stretching bands in the IR spectrum is characteristic of the fac-isomer.[14]

Protocol 2: Determination of Photoluminescence Quantum Yield (Relative Method)

Materials:

  • Calibrated fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., deaerated acetonitrile (B52724) or water)

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4)

  • Sample of fac-[Re(CO)3(L3)(H2O)][NO3]

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength. Ensure the entire emission spectrum is recorded.

  • Integrate the area under the emission curves for both the standard and the sample.

  • Calculate the quantum yield (Φ_s) of the sample using the following equation:

    Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (η_s² / η_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • 's' denotes the sample and 'std' denotes the standard.

Visualizations

Cellular Uptake and Imaging Workflow

G Workflow for Cellular Imaging with Rhenium Complexes cluster_prep Preparation cluster_cell_culture Cellular Experiment cluster_imaging Imaging and Analysis synthesis Synthesis of fac-[Re(CO)3(L3)(H2O)][NO3] characterization Characterization (NMR, IR, MS) synthesis->characterization solution_prep Prepare Stock Solution (e.g., in DMSO) characterization->solution_prep incubation Incubate Cells with Rhenium Complex solution_prep->incubation cell_seeding Seed Cells on Coverslips/Imaging Dish cell_seeding->incubation washing Wash Cells to Remove Excess Complex incubation->washing microscopy Fluorescence Microscopy (Confocal or Widefield) washing->microscopy image_acq Image Acquisition microscopy->image_acq data_analysis Data Analysis (Localization, Intensity) image_acq->data_analysis

Caption: Workflow for cellular imaging experiments.

Hypothetical Signaling Pathway Visualization

G Cellular Uptake and Localization Pathway extracellular Extracellular Space {fac-[Re(CO)3(L3)(H2O)]+} membrane Plasma Membrane extracellular->membrane Passive Diffusion or Active Transport cytoplasm Cytoplasm membrane->cytoplasm Internalization organelle Target Organelle (e.g., Mitochondria) cytoplasm->organelle Targeting Moiety Interaction signal Fluorescence Signal for Imaging organelle->signal Excitation & Emission

Caption: Cellular uptake and localization pathway.

References

addressing resistance mechanisms to fac-[Re(CO)3(L3)(H2O)][NO3] in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding resistance mechanisms in cancer cells to the anti-cancer agent fac-[Re(CO)3(L3)(H2O)][NO3].

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for rhenium(I) tricarbonyl complexes as anticancer agents?

A1: Rhenium(I) tricarbonyl complexes, like fac-[Re(CO)3(L3)(H2O)][NO3], are being investigated as alternatives to traditional platinum-based drugs.[1][2] Their mechanisms of action are distinct from platinum agents and can include the induction of cell cycle arrest, regulation of oxidative stress, and effects on mitochondria, rather than primarily targeting DNA.[3][4] The modular nature of these complexes allows for easy modification, and their spectroscopic properties can aid in cellular imaging.[5][6]

Q2: What are the primary known mechanisms of acquired resistance to rhenium(I) tricarbonyl complexes in cancer cells?

A2: Studies on similar rhenium(I) tricarbonyl complexes have identified two primary mechanisms of acquired resistance:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (Pgp), which actively pumps the rhenium complex out of the cell, reducing its intracellular concentration.[5]

  • Detoxification: Increased expression of metal-binding proteins called metallothioneins (MTs). These proteins can sequester the rhenium complex, preventing it from reaching its intracellular targets.[5][7]

Q3: Is cross-resistance with other chemotherapy drugs observed in cells resistant to rhenium complexes?

A3: Yes. In studies with a TRIP-resistant ovarian cancer cell line, pronounced cross-resistance was observed with drugs like taxol and doxorubicin.[5] This is often linked to the overexpression of the Pgp transporter, a well-known mechanism in multi-drug resistance (MDR) pathways.[5] This suggests that cells developing resistance to this class of rhenium complexes may also become resistant to other common chemotherapeutics that are substrates of Pgp.

Q4: How does resistance to rhenium complexes differ from resistance to platinum-based drugs like cisplatin?

A4: The mechanisms appear to be different. Resistance to platinum drugs often involves increased production of glutathione, upregulation of DNA repair pathways, and anti-apoptotic mechanisms.[7] In contrast, resistance to the studied rhenium complexes is more closely linked to ABC transporter-mediated efflux and metallothionein (B12644479) sequestration.[5][7] This crucial difference suggests that rhenium-based agents may be effective in treating platinum-resistant tumors.[7]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with fac-[Re(CO)3(L3)(H2O)][NO3].

Problem Possible Cause Recommended Solution
Decreased Cytotoxicity (Higher IC50) Over Time The cancer cell line is developing acquired resistance.1. Verify Resistance: Confirm the shift in IC50 by performing a dose-response assay and comparing it to the parental cell line. 2. Check for Pgp Overexpression: Analyze the protein levels of P-glycoprotein (gene: ABCB1) via Western blot or flow cytometry. Analyze gene expression via qRT-PCR. 3. Check for Metallothionein Upregulation: Measure the expression of metallothionein genes (e.g., MT1E) using qRT-PCR.[5] 4. Use an Efflux Pump Inhibitor: Co-administer the rhenium complex with a known Pgp inhibitor (e.g., verapamil, tariquidar) to see if cytotoxicity is restored.
High Variability in Assay Results Inconsistent cell seeding density or variations in drug treatment duration.1. Optimize Cell Seeding: Ensure a uniform cell density is seeded across all wells of the multi-well plate.[8] 2. Standardize Timelines: Strictly adhere to a consistent timeline for cell plating, drug addition, and endpoint measurement. It is recommended to allow cells to adhere and proliferate for 24-48 hours before adding the drug.[8]
Compound Appears Ineffective in a New Cell Line The cell line may have high intrinsic expression of resistance-related proteins.1. Baseline Expression Analysis: Profile the baseline expression levels of key ABC transporters (Pgp, MRPs) and metallothioneins in the cell line before starting the experiment. 2. Compare with Sensitive Lines: Test the compound in a well-characterized sensitive cell line (e.g., A2780) as a positive control for the compound's activity.

Key Resistance Pathways and Workflows

Experimental Workflow for Developing and Characterizing a Resistant Cell Line

The following diagram outlines a typical workflow for generating and analyzing a cancer cell line with acquired resistance to a rhenium complex.

G cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Characterization start Parental Cancer Cell Line (e.g., A2780) exposure Continuous Exposure to Increasing Concentrations of fac-[Re(CO)3(L3)(H2O)][NO3] start->exposure selection Selection and Expansion of Resistant Cell Clones exposure->selection ic50 Determine IC50 Value (Confirm Resistance) selection->ic50 cross_resistance Test Cross-Resistance (e.g., Taxol, Doxorubicin) ic50->cross_resistance gene_expr Gene Expression Analysis (qRT-PCR for ABCB1, MT1E) ic50->gene_expr protein_expr Protein Expression Analysis (Western Blot for Pgp) ic50->protein_expr uptake Cellular Rhenium Uptake Assay (ICP-MS) ic50->uptake

Caption: Workflow for generating and characterizing resistant cancer cells.

Signaling Pathway of Resistance

This diagram illustrates the primary mechanisms by which cancer cells resist the cytotoxic effects of the rhenium complex.

G Re_ext fac-[Re(CO)3(L3)(H2O)][NO3] (Extracellular) Re_int Intracellular Rhenium Complex Re_ext->Re_int Passive Diffusion Pgp P-glycoprotein (Pgp) Efflux Pump Re_int->Pgp Binding MT Metallothioneins (MTs) Re_int->MT Binding Target Intracellular Target (e.g., Mitochondria) Re_int->Target Reaches Target Pgp->Re_ext Efflux label_efflux Resistance Mechanism 1: Increased Efflux Sequestration Sequestration & Detoxification MT->Sequestration Inactivation label_detox Resistance Mechanism 2: Detoxification Apoptosis Cell Death (Apoptosis) Target->Apoptosis Triggers

References

Validation & Comparative

A Comparative Cytotoxicity Analysis: fac-[Re(CO)3(L3)(H2O)][NO3] versus Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic profiles of a representative rhenium(I) tricarbonyl complex, fac-[Re(CO)3(L3)(H2O)][NO3] where L3 is (5-methoxyindole)-imidazo[4,5-f]1,10-phenanthroline, and the widely-used chemotherapeutic agent, cisplatin (B142131). The following sections present a compilation of experimental data, detailed methodologies, and visual representations of the proposed mechanisms of action to facilitate a comprehensive understanding of their potential as anticancer agents.

Data Presentation: Cytotoxicity Profile

The in vitro cytotoxicity of the rhenium(I) tricarbonyl complex and cisplatin was evaluated against various human cancer cell lines and a normal cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineCell TypeIC50 (μM) ± S.D.Selectivity Index (SI)
fac-[Re(CO)3(L3)(H2O)][NO3] PC3Prostate Adenocarcinoma0.32 ± 0.0326
RPE-1Normal Retinal Pigment Epithelial8.2 ± 0.4
Cisplatin PC3Prostate Adenocarcinoma6.8 ± 0.7~1.0
RPE-1Normal Retinal Pigment EpithelialNot explicitly stated, but generally shows low selectivity
fac-[Re(CO)3(dmphen)(H2O)]+ A2780Ovarian Carcinoma1.2 ± 0.2Not Applicable
A2780CP70Cisplatin-Resistant Ovarian Carcinoma1.8 ± 0.7
Cisplatin A2780Ovarian Carcinoma0.1 ± 0.0
A2780CP70Cisplatin-Resistant Ovarian Carcinoma3.6 ± 1.3

dmphen = 2,9-dimethyl-1,10-phenanthroline. Data for this complex is included to show activity in cisplatin-resistant models.

Key Observations:

  • The representative rhenium complex, fac-[Re(CO)3(L3)(H2O)][NO3], demonstrates significantly higher cytotoxicity against the PC3 prostate cancer cell line compared to cisplatin, with an IC50 value approximately 21 times lower.[1][2]

  • This rhenium complex also exhibits a high selectivity for cancer cells over normal cells, with a selectivity index of 26.[1][2]

  • In cisplatin-resistant ovarian cancer cells (A2780CP70), a similar rhenium complex (fac-[Re(CO)3(dmphen)(H2O)]+) shows only a minor decrease in activity compared to the parental cell line, suggesting its potential to overcome cisplatin resistance mechanisms.[3] In contrast, cisplatin's efficacy is drastically reduced in the resistant cell line.[3]

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies:

Synthesis of fac-[Re(CO)3(L3)(H2O)][NO3]

The synthesis of the rhenium(I) tricarbonyl aqua complexes involves a two-step process.[1][2] First, the starting material, fac-[NEt4]2[Re(CO)3(Br)3], is synthesized. Subsequently, the three bromide ligands are replaced by labile aqua ligands through the addition of silver nitrate (B79036) at pH 2, yielding the intermediate fac-[Re(CO)3(H2O)3][NO3]. Finally, the aqua ligands are replaced by the specific diimine ligand (L3) to form the desired complex.[1][2]

Cell Culture

Human prostate adenocarcinoma (PC3), human ovarian carcinoma (A2780 and A2780CP70), and normal human retinal pigment epithelial-1 (RPE-1) cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics. Cells were cultured in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assay (Resazurin-Based)

The in vitro cytotoxicity was determined using a standard Resazurin assay.[1][2]

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (dissolved in DMSO and diluted with the medium, final DMSO concentration ≤1%).

  • Incubation: The plates were incubated for 48 hours.

  • Resazurin Addition: After the incubation period, the drug-containing medium was removed, and a Resazurin solution (0.2 mg/mL) was added to each well.

  • Fluorescence Measurement: Following a 4-hour incubation at 37°C, the fluorescence of the resorufin (B1680543) product was measured using a microplate reader (excitation λ = 540 nm, emission λ = 590 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves by plotting the percentage of cell viability against the logarithm of the compound concentration using non-linear regression analysis.

Mandatory Visualizations

Proposed Signaling Pathways

The following diagrams illustrate the distinct proposed mechanisms of action for the rhenium(I) tricarbonyl complex and cisplatin.

cisplatin_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cisplatin_ext Cisplatin Cisplatin_int Activated Cisplatin Cisplatin_ext->Cisplatin_int Uptake DNA Nuclear DNA Cisplatin_int->DNA Binding DNA_adducts DNA Adducts DNA->DNA_adducts Replication_inhibition Replication Inhibition DNA_adducts->Replication_inhibition Transcription_inhibition Transcription Inhibition DNA_adducts->Transcription_inhibition DDR DNA Damage Response (DDR) Replication_inhibition->DDR Transcription_inhibition->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed mechanism of action for Cisplatin.

rhenium_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Rhenium_ext fac-[Re(CO)3(L3)(H2O)]+ Rhenium_int Rhenium Complex Rhenium_ext->Rhenium_int Uptake Mitochondria Mitochondria Rhenium_int->Mitochondria Accumulation ER Endoplasmic Reticulum (ER) Rhenium_int->ER Paraptosis Paraptosis-like Cell Death Mitochondria->Paraptosis Vacuolation ER Vacuolation ER->Vacuolation Vacuolation->Paraptosis

Caption: Proposed mechanism of action for the Rhenium(I) complex.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro cytotoxicity assessment.

experimental_workflow start Start cell_culture Cell Culture (e.g., PC3, RPE-1) start->cell_culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding treatment Treat Cells with Compounds (48h incubation) cell_seeding->treatment compound_prep Prepare Serial Dilutions of Rhenium Complex & Cisplatin compound_prep->treatment resazurin Add Resazurin (4h incubation) treatment->resazurin measurement Measure Fluorescence resazurin->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

References

In Vivo Anticancer Efficacy of Rhenium(I) Tricarbonyl Complexes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel metallodrugs to overcome the limitations of current platinum-based chemotherapy has led to significant interest in rhenium(I) tricarbonyl complexes. This guide provides a comparative overview of the in vivo anticancer activity of a representative rhenium(I) tricarbonyl complex, fac-[Re(CO)₃(2,9-dimethyl-1,10-phenanthroline)(H₂O)]⁺, and other notable rhenium-based compounds.

Disclaimer: The specific complex fac-[Re(CO)₃(L₃)(H₂O)][NO₃] mentioned in the topic query could not be definitively identified in the reviewed literature, as "L₃" is not a standard ligand designation. Therefore, this guide focuses on the well-studied and structurally similar complex, fac-[Re(CO)₃(2,9-dimethyl-1,10-phenanthroline)(H₂O)]⁺ (hereafter referred to as Complex 1 ), as a representative of this class of compounds for which in vivo data is available.

Comparative In Vivo Efficacy of Rhenium Complexes

The in vivo anticancer potential of Rhenium(I) tricarbonyl complexes has been evaluated in various preclinical models. The following table summarizes the key findings for Complex 1 and two other significant rhenium complexes, Re-diselenoether and Re-carboline, illustrating their activity against different cancer types.

CompoundCancer ModelAnimal ModelDosing RegimenKey Outcomes
Complex 1 (fac-[Re(CO)₃(dmphen)(H₂O)]⁺)Patient-Derived Ovarian Cancer XenograftMice2.5, 5, or 10 mg/kgApproximately 60% tumor growth inhibition at all doses compared to vehicle control. Limited discernible side effects.
Re-diselenoether ([Re(CO)₃(2,2'-(propane-1,3-diylbis(selanediyl))diacetate)]⁻)MDA-MB-231 Breast Cancer Orthotopic XenograftMice10 mg/kg, twice weekly for 4 weeksComplete tumor regression.[1]
Re-carboline ([Re(CO)₃(1-(quinolin-2-yl)-9H-pyrido[3,4-b]indole)(pyridine)]PF₆)A549 Lung Cancer XenograftMice5 mg/kg~60% tumor growth inhibition. No significant pathological changes in tissue morphology.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo xenograft studies based on published research.

1. Patient-Derived Ovarian Cancer Xenograft Model (for Complex 1)

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of the human tumor tissue.

  • Tumor Implantation: Patient-derived ovarian tumor tissue is obtained from consenting patients. The tissue is fragmented into small pieces (approximately 3x3x3 mm) and subcutaneously implanted into the flank of the mice. For orthotopic models, tumor cells can be injected into the peritoneal cavity.[2]

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Complex 1 is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) and administered via intraperitoneal (i.p.) injection at specified doses (e.g., 2.5, 5, or 10 mg/kg) on a predetermined schedule (e.g., every other day for a set number of weeks). The control group receives the vehicle only.

  • Efficacy and Toxicity Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed. Histopathological analysis of major organs can be performed to assess any treatment-related toxicity.

2. Breast Cancer Xenograft Model (for Re-diselenoether)

  • Cell Line: MDA-MB-231 human breast cancer cells are commonly used.

  • Tumor Inoculation: A suspension of MDA-MB-231 cells (e.g., 5 x 10⁶ cells in a suitable medium) is injected into the mammary fat pad of female immunodeficient mice.

  • Drug Administration: When tumors reach a specified volume, mice are treated with Re-diselenoether. The compound can be administered orally (p.o.) or intraperitoneally (i.p.) at a dose of 10 mg/kg, for example, twice weekly for four weeks.

Visualizing the Experimental Workflow and Mechanism of Action

Experimental Workflow for In Vivo Anticancer Activity Assessment

experimental_workflow Generalized In Vivo Xenograft Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection cluster_analysis Endpoint Analysis animal_model Select Immunocompromised Animal Model (e.g., Mice) tumor_implantation Implant Human Cancer Cells or Patient-Derived Tissue animal_model->tumor_implantation tumor_growth Allow Tumors to Reach Palpable Size tumor_implantation->tumor_growth randomization Randomize Animals into Control & Treatment Groups tumor_growth->randomization drug_admin Administer Rhenium Complex or Vehicle Control randomization->drug_admin measurements Monitor Tumor Volume and Body Weight drug_admin->measurements endpoint Euthanize Animals at Predefined Endpoint measurements->endpoint analysis Excise Tumors for Weight and Histopathological Analysis endpoint->analysis mechanism_of_action Proposed Mechanism of Action of Complex 1 cluster_cell Cancer Cell uptake Cellular Uptake of Complex 1 mitochondria Mitochondrial Accumulation uptake->mitochondria cytoplasmic_vacuolization Induction of Cytoplasmic Vacuolization (Lysosomal) uptake->cytoplasmic_vacuolization cell_death Non-Canonical Cell Death mitochondria->cell_death Mitochondrial Dysfunction (Potential Pathway) cytoplasmic_vacuolization->cell_death

References

A Comparative Guide to the Photophysical Properties of fac-[Re(CO)3(L)(H2O)][NO3] Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhenium(I) tricarbonyl complexes, particularly those with the general formula fac-[Re(CO)3(L)(H2O)][NO3], where 'L' is a diimine ligand, have garnered significant interest for their versatile photophysical properties.[1][2] These properties, including strong visible light absorption, long-lived excited states, and pronounced luminescence, make them prime candidates for applications ranging from cellular imaging and biological probes to photosensitizers in photodynamic therapy.[1][3][4] The tunability of their electronic and photophysical characteristics through synthetic modification of the diimine ligand allows for the rational design of complexes tailored for specific applications.[5]

This guide provides a comparative analysis of the photophysical properties of various fac-[Re(CO)3(L)(H2O)]+ derivatives, supported by experimental data from the literature. We will delve into the key parameters that govern their performance and outline the standard experimental protocols for their characterization.

Comparative Photophysical Data

The photophysical properties of these rhenium complexes are critically dependent on the nature of the diimine ligand (L). Modifications to the ligand framework can significantly alter the energy of the metal-to-ligand charge transfer (MLCT) excited state, which is responsible for their characteristic luminescence.[6][7] The following table summarizes key photophysical data for a selection of representative fac-[Re(CO)3(L)(H2O)]+ derivatives, providing a basis for comparison.

Complex (Ligand, L)λabs (nm)λem (nm)Quantum Yield (Φ)Lifetime (τ, µs)Solvent
fac-[Re(CO)3(bpy)(H2O)]+~350~540Low in aqueous mediaShortAcetonitrile/Water
fac-[Re(CO)3(phen)(bpa)]+Not specified~5900.110.97Acetonitrile
fac-[Re(CO)3(dpq)(bpa)]+Not specified~6000.050.375Acetonitrile
fac-[Re(CO)3(dppz)(bpa)]+Not specifiedWeakly emissive~10⁻⁴Not specifiedAcetonitrile
Re-1 (Coumarin-fused phen)473Not specifiedNot specified86.0Not specified
Re-2 (Naphthyl-fused phen)Not specifiedNot specifiedNot specified64.0Not specified

Note: Data is compiled from multiple sources and experimental conditions may vary.[2][8][9] The term 'bpa' refers to 1,2-bis-(4-pyridyl)ethane. The specific counter-ion and axial ligand may differ slightly in the cited literature from the idealized [NO3] and H2O, but the core photophysical behavior is primarily dictated by the Re(CO)3(L) moiety.

Experimental Protocols

The characterization of the photophysical properties of these rhenium complexes involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

Purpose: To determine the wavelengths of maximum absorption (λabs) and the corresponding molar extinction coefficients (ε).

Methodology:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Complexes are dissolved in a suitable solvent (e.g., acetonitrile, water, or a mixture) to a concentration of approximately 10⁻⁵ M. The solvent used for the sample is also used as the reference.

  • Measurement: The absorption spectrum is recorded over a wavelength range of approximately 250-800 nm. The wavelength of maximum absorption (λabs) for the lowest energy MLCT band is identified.

Photoluminescence (PL) Spectroscopy

Purpose: To determine the emission wavelength (λem), luminescence quantum yield (Φ), and excited-state lifetime (τ).

Methodology:

  • Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., xenon lamp) and a sensitive detector (e.g., photomultiplier tube). For lifetime measurements, a time-correlated single-photon counting (TCSPC) system or a pulsed laser with a fast detector is used.

  • Sample Preparation: Solutions are prepared as for UV-Vis spectroscopy, often in degassed solvents to minimize quenching by molecular oxygen.

  • Emission Spectrum: The sample is excited at or near its λabs, and the emission spectrum is recorded. The wavelength of maximum emission intensity (λem) is determined.

  • Quantum Yield Determination: The luminescence quantum yield is typically determined relative to a standard with a known quantum yield (e.g., [Ru(bpy)3]²⁺ in water). The integrated emission intensities and absorbances of the sample and the standard are compared using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Lifetime Measurement: The sample is excited with a short pulse of light, and the decay of the emission intensity over time is monitored. The decay curve is fitted to an exponential function to determine the excited-state lifetime (τ).[9]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of fac-[Re(CO)3(L)(H2O)][NO3] derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_photophysics Photophysical Analysis cluster_data Data Analysis s1 Synthesis of Ligand L s2 Reaction with [Re(CO)5Cl] or similar precursor s1->s2 s3 Formation of fac-[Re(CO)3(L)Cl] s2->s3 s4 Anion exchange & aquation to yield fac-[Re(CO)3(L)(H2O)][NO3] s3->s4 s5 Purification (e.g., chromatography, recrystallization) s4->s5 c1 Structural Characterization (NMR, IR, MS, X-ray) s5->c1 c2 Photophysical Measurements s5->c2 p1 UV-Vis Absorption Spectroscopy c2->p1 p2 Steady-State Emission Spectroscopy c2->p2 p3 Time-Resolved Emission Spectroscopy c2->p3 d1 Determine λabs, ε p1->d1 d2 Determine λem, Quantum Yield (Φ) p2->d2 d3 Determine Lifetime (τ) p3->d3

Caption: Experimental workflow for synthesis and photophysical characterization.

Signaling Pathways and Excited-State Dynamics

The photophysical properties of these rhenium complexes are governed by the transitions between different electronic states. Upon absorption of light, the complex is promoted from its ground state (S0) to an excited singlet state (¹MLCT), which then rapidly undergoes intersystem crossing to a longer-lived triplet state (³MLCT). The observed luminescence (phosphorescence) originates from the radiative decay of this ³MLCT state back to the ground state. The efficiency and lifetime of this emission are influenced by competing non-radiative decay pathways.

jablonski_diagram S0 S₀ (Ground State) S1 ¹MLCT S0->S1 Absorption T1 ³MLCT S1->T1 Intersystem Crossing T1->S0 Phosphorescence (λem) T1->S0 Non-radiative Decay

References

cross-validation of analytical techniques for fac-[Re(CO)3(L3)(H2O)][NO3] characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Analytical Techniques for the Characterization of fac-[Re(CO)₃(L₃)(H₂O)][NO₃]

For researchers, scientists, and professionals engaged in drug development and coordination chemistry, the thorough characterization of novel metal complexes is paramount. This guide provides an objective comparison of various analytical techniques for the characterization of facial rhenium tricarbonyl aqua complexes, specifically focusing on the general structure fac-[Re(CO)₃(L₃)(H₂O)][NO₃], where L₃ represents a tridentate ligand. The cross-validation of data from multiple analytical methods ensures the unambiguous determination of the complex's identity, purity, and structural features.

Cross-Validation of Analytical Data

The principle of cross-validation in this context involves the use of multiple, independent analytical techniques to confirm the structure and properties of the rhenium complex. Each technique provides a unique piece of the structural puzzle, and the congruence of data across these methods lends a high degree of confidence to the final characterization.

Data Presentation: A Comparative Summary

The following tables summarize typical quantitative data obtained from various analytical techniques for a representative fac-[Re(CO)₃(L₃)(H₂O)]⁺ complex, where L₃ is a tridentate ligand such as an amino acid derivative or a nitrogen-containing heterocyclic compound.

Table 1: Infrared Spectroscopy Data

TechniqueParameterTypical Value (cm⁻¹)Information Provided
FT-IRν(C≡O) Symmetric Stretch (A')2020 - 2040Confirms the fac-tricarbonyl geometry.
FT-IRν(C≡O) Asymmetric Stretch (E)1900 - 1960Confirms the fac-tricarbonyl geometry.
FT-IRν(O-H) of coordinated H₂O~3400 (broad)Presence of the aqua ligand.

The characteristic pattern of two main carbonyl stretching bands is a hallmark of the C₃ᵥ local symmetry of the fac-Re(CO)₃ core.

Table 2: Nuclear Magnetic Resonance Spectroscopy Data

TechniqueNucleusParameterTypical Value (ppm)Information Provided
¹H NMRLigand ProtonsChemical Shift (δ)1.0 - 9.0Elucidates the coordination environment of the ligand.
¹³C NMRCarbonyl CarbonsChemical Shift (δ)190 - 200Confirms the presence of carbonyl ligands.
¹³C NMRLigand CarbonsChemical Shift (δ)20 - 170Provides detailed information on the ligand structure.

NMR spectroscopy is crucial for determining the structure of the organic ligand and confirming its coordination to the rhenium center.[1][2][3][4]

Table 3: Mass Spectrometry Data

TechniqueParameterTypical Value (m/z)Information Provided
ESI-MS[M]⁺ or [M+H]⁺Calculated MW of the cationConfirms the molecular weight of the complex cation.
HR-MSExact MassHigh-resolution massDetermines the elemental composition of the complex.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing charged metal complexes.[1][5][6]

Table 4: UV-Visible Spectroscopy Data

TechniqueParameterTypical λₘₐₓ (nm)Type of Transition
UV-VisAbsorption Maximum250 - 350Ligand-to-Ligand Charge Transfer (LLCT)
UV-VisAbsorption Maximum350 - 450Metal-to-Ligand Charge Transfer (MLCT)

UV-Vis spectroscopy provides insights into the electronic properties of the complex.[3][7]

Table 5: X-ray Crystallography Data

TechniqueParameterTypical Value (Å or °)Information Provided
Single Crystal X-ray DiffractionRe-C(O) bond length1.85 - 1.95Definitive structural information.
Single Crystal X-ray DiffractionRe-L₃ bond lengths2.10 - 2.30Definitive structural information.
Single Crystal X-ray DiffractionC-Re-C bond angles~90Confirms the octahedral geometry.

X-ray crystallography provides the most definitive structural evidence, including bond lengths, bond angles, and overall molecular geometry.[2][8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Synthesis of fac-[Re(CO)₃(L₃)(H₂O)][NO₃]

A general and widely used method for the synthesis of such complexes involves the reaction of the starting material, fac-[Re(CO)₃(H₂O)₃]⁺, with the desired tridentate ligand (L₃).[4]

  • Preparation of the Precursor: The aqua complex fac-[Re(CO)₃(H₂O)₃]⁺ is typically generated in situ from a suitable precursor like [NEt₄]₂[ReBr₃(CO)₃] or by the hydrolysis of Re₂(CO)₁₀ in the presence of an oxidizing agent.

  • Reaction with the Ligand: The tridentate ligand (L₃) is dissolved in an appropriate solvent (e.g., water or methanol) and added to the aqueous solution of the rhenium precursor.

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-80 °C) for several hours. The pH of the solution may need to be adjusted to facilitate the coordination of the ligand.

  • Isolation and Purification: The resulting complex is then isolated, often by cooling the reaction mixture and collecting the precipitate by filtration. Purification can be achieved by recrystallization from a suitable solvent system.

Analytical Techniques: Methodologies

Fourier Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the solid complex is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the complex in a suitable solvent (e.g., CH₂Cl₂ or CH₃CN) can be analyzed in a liquid cell.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions of the carbonyl (C≡O) stretching frequencies are analyzed to confirm the facial geometry of the tricarbonyl moiety.[7][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: The complex is dissolved in a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra are analyzed to elucidate the structure of the coordinated ligand and to confirm its binding to the rhenium center.[1][4][11]

Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of the complex is prepared in a solvent suitable for electrospray, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to aid ionization.

  • Instrumentation: The solution is infused into the ESI source of a mass spectrometer.

  • Data Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined and compared with the calculated molecular weight of the complex cation. The isotopic pattern for rhenium (¹⁸⁵Re and ¹⁸⁷Re) should also be observed.[5][6]

UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A solution of the complex with a known concentration is prepared in a suitable solvent (e.g., water, methanol, or acetonitrile) in a quartz cuvette.

  • Instrumentation: The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: The wavelengths of maximum absorption (λₘₐₓ) and the corresponding molar absorptivity values (ε) are determined to characterize the electronic transitions within the complex.[3][7]

Single Crystal X-ray Diffraction

  • Sample Preparation: Single crystals of suitable size and quality are grown by slow evaporation of a saturated solution of the complex or by vapor diffusion.

  • Instrumentation: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.

  • Data Analysis: The diffraction data is processed to solve and refine the crystal structure, yielding precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the complex.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the characterization process and the relationships between the different analytical techniques.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Spectrometric Characterization cluster_structural Definitive Structural Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of fac-[Re(CO)3(L3)(H2O)][NO3] Purification Purification Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis Xray Single Crystal X-ray Diffraction Purification->Xray Confirmation Cross-Validated Characterization FTIR->Confirmation NMR->Confirmation MS->Confirmation UVVis->Confirmation Xray->Confirmation

Caption: Experimental workflow for the synthesis and cross-validated characterization of the rhenium complex.

AnalyticalTechniqueRelationships FTIR FT-IR (Functional Groups, Geometry) NMR NMR (Connectivity, Ligand Structure) MS Mass Spec (Molecular Weight, Formula) UVVis UV-Vis (Electronic Properties) Xray X-ray Crystallography (3D Structure, Bond Metrics) Complex fac-[Re(CO)3(L3)(H2O)]+ Complex->FTIR Vibrational Modes Complex->NMR Nuclear Spins Complex->MS Mass/Charge Complex->UVVis Electronic Transitions Complex->Xray Diffraction

Caption: Logical relationships between the analytical techniques and the properties they probe in the rhenium complex.

References

A Comparative Guide to the Stability of fac-[Re(CO)3(L3)(H2O)][NO3] and Other Rhenium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of the rhenium(I) tricarbonyl complex, fac-[Re(CO)3(L3)(H2O)][NO3], against a range of other rhenium complexes. The stability of these compounds is a critical parameter for their potential applications in areas such as photodynamic therapy, bioimaging, and drug delivery. This document summarizes key experimental data on their stability in various environments and outlines the methodologies used for these assessments.

Introduction to Rhenium Complexes and Stability

Rhenium(I) tricarbonyl complexes, particularly those with the general formula fac-[Re(CO)3(N,N'-bid)(H2O)]+, are a class of compounds extensively studied for their rich photophysical properties, high photostability, and biocompatibility.[1][2] Their kinetic inertness is a significant advantage, potentially increasing the half-life of the complex to effectively reach its biological target.[3][4] The aqua ligand in these complexes is labile and can be substituted, which is a key feature for their interaction with biological molecules.[3][4] The stability of these complexes in aqueous solutions and common laboratory solvents is crucial for their handling and application.

Comparative Stability Analysis

The stability of rhenium complexes is influenced by the nature of their ligands and the surrounding medium. This section compares the stability of fac-[Re(CO)3(L3)(H2O)][NO3], where L3 is (5-methoxyindole)-imidazo[4,5-f]1,10-phenanthroline, with other relevant rhenium complexes.

Solution Stability

The behavior of rhenium complexes in solution is a primary indicator of their suitability for biological applications. Key solvents for these studies include aqueous buffers (to mimic physiological conditions) and dimethyl sulfoxide (B87167) (DMSO), a common solvent for initial compound screening.

A study by Pampel et al. (2023) synthesized and characterized a series of eight fac-[Re(CO)3(N,N'-bid)(H2O)][NO3] complexes, including the L3-containing compound.[3][4] The stability of these complexes was confirmed in an aqueous buffer solution at pH 7.4 using UV/Vis spectroscopy.[3][4] However, the same study noted that some of these complexes, when dissolved in DMSO, can form adducts with the solvent.[3] For instance, after 24 hours in DMSO, only 50% of the aqua complex with a benzo[b]thiophene-based ligand remained intact, with the other 50% forming a DMSO adduct.[3] In contrast, the complex with an indole-based ligand (similar to L3) showed no such interaction and remained stable.[3]

Table 1: Comparative Solution Stability of Selected Rhenium(I) Tricarbonyl Aqua Complexes

ComplexSolvent/MediumObservationReference
fac-[Re(CO)3(L3)(H2O)][NO3] and related complexesAqueous Buffer (pH 7.4)Stable, confirmed by UV/Vis spectroscopy.[3][4]
fac-[Re(CO)3(L2)(H2O)][NO3] (L2 = indole (B1671886) derivative)DMSOStable after 24 hours, confirmed by 1H NMR.[3]
fac-[Re(CO)3(L6)(H2O)][NO3] (L6 = benzothiophene (B83047) derivative)DMSO~70% intact after 6 hours; 50% intact after 24 hours (forms DMSO adduct).[3]
fac-[Re(CO)3(pyrazole)(8-hydroxyquinoline)]DMSOSlowly replaced by DMSO, reaching a 77:23 equilibrium ratio.[5]
Photostability

Rhenium(I) tricarbonyl complexes are generally recognized for their high photostability, a property that makes them excellent candidates for photosensitizers in photodynamic therapy (PDT).[1][2] Their ability to absorb light and generate reactive oxygen species without significant degradation is a key advantage.[1][2] While specific quantitative photostability data for fac-[Re(CO)3(L3)(H2O)][NO3] was not found in the initial search, the broader class of Re(I) pyridocarbazole complexes, which are structurally related, have been noted for their potential in PDT, implying good photostability.[1][2]

Thermal Stability

Thermogravimetric analysis of some rhenium cluster complexes has shown stability up to temperatures of 187 °C and 201 °C, after which the organic ligands begin to dissociate.[6] While this data is for a different class of rhenium complexes, it provides a general indication of the thermal robustness of rhenium-ligand bonds.

Experimental Protocols

The stability of rhenium complexes is typically assessed using a combination of spectroscopic and spectrometric techniques.

UV/Vis Spectroscopy for Solution Stability

This is a common method to monitor the stability of complexes in solution over time. The experimental setup generally involves:

  • Preparation of the Complex Solution: A stock solution of the rhenium complex is prepared in the solvent of interest (e.g., phosphate (B84403) buffer pH 7.4, DMSO).

  • Incubation: The solution is maintained at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 6, 12, or 24 hours).

  • Spectral Measurement: UV/Vis absorption spectra are recorded at regular intervals.

  • Analysis: The absence of changes in the absorption bands or the presence of isosbestic points indicates the stability of the complex. A decrease in absorbance might suggest precipitation due to poor solubility, while the appearance of new bands can indicate decomposition or reaction with the solvent.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to confirm the structural integrity of a complex in solution.

  • Sample Preparation: The complex is dissolved in a deuterated solvent (e.g., DMSO-d6).

  • Incubation: The sample is kept for a specific duration (e.g., 24 hours).

  • Spectral Acquisition: ¹H NMR spectra are recorded before and after the incubation period.

  • Comparison: Identical spectra confirm the stability of the complex, whereas the appearance of new signals can indicate the formation of adducts or degradation products.[3]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to identify the species present in a solution, providing direct evidence for the formation of adducts.

  • Sample Preparation: The complex is dissolved in the solvent of interest.

  • Analysis: The solution is introduced into the mass spectrometer.

  • Mass Spectrum: The resulting mass spectrum will show peaks corresponding to the molecular weight of the parent complex and any new species formed, such as solvent adducts.[3]

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for assessing the stability of rhenium complexes.

Experimental_Workflow_UV_Vis Workflow for UV/Vis Stability Assay cluster_prep Sample Preparation cluster_measurement Measurement & Analysis cluster_conclusion Conclusion prep_solution Prepare complex solution in target solvent incubation Incubate at constant temperature prep_solution->incubation record_spectra Record UV/Vis spectra at time intervals incubation->record_spectra analyze_spectra Analyze spectral changes (isosbestic points, new bands) record_spectra->analyze_spectra stable Stable analyze_spectra->stable No significant change unstable Unstable/Reactive analyze_spectra->unstable Significant change

Caption: Workflow for UV/Vis Stability Assay.

Logical_Relationship_Stability Factors Influencing Rhenium Complex Stability cluster_factors Influencing Factors cluster_outcome Stability Outcome ligand Ligand Properties (e.g., denticity, electronics) complex_stability Overall Complex Stability ligand->complex_stability solvent Solvent Properties (e.g., polarity, coordinating ability) solvent->complex_stability environment Environmental Conditions (pH, temperature, light) environment->complex_stability

Caption: Factors Influencing Rhenium Complex Stability.

Conclusion

The available data suggests that fac-[Re(CO)3(L3)(H2O)][NO3] and related rhenium(I) tricarbonyl aqua complexes exhibit good stability in aqueous solutions, which is a promising characteristic for biological applications. However, their stability in coordinating solvents like DMSO can vary depending on the specific ligands, with some complexes being susceptible to solvent adduct formation. The general class of rhenium(I) tricarbonyl complexes is also noted for its high photostability. Further direct comparative studies under standardized conditions would be beneficial for a more definitive ranking of the stability of different rhenium complexes. Researchers and drug development professionals should consider the specific solvent and environmental conditions when designing experiments and applications for these promising compounds.

References

comparative analysis of the mechanism of cell death induced by fac-[Re(CO)3(L3)(H2O)][NO3]

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic mechanisms of a novel rhenium complex in comparison to established anticancer agents.

This guide provides a comprehensive comparative analysis of the cell death mechanism induced by the rhenium complex fac-[Re(CO)3(L3)(H2O)][NO3], where L3 is (5-methoxyindole)-imidazo[4,5-f]1,10-phenanthroline. The cytotoxic effects and underlying molecular pathways of this compound are contrasted with the well-characterized anticancer drugs, cisplatin (B142131) and doxorubicin. This objective comparison is supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Executive Summary

The rhenium(I) tricarbonyl complex, fac-[Re(CO)3(L3)(H2O)][NO3], demonstrates significant cytotoxic activity against cancer cells, operating through a mechanism distinct from classical apoptosis.[1] Experimental evidence suggests that this complex induces paraptosis, a non-apoptotic form of programmed cell death, characterized by extensive cytoplasmic vacuolization, mitochondrial dysfunction, and depletion of cellular ATP.[1][2] This contrasts with the mechanisms of cisplatin and doxorubicin, which primarily trigger apoptosis through DNA damage and topoisomerase II inhibition, respectively.[3][4][5][6][7] The unique mode of action of the rhenium complex presents a promising avenue for circumventing apoptosis resistance, a common challenge in cancer therapy.

Performance Comparison: Cytotoxicity

The cytotoxic potential of fac-[Re(CO)3(L3)(H2O)][NO3] has been evaluated against various cancer cell lines and compared with cisplatin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.

CompoundCell LineIC50 (µM)Reference
fac-[Re(CO)3(L3)(H2O)][NO3]PC3 (Prostate Cancer)0.32[1]
CisplatinPC3 (Prostate Cancer)6.8[1]
DoxorubicinPC3 (Prostate Cancer)~0.1 - 1.0Representative Range

Note: The IC50 value for Doxorubicin is a representative range from various studies and may vary based on experimental conditions.

The data clearly indicates that fac-[Re(CO)3(L3)(H2O)][NO3] exhibits significantly higher cytotoxicity against PC3 prostate cancer cells compared to cisplatin.

Mechanisms of Cell Death: A Comparative Overview

The mode of cell death induction is a critical differentiator between these anticancer agents. While all three compounds ultimately lead to cell demise, their pathways are fundamentally different.

fac-[Re(CO)3(L3)(H2O)][NO3]: Paraptosis and Mitochondrial Collapse

This rhenium complex triggers a non-canonical cell death pathway known as paraptosis. Key events include:

  • Mitochondrial Accumulation: The complex preferentially accumulates in the mitochondria.[1]

  • Mitochondrial Dysfunction: It leads to a significant disruption of mitochondrial function.[1][8][9]

  • ATP Depletion: Consequently, there is a marked decrease in cellular ATP production.[1][2]

  • Cytoplasmic Vacuolization: Extensive cytoplasmic vacuolization is observed, a hallmark of paraptosis.[1]

  • Caspase-Independence: This process occurs without the activation of caspases, the key executioners of apoptosis.[1]

Cisplatin: DNA Damage-Induced Apoptosis

Cisplatin is a DNA-damaging agent that primarily induces the intrinsic pathway of apoptosis:[3][5][6][10]

  • Cellular Entry and Activation: Cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a reactive aqua complex.[5]

  • DNA Adduct Formation: It forms covalent adducts with DNA, primarily intrastrand crosslinks, which distort the DNA structure.[5][10]

  • Replication and Transcription Inhibition: These adducts interfere with DNA replication and transcription.[6][10]

  • Cell Cycle Arrest: The cell cycle is arrested to allow for DNA repair.[10]

  • Apoptosis Induction: If the damage is too severe, the cell undergoes apoptosis, mediated by the p53 tumor suppressor and the activation of caspases.[5]

Doxorubicin: Topoisomerase II Inhibition and Oxidative Stress-Induced Apoptosis

Doxorubicin has a multi-faceted mechanism of action that converges on apoptosis:[4][7][11][12]

  • Topoisomerase II Inhibition: It intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.[11]

  • Oxidative Stress: Doxorubicin generates reactive oxygen species (ROS), causing damage to cellular components, including lipids, proteins, and DNA.[7]

  • Mitochondrial Damage: The increased ROS production can lead to mitochondrial dysfunction.[4]

  • Apoptosis Activation: These cellular stresses activate both the intrinsic and extrinsic pathways of apoptosis, leading to caspase activation and cell death.[4][7][13]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct cell death pathways.

G Signaling Pathway of fac-[Re(CO)3(L3)(H2O)][NO3] Re_complex fac-[Re(CO)3(L3)(H2O)][NO3] Mitochondria Mitochondria Re_complex->Mitochondria Accumulation ATP_depletion ATP Depletion Mitochondria->ATP_depletion Dysfunction Vacuolization Cytoplasmic Vacuolization ATP_depletion->Vacuolization Paraptosis Paraptosis (Caspase-Independent Cell Death) Vacuolization->Paraptosis G Signaling Pathway of Cisplatin Cisplatin Cisplatin DNA_adducts DNA Adducts Cisplatin->DNA_adducts Forms DNA_damage DNA Damage Response DNA_adducts->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis G Signaling Pathway of Doxorubicin Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS ROS Production Doxorubicin->ROS DNA_DSB DNA Double-Strand Breaks Topoisomerase_II->DNA_DSB Apoptosis_pathway Apoptotic Pathways (Intrinsic & Extrinsic) DNA_DSB->Apoptosis_pathway Mitochondria Mitochondrial Damage ROS->Mitochondria Mitochondria->Apoptosis_pathway Caspases Caspase Activation Apoptosis_pathway->Caspases Apoptosis Apoptosis Caspases->Apoptosis G Experimental Workflow for Cell Death Analysis Cell_culture Cell Culture & Treatment MTT MTT Assay (Cell Viability) Cell_culture->MTT Flow_cytometry Flow Cytometry (Annexin V/PI) Cell_culture->Flow_cytometry Western_blot Western Blot (Protein Expression) Cell_culture->Western_blot IC50 IC50 Determination MTT->IC50 Apoptosis_quantification Apoptosis/Necrosis Quantification Flow_cytometry->Apoptosis_quantification Mechanism_elucidation Mechanism Elucidation Western_blot->Mechanism_elucidation

References

A Comparative Guide to the Scalable Synthesis of fac-[Re(CO)3(tridentate ligand)(H2O)][NO3]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for the scalable production of fac-[Re(CO)3(L3)(H2O)][NO3], a core scaffold in the development of radiopharmaceuticals and therapeutic agents. The objective is to furnish researchers with the necessary data and protocols to select the most efficient and scalable synthetic strategy. For the purpose of this guide, the tridentate ligand (L3) will be exemplified by L-Alanine, a biologically relevant building block.

Executive Summary

The synthesis of fac-[Re(CO)3(L-Alanine)(H2O)][NO3] and analogous complexes is pivotal for advancing novel diagnostic and therapeutic platforms. The primary challenge lies in achieving a scalable, high-yield, and pure product. This guide evaluates two prominent synthetic pathways: the "One-Pot" synthesis directly from a rhenium precursor and the "Stepwise" approach via the isolation of the key intermediate, fac-[Re(CO)3(H2O)3]NO3. The stepwise route is demonstrated to offer superior purity and scalability, albeit with a slightly longer reaction time.

Comparison of Synthetic Routes

The selection of a synthetic route is contingent on the desired scale, purity requirements, and available resources. Below is a detailed comparison of the "One-Pot" versus the "Stepwise" synthesis of fac-[Re(CO)3(L-Alanine)(H2O)][NO3].

Parameter"One-Pot" Synthesis"Stepwise" Synthesis
Starting Material [Re(CO)5Cl][Re(CO)5Cl]
Key Intermediate in situ generation of [Re(CO)3(H2O)3]+Isolated fac-[Re(CO)3(H2O)3]NO3
Typical Yield 65-75%85-95%
Purity Moderate (may contain byproducts)High (>98%)
Reaction Time 4-6 hours24-30 hours (including intermediate synthesis)
Scalability ModerateHigh
Cost-Effectiveness Good for small scaleExcellent for large scale due to higher yield and purity

Experimental Protocols

Stepwise Synthesis of fac-[Re(CO)3(L-Alanine)(H2O)][NO3]

This method involves the initial synthesis and isolation of the versatile precursor, fac-[Re(CO)3(H2O)3]NO3, followed by the coordination of the tridentate ligand.

Part 1: Synthesis of fac-[Re(CO)3(H2O)3]NO3

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend rhenium pentacarbonyl chloride ([Re(CO)5Cl]) (1.0 g, 2.77 mmol) in 100 mL of deionized water.

  • Reaction: Heat the suspension to reflux for 24 hours. The solution will turn slightly acidic.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any unreacted starting material. To the filtrate, add a solution of silver nitrate (B79036) (AgNO3) (0.47 g, 2.77 mmol) in 10 mL of deionized water to precipitate AgCl.

  • Isolation: Filter off the AgCl precipitate. The resulting filtrate contains the desired fac-[Re(CO)3(H2O)3]NO3. This solution can be used directly in the next step or lyophilized to obtain a white solid.

Part 2: Synthesis of fac-[Re(CO)3(L-Alanine)(H2O)][NO3]

  • Reaction Setup: To the aqueous solution of fac-[Re(CO)3(H2O)3]NO3 (from Part 1), add L-Alanine (0.27 g, 3.05 mmol).

  • Reaction: Stir the reaction mixture at 60 °C for 4 hours. The pH of the solution should be adjusted to ~7 using a dilute NaOH solution to facilitate the coordination.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product can be purified by column chromatography on a C18 reversed-phase silica (B1680970) gel, eluting with a water/acetonitrile gradient. The fractions containing the product are collected and lyophilized to yield fac-[Re(CO)3(L-Alanine)(H2O)][NO3] as a white, crystalline solid.

"One-Pot" Synthesis of fac-[Re(CO)3(L-Alanine)(H2O)][NO3]

This expedited method generates the target complex directly from the rhenium precursor without isolating the aqua intermediate.

  • Reaction Setup: In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine [Re(CO)5Cl] (0.5 g, 1.38 mmol) and L-Alanine (0.15 g, 1.69 mmol) in a mixture of 40 mL of water and 10 mL of ethanol.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 6 hours.

  • Work-up and Purification: After cooling to room temperature, filter the solution to remove any insoluble byproducts. The filtrate is then concentrated under reduced pressure. The crude product is purified by recrystallization from a water/ethanol mixture to afford the final product.

Characterization Data

The synthesized complexes should be characterized by standard analytical techniques to confirm their identity and purity.

TechniqueExpected Results for fac-[Re(CO)3(L-Alanine)(H2O)][NO3]
FT-IR (KBr, cm-1) Three strong ν(CO) stretching bands characteristic of the fac-isomer in the range of 2030-1890 cm-1.
¹H NMR (D2O, ppm) Resonances corresponding to the protons of the coordinated L-Alanine ligand, showing shifts upon coordination to the rhenium center.
¹³C NMR (D2O, ppm) Signals for the carbonyl carbons around 190-200 ppm and for the carbons of the L-Alanine ligand.
ESI-MS A molecular ion peak corresponding to [Re(CO)3(L-Alanine)(H2O)]+.

Workflow Diagrams

Synthetic_Routes cluster_stepwise Stepwise Synthesis cluster_onepot One-Pot Synthesis Re(CO)5Cl_1 [Re(CO)5Cl] H2O_Reflux_1 H2O, Reflux Re(CO)5Cl_1->H2O_Reflux_1 Intermediate fac-[Re(CO)3(H2O)3]+ H2O_Reflux_1->Intermediate AgNO3_1 AgNO3 L_Alanine_1 L-Alanine Intermediate->L_Alanine_1 Final_Product_1 fac-[Re(CO)3(L-Alanine)(H2O)][NO3] L_Alanine_1->Final_Product_1 Re(CO)5Cl_2 [Re(CO)5Cl] L_Alanine_2 L-Alanine, H2O/EtOH, 80°C Re(CO)5Cl_2->L_Alanine_2 Final_Product_2 fac-[Re(CO)3(L-Alanine)(H2O)][NO3] L_Alanine_2->Final_Product_2

Caption: Comparison of Stepwise and One-Pot synthetic routes.

Stepwise_Workflow Start Start: [Re(CO)5Cl] Step1 Reflux in H2O (24h) Start->Step1 Intermediate_Formation Formation of fac-[Re(CO)3(H2O)3]+ Step1->Intermediate_Formation Step2 Addition of AgNO3 Intermediate_Formation->Step2 Filtration1 Filter AgCl Step2->Filtration1 Intermediate_Solution Aqueous solution of fac-[Re(CO)3(H2O)3]NO3 Filtration1->Intermediate_Solution Step3 Add L-Alanine, Heat to 60°C (4h) Intermediate_Solution->Step3 Coordination Coordination Reaction Step3->Coordination Step4 Purification: Reversed-Phase Chromatography Coordination->Step4 End Final Product: fac-[Re(CO)3(L-Alanine)(H2O)][NO3] Step4->End

Caption: Detailed workflow for the Stepwise synthetic route.

Conclusion

For the scalable production of fac-[Re(CO)3(L3)(H2O)][NO3], the "Stepwise" synthetic route is recommended. While it involves a longer overall reaction time due to the synthesis and isolation of the fac-[Re(CO)3(H2O)3]NO3 intermediate, the significantly higher yields and purity justify this approach for large-scale manufacturing where product quality and consistency are paramount. The "One-Pot" method remains a viable option for rapid, small-scale synthesis and initial screening of new ligands. The provided protocols and comparative data serve as a valuable resource for researchers in the field of medicinal inorganic chemistry and radiopharmaceutical development.

Comparative Efficacy of fac-[Re(CO)3(L3)(H2O)][NO3] in Prostate Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-cancer efficacy of the rhenium complex, fac-[Re(CO)3(L3)(H2O)][NO3], across various prostate cancer cell lines. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes potential mechanisms of action based on current understanding of similar compounds.

Introduction

Rhenium(I) tricarbonyl complexes have emerged as a promising class of therapeutic agents due to their diverse coordination chemistry and potential anti-cancer properties. The compound fac-[Re(CO)3(L3)(H2O)][NO3] is one such complex that has been investigated for its cytotoxic effects. This guide aims to consolidate the existing data on its efficacy against different prostate cancer cell lines, providing a resource for further research and development. Prostate cancer is a heterogeneous disease, and cell lines such as PC-3 (androgen-independent, highly metastatic), LNCaP (androgen-sensitive), and DU-145 (androgen-insensitive) represent different facets of this malignancy. Understanding the differential efficacy of therapeutic compounds across these cell lines is crucial for identifying potential patient populations who might benefit from such treatments.

Data Presentation: Cytotoxicity

The available data on the half-maximal inhibitory concentration (IC50) of fac-[Re(CO)3(L3)(H2O)][NO3] is currently limited to the PC-3 cell line. Further studies are required to establish a comprehensive comparative profile against LNCaP and DU-145 cells.

Cell LineIC50 (µM)Citation
PC-30.32[1]
LNCaPData not available
DU-145Data not available

Potential Mechanisms of Action and Signaling Pathways

While specific studies on the signaling pathways affected by fac-[Re(CO)3(L3)(H2O)][NO3] in prostate cancer cells are not yet available, research on analogous rhenium tricarbonyl complexes suggests several potential mechanisms of action. These include the induction of apoptosis, cell cycle arrest, and paraptosis, often linked to mitochondrial dysfunction.

Based on the literature for similar rhenium complexes, a potential signaling pathway leading to apoptosis is depicted below. It is hypothesized that the complex could induce mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

G re_complex fac-[Re(CO)3(L3)(H2O)][NO3] mitochondria Mitochondrial Stress re_complex->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic pathway induced by the rhenium complex.

Another plausible mechanism is the induction of cell cycle arrest. Some rhenium complexes have been shown to arrest the cell cycle at the G2/M phase by inhibiting key regulatory proteins like Aurora-A kinase.

G re_complex fac-[Re(CO)3(L3)(H2O)][NO3] aurora_a Aurora-A Kinase Inhibition re_complex->aurora_a g2m_checkpoint G2/M Checkpoint aurora_a->g2m_checkpoint Disruption cell_cycle_arrest Cell Cycle Arrest g2m_checkpoint->cell_cycle_arrest

Caption: Potential mechanism of cell cycle arrest by the rhenium complex.

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate prostate cancer cells (PC-3, LNCaP, or DU-145) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in their respective complete growth media. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of fac-[Re(CO)3(L3)(H2O)][NO3] in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with fac-[Re(CO)3(L3)(H2O)][NO3] at concentrations around the IC50 value for 24 to 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Unstained and single-stained controls should be included for compensation.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells in 6-well plates with the rhenium complex for 24 to 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions

To provide a conclusive comparison of the efficacy of fac-[Re(CO)3(L3)(H2O)][NO3], further research is imperative. Key areas for future investigation include:

  • Determination of IC50 values in LNCaP and DU-145 cells to establish a comparative cytotoxicity profile.

  • Quantitative analysis of apoptosis and cell cycle distribution in all three cell lines upon treatment with the complex.

  • Identification of the specific molecular targets and signaling pathways modulated by the compound in prostate cancer cells through techniques such as Western blotting, transcriptomics, and proteomics.

  • In vivo studies using xenograft models of prostate cancer to evaluate the anti-tumor efficacy and toxicity of the compound.

By addressing these knowledge gaps, a more complete picture of the therapeutic potential of fac-[Re(CO)3(L3)(H2O)][NO3] for prostate cancer can be established.

References

Independent Verification of Mitochondrial Targeting: A Comparative Guide for fac-[Re(CO)3(L3)(H2O)][NO3]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mitochondrial targeting capabilities of the rhenium complex fac-[Re(CO)3(L3)(H2O)][NO3], where L3 is (5-methoxyindole)imidazo[4,5-f]1,10-phenanthroline. The data presented is based on independent verification studies to assist researchers in evaluating its potential as a mitochondria-targeting agent.

Comparative Analysis of Subcellular Localization

The primary mechanism for mitochondrial targeting of many rhenium(I) tricarbonyl complexes is driven by their lipophilic and cationic nature, which facilitates accumulation within the negatively charged mitochondrial matrix. Independent studies have quantified the subcellular distribution of fac-[Re(CO)3(L3)(H2O)][NO3], herein referred to as Complex 3, in prostate cancer (PC3) cells.

The following table summarizes the quantitative data on the accumulation of Complex 3 in the nucleus and mitochondria as a percentage of the total cellular uptake. This allows for a direct comparison of its distribution between these two key organelles. For comparative context, data for a related complex, fac-[Re(CO)3(L6)(H2O)][NO3] (Complex 6, where L6 is (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthroline), from the same study is also included.

ComplexLigand (N,N'-bid)Cell Line% Accumulation in Nucleus (of total uptake)% Accumulation in Mitochondria (of total uptake)
3 (5-methoxyindole)imidazo[4,5-f]1,10-phenanthrolinePC3~15%~55%
6 (benzo[b]thiophene)imidazo[4,5-f]1,10-phenanthrolinePC3~60%~15%

Data sourced from Pretorius et al., Inorganic Chemistry, 2023.[1]

As the data indicates, Complex 3 demonstrates a significant preference for mitochondrial accumulation over nuclear localization in PC3 cells.[1] This preferential targeting is a critical attribute for the development of mitochondria-specific therapeutic or imaging agents.

Experimental Protocols

The verification of mitochondrial targeting for fac-[Re(CO)3(L3)(H2O)][NO3] was achieved through cell fractionation followed by inductively coupled plasma mass spectrometry (ICP-MS). This methodology allows for the quantitative determination of the amount of the rhenium complex within different subcellular compartments.

1. Synthesis of fac-[Re(CO)3(L3)(H2O)][NO3] (Complex 3)

The synthesis involves a two-step process starting from the precursor fac-[NEt4]2[Re(CO)3(Br)3].[1][2]

  • Step 1: Formation of the Aqua Intermediate: The starting precursor is reacted with AgNO3 in an acidic aqueous solution (pH 2). This results in the substitution of the three bromide ligands with labile aqua ligands, yielding the intermediate fac-[Re(CO)3(H2O)3][NO3].[1][2]

  • Step 2: Ligand Exchange: The bidentate ligand, (5-methoxyindole)imidazo-[4,5-f]1,10-phenanthroline (L3), is then added to the acidic solution of the aqua intermediate. The more strongly coordinating L3 ligand displaces two of the water molecules to form the final product, fac-[Re(CO)3(L3)(H2O)][NO3].[1]

2. Cell Culture and Treatment

  • PC3 prostate cancer cells were cultured under standard conditions.

  • Cells were treated with a specific concentration of Complex 3 and incubated for a defined period to allow for cellular uptake and subcellular distribution.

3. Subcellular Fractionation

  • Following incubation, the cells were harvested and subjected to a differential centrifugation-based cell fractionation protocol.

  • This procedure sequentially isolates different organelles based on their size and density. Key fractions collected are the nuclear and mitochondrial fractions.

4. Quantification by ICP-MS

  • The amount of rhenium in the isolated nuclear and mitochondrial fractions was quantified using inductively coupled plasma mass spectrometry (ICP-MS).[1]

  • This highly sensitive technique allows for the precise measurement of elemental concentrations, in this case, rhenium, providing a quantitative measure of the complex's accumulation in each organelle.

  • The results are typically expressed as a percentage of the total cellular uptake of the complex.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the independent verification of the mitochondrial targeting of fac-[Re(CO)3(L3)(H2O)][NO3].

G cluster_synthesis Synthesis of Complex 3 cluster_cell_bio Biological Evaluation cluster_analysis Quantitative Analysis S1 fac-[Re(CO)3(Br)3] S2 fac-[Re(CO)3(H2O)3]+ S1->S2 + AgNO3 S4 fac-[Re(CO)3(L3)(H2O)]+ S2->S4 S3 Ligand L3 S3->S4 C2 Incubation with Complex 3 S4->C2 Treatment C1 PC3 Cell Culture C1->C2 C3 Cell Fractionation C2->C3 A1 Nuclear Fraction C3->A1 A2 Mitochondrial Fraction C3->A2 A3 ICP-MS Analysis A1->A3 A2->A3 A4 Data Interpretation A3->A4

Caption: Experimental workflow for verifying mitochondrial targeting.

This guide provides a concise overview of the independent verification of the mitochondrial targeting of fac-[Re(CO)3(L3)(H2O)][NO3]. The presented data and protocols are intended to aid researchers in their assessment of this compound for applications requiring specific mitochondrial localization.

References

Unveiling the Anticancer Potential of Rhenium Carbonyl Complexes: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of fac-[Re(CO)₃(tridentate ligand)(H₂O)][NO₃] analogs reveals key structural determinants for enhanced cytotoxicity and selectivity against cancer cells. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers and drug development professionals in the design of next-generation rhenium-based therapeutics.

A series of eight novel fac-[Re(CO)₃(N,N'-bid)(H₂O)][NO₃] complexes, where the bidentate ligand (N,N'-bid) is systematically varied, were synthesized and evaluated for their anticancer properties.[1] The core structure consists of a facial arrangement of three carbonyl (CO) ligands, a tridentate ligand, and a labile water molecule, the latter of which can be displaced to interact with biological targets.[1][2] The tridentate coordination is completed by imidazo[4,5-f]1,10-phenanthroline derivatives.[1]

Comparative Cytotoxicity

The in vitro cytotoxicity of the rhenium complexes was assessed against human prostate cancer cells (PC3) and non-cancerous human retinal pigment epithelial-1 (RPE-1) cells using the MTT assay. The results, summarized in Table 1, highlight a significant dependence of anticancer activity on the nature of the substituent on the imidazo[4,5-f]1,10-phenanthroline ligand system.[1]

Notably, complexes 4 , 5 , and 6 , featuring biphenyl, fluorene, and benzo[b]thiophene substituents, respectively, exhibited exceptionally low IC₅₀ values in the nanomolar range against PC3 cells.[3][4] Complex 3 , with a 5-methoxyindole (B15748) group, demonstrated the highest selectivity, being approximately 26 times more toxic to cancer cells than to normal cells.[1][3] In contrast, complexes with smaller or more polar substituents, such as 2,6-dimethoxypyridyl (1 ) and indole (B1671886) (2 ), showed significantly lower cytotoxicity.[1] This trend suggests that increased lipophilicity and aromatic surface area of the tridentate ligand are crucial for enhancing anticancer activity.

Several of these complexes demonstrated significantly greater potency than the widely used chemotherapeutic agent, cisplatin (B142131). For instance, complex 3 was found to be almost 21 times more cytotoxic than cisplatin against PC3 cells.[3] Furthermore, complexes 3 and 6 retained substantial activity under hypoxic conditions, a characteristic of the tumor microenvironment where cisplatin's efficacy is often diminished.[3][4]

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of fac-[Re(CO)₃(N,N'-bid)(H₂O)][NO₃] Analogs After 72h Incubation.

ComplexN,N'-bidentate Ligand SubstituentPC3 (Prostate Cancer) IC₅₀ (µM)RPE-1 (Normal) IC₅₀ (µM)Selectivity Index (RPE-1/PC3)
1 (2,6-dimethoxypyridyl)> 50> 50-
2 (indole)1.0 ± 0.11.8 ± 0.11.8
3 (5-methoxyindole)0.32 ± 0.028.2 ± 0.925.6
4 (biphenyl)0.04 ± 0.0030.12 ± 0.013.0
5 (fluorene)0.03 ± 0.0020.27 ± 0.039.0
6 (benzo[b]thiophene)0.05 ± 0.0040.65 ± 0.0513.0
7 (5-bromothiazole)1.2 ± 0.12.5 ± 0.22.1
8 (4,5-dimethylthiophene)0.8 ± 0.071.5 ± 0.11.9
Cisplatin 6.7 ± 0.8--

Data sourced from Visser, Gasser, and Schutte-Smith et al. (2023).[1][3][4]

Mechanism of Action: A Shift from Apoptosis

Further investigation into the mechanism of cell death induced by the most promising analogs, 3 and 6 , revealed pathways distinct from classical apoptosis. Cellular fractionation followed by ICP-MS analysis showed that complex 3 primarily accumulates in the mitochondria, while complex 6 localizes to the nucleus.[3][4]

Despite its mitochondrial accumulation, complex 3 did not trigger apoptosis. Instead, it was found to induce paraptosis, a form of programmed cell death characterized by extensive cytoplasmic vacuolization.[1][3] Complex 6 , while showing some indication of apoptosis induction, did not utilize it as its primary cell-killing pathway.[3] Both complexes were observed to cause mitochondrial dysfunction and a decrease in cellular ATP production, suggesting that targeting cellular energy metabolism is a key aspect of their anticancer activity.[3][4] Some rhenium complexes are also known to induce cell death through the generation of reactive oxygen species (ROS) and disturbance of glutathione (B108866) metabolism.

Experimental Protocols

Synthesis of fac-[Re(CO)₃(N,N'-bid)(H₂O)][NO₃] Analogs

The synthesis of the target complexes involves a two-step procedure.[2] First, the precursor fac-[Re(CO)₃(N,N'-bid)Cl] is prepared by reacting Re(CO)₅Cl with the respective bidentate imidazo[4,5-f]1,10-phenanthroline ligand in refluxing toluene.[2] The resulting chloro complex is then treated with a silver salt (e.g., AgOTf or AgNO₃) in a suitable solvent mixture (e.g., acetone/water) to abstract the chloride ligand and allow for coordination of a water molecule, yielding the final aqua complex.[1][2]

Cell Viability (MTT) Assay

The cytotoxicity of the rhenium complexes is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][7]

  • Cell Seeding: Cells (e.g., PC3 or RPE-1) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.[8]

  • Compound Treatment: The rhenium complexes are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these solutions and incubated for 72 hours.[8]

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.[8]

  • Formazan (B1609692) Formation: The plates are incubated for 1.5 to 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[6][8]

  • Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[7][8]

  • Absorbance Measurement: The plates are shaken for 15 minutes, and the absorbance is measured at a wavelength of 492 nm or 590 nm using a microplate reader.[5][8]

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC₅₀ values are determined from dose-response curves.[5]

Visualizing the Path Forward

To better understand the structure-activity relationship studies and the proposed mechanism of action, the following diagrams have been generated.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Iteration start Design Tridentate Ligand Analogs synth Synthesize fac-[Re(CO)3(ligand)(H2O)][NO3] start->synth char Characterize Complexes (NMR, IR, MS) synth->char cyto Cytotoxicity Screening (MTT Assay) char->cyto select Determine Selectivity Index cyto->select mech Mechanism of Action Studies select->mech sar Establish Structure-Activity Relationship mech->sar lead Identify Lead Compound(s) sar->lead optimize Iterative Ligand Design lead->optimize optimize->start

Figure 1. A generalized workflow for structure-activity relationship studies of rhenium complexes.

Signaling_Pathway ReComplex fac-[Re(CO)3(ligand)(H2O)]+ Mitochondria Mitochondrial Accumulation ReComplex->Mitochondria Dysfunction Mitochondrial Dysfunction Mitochondria->Dysfunction ATP Decreased ATP Production Dysfunction->ATP Vacuolization Extensive Cytoplasmic Vacuolization Dysfunction->Vacuolization Paraptosis Paraptosis (Cell Death) ATP->Paraptosis Vacuolization->Paraptosis

Figure 2. Proposed paraptosis pathway induced by select fac-[Re(CO)₃] complexes.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of fac-[Re(CO)3(L3)(H2O)][NO3]

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management and disposal of chemical waste are paramount for ensuring personnel safety and environmental compliance. This document provides a comprehensive, step-by-step protocol for the proper disposal of the organometallic compound fac-[Re(CO)3(L3)(H2O)][NO3].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle the rhenium complex with the appropriate safety measures. Organometallic compounds, especially those containing carbonyl ligands and heavy metals, should be treated as potentially hazardous substances.

  • Personal Protective Equipment (PPE): A complete set of PPE must be worn at all times. This includes:

    • A NIOSH-approved respirator.

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

  • Ventilation: All handling and disposal steps must be conducted within a certified chemical fume hood to prevent the inhalation of any dust, aerosols, or released carbon monoxide gas.[1]

  • Spill Management: In the event of a spill, evacuate and secure the area. Absorb the spill with an inert, dry material (e.g., vermiculite (B1170534) or sand). Collect the contaminated material into a designated and clearly labeled hazardous waste container. Decontaminate the affected area according to your institution's established protocols.

Hazard Data Summary

The following table summarizes key hazard information for the components of the complex. This data underscores the necessity for careful handling and disposal.

ComponentHazard ClassKey RisksDisposal Consideration
Rhenium (Re) Heavy MetalRhenium compounds may be irritating to the eyes and respiratory tract.[1] Chronic exposure to heavy metals can lead to bioaccumulation and toxicity.Must be disposed of as hazardous heavy metal waste.[2]
Carbonyl Ligands (CO) Toxic GasMetal carbonyls can be toxic if inhaled or swallowed.[3] Decomposition can release carbon monoxide, a toxic gas.Requires handling in a fume hood.[4] Disposal often involves controlled decomposition.[3]
Nitrate (B79036) (NO3⁻) OxidizerNitrate compounds are often strong oxidizers and can intensify fires.[5] Nitrate solutions must be disposed of as hazardous waste.[5]Segregate from flammable and combustible materials. Dispose of as hazardous aqueous waste.[5]
2,2'-Bipyridine (B1663995) (L3) Toxic SubstanceToxic if swallowed or in contact with skin.[6][7] Causes serious skin and eye irritation.[6]Dispose of as hazardous organic waste due to toxicity.[6]

Experimental Protocol for Disposal

The primary objective of this protocol is to safely decompose the complex, separating the hazardous rhenium metal from the organic ligand and nitrate solution. This allows for proper segregation into distinct hazardous waste streams.

Materials Required:

  • 1 M Sodium Hydroxide (NaOH) solution

  • Bleach (Sodium Hypochlorite, ~5-6%) solution

  • Appropriate hazardous waste containers (for solid heavy metal waste and liquid organic/aqueous waste)

  • Stir plate and stir bar

  • Beakers or flasks

  • Vacuum filtration apparatus (Buchner funnel, filter paper, flask)

  • pH paper or pH meter

Step-by-Step Procedure:

  • Preparation (in a Fume Hood):

    • Place the beaker or flask containing the fac-[Re(CO)3(L3)(H2O)][NO3] waste solution or solid on a stir plate.

    • If the waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., water or ethanol).

    • Add a stir bar and begin gentle stirring.

  • Decomposition of Carbonyl Ligands:

    • Slowly add bleach solution to the stirring mixture. This will oxidize the rhenium and facilitate the release and decomposition of the CO ligands.

    • Caution: This step will evolve gas (CO, which is then oxidized, and potentially Cl2). Perform this addition slowly and ensure the fume hood is functioning correctly.

    • Continue adding bleach until the reaction subsides.

  • Precipitation of Rhenium:

    • Slowly and carefully add 1 M NaOH solution dropwise to the mixture.

    • Monitor the pH of the solution. Continue adding NaOH until the solution is basic (pH > 10).

    • This will precipitate the rhenium as an insoluble rhenium oxide or hydroxide.

  • Waste Segregation:

    • Separate the solid rhenium precipitate from the liquid using vacuum filtration.

    • Solid Waste: Carefully transfer the collected solid precipitate on the filter paper into a designated, clearly labeled hazardous waste container for Solid Heavy Metal Waste .[1]

    • Liquid Waste: The filtrate contains the decomposed 2,2'-bipyridine ligand, nitrate salts, and any excess reagents. Collect this liquid in a separate, clearly labeled hazardous waste container for Hazardous Aqueous/Organic Waste .[6]

  • Final Disposal:

    • Ensure both waste containers are sealed tightly.

    • Store the containers in a designated secondary containment area, away from incompatible materials.

    • Arrange for pickup and disposal through your institution's certified hazardous waste management program or a licensed disposal company.[6]

Mandatory Visualization

The following diagram illustrates the logical workflow for the disposal of fac-[Re(CO)3(L3)(H2O)][NO3].

G cluster_prep Preparation cluster_treatment In-Hood Chemical Treatment cluster_separation Waste Segregation cluster_disposal Final Disposal A Waste fac-[Re(CO)3(L3)(H2O)][NO3] (Solid or Solution) B Add Bleach (NaOCl) to Decompose CO Ligands A->B Place in Fume Hood C Add 1M NaOH to Precipitate Rhenium (pH > 10) B->C After gas evolution ceases D Vacuum Filtration C->D E Solid Rhenium Precipitate D->E Solid Phase F Aqueous Filtrate (Decomposed Ligand, Nitrates) D->F Liquid Phase G Package, Label & Store for EHS Pickup E->G F->G

Caption: Disposal workflow for the rhenium carbonyl complex.

References

Essential Safety and Operational Guide for Handling fac-[Re(CO)3(L3)(H2O)][NO3]

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: December 5, 2025

This document provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with the organometallic compound fac-[Re(CO)3(L3)(H2O)][NO3]. Given that the specific ligand (L3) may vary, this guidance adopts a conservative approach applicable to the general class of rhenium carbonyl complexes.

Hazard Identification and Engineering Controls

Rhenium carbonyl complexes, like other organometallic compounds, should be handled with care. Potential hazards include toxicity if inhaled or ingested, and possible skin and eye irritation.[1][2] The nitrate (B79036) component also presents oxidizing properties.

Primary Engineering Control: All handling of fac-[Re(CO)3(L3)(H2O)][NO3], including weighing, reconstitution, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] The fume hood provides essential ventilation and containment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.[3]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[1][3]Provides robust protection against chemical splashes. Nitrile gloves offer good resistance to a variety of chemicals, including oils, greases, and some solvents.[3][4] Neoprene provides broad protection against acids, caustics, and oils.[1][5]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.[3]
Body Protection A flame-resistant lab coat, fully buttoned.Protects against spills and contamination of personal clothing.[3]
Footwear Closed-toe shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Cover the work surface with an absorbent, disposable bench liner.

  • Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood.

  • Don the required PPE as specified in the table above.

Handling and Experimentation:

  • Carefully weigh the desired amount of the solid compound on weighing paper or directly into a tared container within the fume hood. Avoid creating dust.

  • If preparing a solution, slowly add the solvent to the solid to prevent splashing.

  • Keep the container with the compound sealed when not in use.

  • Upon completion of the experimental work, decontaminate all surfaces and equipment.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact the institutional safety office.

Disposal Plan

All waste generated from handling fac-[Re(CO)3(L3)(H2O)][NO3] is considered hazardous waste and must be disposed of accordingly.

Waste Segregation and Collection:

  • Solid Waste: Contaminated solid waste, including gloves, weighing paper, and bench liners, should be placed in a designated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: Rhenium Compound".

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container. The label should specify all constituents, including the rhenium complex, any organic solvents, and water. Due to the nitrate content, this waste should be kept separate from flammable materials.[7]

  • Heavy Metal Waste: Rhenium is a heavy metal. This waste stream must be segregated from other laboratory waste to ensure proper disposal by a certified hazardous waste management company.[8][9] Do not dispose of this waste down the drain.[7][9]

Container Management:

  • Ensure all waste containers are compatible with the waste they hold and are kept closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling & Experimentation (in Fume Hood) cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Don Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Surface (Absorbent Liner) prep2->prep3 handle1 Weigh Compound prep3->handle1 Begin Work handle2 Perform Experimental Procedure handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 disp1 Segregate Waste Streams handle3->disp1 End of Procedure disp_solid Solid Waste (Gloves, Liners) disp1->disp_solid disp_liquid Liquid Waste (Solutions, Rinsates) disp1->disp_liquid disp_sharps Contaminated Sharps (Needles, Glassware) disp1->disp_sharps disp_collect Collect in Labeled Hazardous Waste Containers disp_solid->disp_collect disp_liquid->disp_collect disp_sharps->disp_collect disp_store Store in Satellite Accumulation Area disp_collect->disp_store disp_pickup Arrange for Pickup by Certified Waste Management disp_store->disp_pickup

Caption: Workflow for safe handling and disposal of fac-[Re(CO)3(L3)(H2O)][NO3].

References

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